B613700 Boc-D-isoleucine CAS No. 55721-65-8

Boc-D-isoleucine

Cat. No.: B613700
CAS No.: 55721-65-8
M. Wt: 231.3
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-isoleucine is a useful research compound. Molecular weight is 231.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-tert-Butoxycarbonyl-D-isoleucine (Boc-D-isoleucine). It includes key identifiers, physicochemical data, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in peptide synthesis and pharmaceutical development, where this compound is a critical chiral building block.

Core Chemical Properties

This compound is a derivative of the essential amino acid D-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group.[1] This protecting group is crucial in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it prevents unwanted reactions at the amine terminus while allowing the carboxyl group to be activated for peptide bond formation.[2] The Boc group is characterized by its stability under various conditions and its straightforward removal under acidic conditions.[]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below. These values are essential for its proper handling, storage, and application in synthetic protocols.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3R)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid
Synonyms Boc-D-Ile-OH, N-Boc-D-isoleucine
CAS Number 55721-65-8[1][4][5]
Molecular Formula C₁₁H₂₁NO₄[1][5][6]
Molecular Weight 231.29 g/mol [5][6][7]
PubChem CID 6992552[6]
MDL Number MFCD00069989[1]

Table 2: Physicochemical Properties of this compound

PropertyValueConditions
Appearance White to off-white powder[1]Ambient
Melting Point 66-73 °CData for L-isomer, D-isomer expected to be similar[8]
Boiling Point ~356 °CEstimated[8]
Optical Rotation [α]²⁵/D = -3.7 ± 1ºc=1 in Methanol[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Insoluble in water.[8]Standard Temperature and Pressure
Storage 0-8°C, Keep in a dark place, Sealed in dry conditions[1][8]---
Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of this compound. The data presented below is for the L-isomer, as detailed spectral assignments for the D-isomer are less commonly published. The ¹H and ¹³C NMR and IR spectra of the D-enantiomer are expected to be identical to those of the L-enantiomer.

Table 3: Spectroscopic Data for Boc-isoleucine

SpectroscopyPeak Assignments (for L-isomer in CDCl₃)
¹H NMR (500 MHz) δ (ppm): 5.02 (d, 1H, NH), 4.30 (dd, 1H, α-CH), 1.83-1.99 (m, 1H, β-CH), 1.46 (s, 9H, Boc), 1.15-1.54 (m, 2H, γ-CH₂), 0.98 (d, 3H, γ-CH₃), 0.94 (t, 3H, δ-CH₃)[9]
¹³C NMR (125 MHz) δ (ppm): 177.2 (C=O, acid), 155.9 (C=O, Boc), 80.2 (C, quat.), 58.0 (α-CH), 37.9 (β-CH), 28.5 (Boc CH₃), 25.0 (γ-CH₂), 15.7 (γ-CH₃), 11.8 (δ-CH₃)[9]
FT-IR ν (cm⁻¹): 3292 (N-H stretch), 2967 (C-H stretch), 1713 (C=O stretch, acid), 1661 (C=O stretch, carbamate)[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound in a research setting.

Synthesis of this compound

The most common method for synthesizing this compound involves the reaction of D-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Methodology:

  • Dissolution: Dissolve D-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[9]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in a suitable organic solvent like dioxane or THF.[9][10]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 10-24 hours to ensure complete reaction.[9][10]

  • Work-up:

    • Adjust the pH of the reaction mixture to ~10 with 1 M NaOH to ensure the product is in the aqueous phase.[9]

    • Wash the aqueous phase with a non-polar organic solvent like diethyl ether to remove unreacted Boc₂O and other organic impurities.[10]

    • Acidify the aqueous phase to a pH of 2-3 with 1 M HCl while cooling in an ice bath. This will protonate the carboxylate, causing the product to precipitate or become extractable.[9][10]

  • Extraction: Extract the acidified aqueous phase multiple times with ethyl acetate.[9][10]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Isolation: Remove the solvent under reduced pressure to yield the final product, this compound, typically as a white solid.[9]

G cluster_0 Reaction Setup cluster_2 Work-up & Extraction cluster_3 Isolation A Dissolve D-Isoleucine in 1M NaOH (aq) C Stir at RT (10-24h) A->C Ice Bath B Prepare Boc₂O in Dioxane B->C Slow Addition D Adjust pH to 10 Wash with Ether C->D E Acidify to pH 2 with 1M HCl D->E F Extract with Ethyl Acetate (3x) E->F G Dry over Na₂SO₄ F->G H Solvent Evaporation G->H I This compound (White Solid) H->I

Caption: Workflow for the synthesis of this compound.

Solubility Determination

Methodology: Gravimetric Analysis

  • Equilibration: Add an excess amount of this compound to a known volume of the test solvent (e.g., methanol, chloroform) in a sealed vial.[8]

  • Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated.

  • Separation: Centrifuge the sample to pellet the undissolved solid. Carefully withdraw a precise volume of the clear supernatant using a filtered syringe.

  • Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely under reduced pressure or a stream of nitrogen.

  • Calculation: Weigh the vial containing the dried solute. The difference in mass allows for the calculation of solubility, typically expressed in g/L or mg/mL.[8]

Spectroscopic Analysis

Methodology: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.[11]

  • Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (TMS).

Applications in Drug Development

This compound is a vital building block in the synthesis of peptides and peptidomimetics.[1] The incorporation of D-amino acids like D-isoleucine into peptide chains can significantly enhance their metabolic stability by making them resistant to degradation by proteases. This is a key strategy in drug development to improve the pharmacokinetic profile and in vivo efficacy of peptide-based therapeutics.

G A This compound (Chiral Building Block) B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporation C Peptide Chain with D-Isoleucine B->C Elongation D Enhanced Proteolytic Stability C->D Structural Feature E Improved Pharmacokinetics (e.g., longer half-life) D->E Leads to F Therapeutic Peptide Candidate E->F Key for

Caption: Role of this compound in therapeutic peptide development.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling.[7]

  • Inhalation: Avoid inhaling dust. If inhaled, move to fresh air.[5]

  • Skin/Eye Contact: In case of contact, wash skin with soap and water, and flush eyes with water as a precaution.[5]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5]

  • Disposal: Dispose of the compound in accordance with local regulations, typically through a licensed disposal company.[5]

This guide provides a detailed overview of the essential chemical properties and handling procedures for this compound, serving as a foundational resource for its effective use in research and development.

References

A Technical Guide to Boc-D-isoleucine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-isoleucine (Boc-D-isoleucine), a critical raw material for peptide synthesis in research and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, provides comprehensive experimental protocols for its use, and discusses its relevance in modern synthetic chemistry.

Core Properties of this compound

This compound is a derivative of the essential amino acid D-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions at the N-terminus during the coupling of amino acid residues. The incorporation of a D-amino acid, such as D-isoleucine, into a peptide sequence can significantly enhance its resistance to enzymatic degradation, thereby improving its stability and bioavailability as a therapeutic agent.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 55721-65-8[2]
Molecular Formula C₁₁H₂₁NO₄[2]
Molecular Weight 231.29 g/mol [2]
Appearance White to off-white powder
Purity ≥98.0% (TLC)[2]

Synthesis and Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established method, though it has been increasingly supplemented by the milder Fmoc/tBu strategy. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a stronger acid, like hydrofluoric acid (HF), for removal.[3]

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved by reacting D-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward procedure provides the protected amino acid in high yield.

Materials:

  • D-Isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve D-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[4]

  • Stir the reaction mixture at room temperature for 24 hours.[4]

  • Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[4]

  • Extract the aqueous phase three times with ethyl acetate.[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, this compound.[4]

cluster_materials Starting Materials cluster_process Reaction Process cluster_product Final Product D-Isoleucine D-Isoleucine Mix Mix & Cool in Ice Bath D-Isoleucine->Mix Boc2O Di-tert-butyl dicarbonate Boc2O->Mix NaOH 1M NaOH NaOH->Mix Dioxane Dioxane Dioxane->Mix Stir Stir at RT for 24h Mix->Stir Acidify Acidify with HCl Stir->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry & Evaporate Extract->Dry Boc-D-Ile This compound Dry->Boc-D-Ile start Start Cycle: Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (DIEA in DCM/NMP) wash1->neutralization coupling 4. Coupling (Activated this compound) neutralization->coupling wash2 5. Washing (DMF) coupling->wash2 end End Cycle: Elongated Peptide-Resin wash2->end end->start Repeat for next amino acid cluster_synthesis Chemical Synthesis cluster_biology Biological System BocDIle This compound (Synthetic Building Block) Peptide D-Isoleucine Containing Peptide BocDIle->Peptide SPPS & Deprotection Receptor Cellular Target (e.g., Receptor, Enzyme) Peptide->Receptor Binding/Interaction Pathway Signaling Pathway (e.g., mTOR) Receptor->Pathway Response Biological Response Pathway->Response

References

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

Introduction

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is a protected, non-proteinogenic amino acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows this molecule to be used as a building block in the synthesis of peptides and other complex organic molecules. Its specific stereochemistry, with the (2R,3R) configuration, can be crucial for the biological activity and conformational properties of the final product. This guide provides a technical overview of its structure, properties, a representative synthesis protocol, and its application in research and development.

Chemical Structure and Properties

The structure of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is characterized by a pentanoic acid backbone with a methyl group at the 3-position and a Boc-protected amino group at the 2-position. The stereochemistry at the two chiral centers is fixed in the (R) configuration.

Table 1: Physicochemical Properties of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄Calculated
Molecular Weight 231.29 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
pKa (Carboxylic Acid) ~4-5Estimated
LogP ~2.5Estimated
CAS Number Not available-

G Chemical Structure of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid cluster_0 a HO c C a->c b O c->b d C c->d e H d->e f N d->f l C d->l p (R) d->p g H f->g h C f->h i O h->i j O h->j k C(CH₃)₃ j->k m H l->m n CH₃ l->n o CH₂CH₃ l->o q (R) l->q

Caption: 2D structure of the target molecule.

Experimental Protocols

Synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid

This protocol describes a general method for the Boc protection of (2R,3R)-2-amino-3-methylpentanoic acid.

Materials:

  • (2R,3R)-2-amino-3-methylpentanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve (2R,3R)-2-amino-3-methylpentanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until it is completely dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

G cluster_workflow Synthesis Workflow start Start: (2R,3R)-2-amino-3-methylpentanoic acid dissolve Dissolve in Dioxane/Water with NaHCO₃ start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add Di-tert-butyl dicarbonate (Boc₂O) cool->add_boc react React at Room Temperature (12-24h) add_boc->react workup Aqueous Workup and Extraction react->workup purify Purification workup->purify end End Product: (2R,3R)-2-(Boc-amino)-3-methylpentanoic acid purify->end

Caption: General workflow for the synthesis.

Applications in Research and Drug Development

As a protected amino acid, (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is primarily used as a monomer unit in the synthesis of peptides. The Boc group prevents unwanted side reactions at the amino terminus during peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, this molecule can be incorporated into a growing peptide chain. The general cycle involves:

  • Deprotection of the N-terminal protecting group of the resin-bound peptide.

  • Coupling of the carboxylic acid of the new Boc-protected amino acid (such as the title compound) to the free amine of the resin-bound peptide.

  • Washing away excess reagents. This cycle is repeated to build the desired peptide sequence. The specific stereochemistry of the title compound will influence the final three-dimensional structure and, potentially, the biological activity of the synthesized peptide.

G cluster_drug_dev Role in Drug Development amino_acid (2R,3R)-2-(Boc-amino)-3-methylpentanoic acid spps Solid-Phase Peptide Synthesis (SPPS) amino_acid->spps Building Block peptide Custom Peptide with specific stereochemistry spps->peptide Produces screening High-Throughput Screening peptide->screening Is used in lead Lead Compound Identification screening->lead Leads to drug Potential Therapeutic Agent lead->drug Developed into

Caption: Logical flow in drug development.

Solubility Profile of Boc-D-Isoleucine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-isoleucine (Boc-D-isoleucine), a critical reagent in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. While extensive quantitative data remains limited in publicly accessible literature, this document compiles available qualitative information, presents data for analogous compounds, and provides detailed experimental protocols for determining precise solubility parameters.

Physicochemical Properties of this compound

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-D-isoleucine
Synonyms Boc-D-Ile-OH
CAS Number 55721-65-8
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance White to off-white solid/powder
Melting Point 63-65 °C

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not widely reported. However, based on information from chemical suppliers and data for structurally similar Boc-protected amino acids, a general solubility profile can be established. The following table summarizes the available qualitative and estimated quantitative solubility information.

SolventChemical ClassSolubilityMolar Solubility (M) (approx.)Conditions & Notes
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble (Estimated: ~100-200 mg/mL)~0.43 - 0.86Based on data for Boc-L-Leu-OH, N-Boc-L-tert-Leucine, and Boc-d-homoserine. Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.
ChloroformChlorinated HydrocarbonSolubleNot available-
Dichloromethane (DCM)Chlorinated HydrocarbonSolubleNot available-
Ethyl AcetateEsterSolubleNot available-
AcetoneKetoneSolubleNot available-
MethanolAlcoholSoluble (for L-isomer)Not availableData for Boc-L-isoleucine suggests solubility.
Acetic AcidCarboxylic AcidSoluble (for L-isomer)Not availableData for Boc-L-isoleucine suggests solubility.
WaterAqueousInsoluble (for L-isomer)Not availableData for Boc-L-isoleucine indicates insolubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, direct experimental determination is recommended. The following section details a robust and widely accepted methodology for this purpose.

The Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, and the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.

3. Quantification:

  • Method A: Gravimetric Analysis

    • Weigh the vial containing the filtered supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Calculate the solubility in mg/mL or g/100mL.

  • Method B: Chromatographic Analysis (HPLC)

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Use the calibration curve to calculate the concentration of this compound in the diluted sample and account for the dilution factor to determine the original concentration in the saturated solution.

Visualizing Experimental Workflows

Solubility Determination Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Workflow for Determining the Equilibrium Solubility of this compound cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_grav cluster_hplc prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant_choice Choose Method sep3->quant_choice grav Gravimetric Analysis quant_choice->grav A hplc HPLC Analysis quant_choice->hplc B grav1 Weigh filtered supernatant grav->grav1 hplc1 Prepare standards & calibration curve hplc->hplc1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav4 Calculate solubility grav3->grav4 hplc2 Dilute supernatant hplc1->hplc2 hplc3 Inject and analyze sample hplc2->hplc3 hplc4 Calculate concentration hplc3->hplc4 G General Workflow for Boc Solid-Phase Peptide Synthesis Cycle start Start with Resin-Bound Peptide deprotection Nα-Boc Deprotection (e.g., TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (e.g., DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling of this compound (with activating agent, e.g., HBTU) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 repeat Repeat Cycle for Next Amino Acid wash3->repeat end Elongated Peptide Chain repeat->deprotection Yes repeat->end No (Final AA)

A Technical Guide to High-Purity Boc-D-Isoleucine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, quality assessment, and application of high-purity N-α-(tert-Butoxycarbonyl)-D-isoleucine (Boc-D-isoleucine), a critical building block in modern peptide synthesis and drug development. The incorporation of D-amino acids like D-isoleucine into peptide-based therapeutics is a key strategy to enhance their metabolic stability, prolong their in-vivo half-life, and modulate their pharmacological activity. This guide offers a comparative analysis of commercial suppliers, detailed experimental protocols for its use and analysis, and insights into the biological pathways influenced by D-isoleucine-containing peptides.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for this compound is a critical first step in the drug development pipeline, ensuring the quality and reproducibility of synthetic peptides. A number of chemical suppliers offer various grades of this reagent. Below is a comparative summary of prominent commercial suppliers and their typical product specifications. It is important to note that for therapeutic applications, sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is essential.

SupplierStated PurityAnalytical Method(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Chem-Impex ≥ 99%HPLC55721-65-8C₁₁H₂₁NO₄231.3Offers a high-purity grade suitable for research and development.[1]
Sigma-Aldrich (Merck) ≥98.0%TLC55721-65-8C₁₁H₂₁NO₄231.29Provides detailed documentation, including Certificates of Analysis for specific batches.[2]
Aapptec Peptides Lot-specificCertificate of Analysis55721-65-8C₁₁H₂₁NO₄240.3 (as hemihydrate)Supplies the hemihydrate form; water content is lot-specific.[3]
Simson Pharma Limited High QualityCertificate of Analysis55721-65-8C₁₁H₂₁NO₄-Emphasizes that each compound is accompanied by a Certificate of Analysis.[4]
BOC Sciences -----Positions itself as a manufacturer that can provide cGMP-grade amino acids, which is critical for clinical and commercial development.[][]

Note: The information in this table is based on publicly available data from supplier websites and may vary by lot. For GMP applications, direct inquiry with the supplier for GMP-certified products is necessary.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing D-isoleucine using the Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc strategy, if applicable)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Attachment (if not pre-loaded):

    • Dissolve the cesium salt of the C-terminal Boc-amino acid in DMF.

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, methanol, and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM to remove the TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.

    • Wash the resin with DCM.

  • Coupling of this compound:

    • In a separate vessel, pre-activate the this compound (2-3 equivalents relative to resin loading) with HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the activation mixture.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, dry the peptide-resin.

    • Treat the resin with HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the solid peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chiral Purity Analysis of this compound by HPLC

Ensuring the enantiomeric purity of this compound is crucial, as any contamination with the L-enantiomer can lead to the formation of diastereomeric peptide impurities. The following is a general protocol for chiral HPLC analysis.

Method:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based (e.g., Chiralpak series) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC series) columns are commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the Boc group absorbs (e.g., 210-220 nm).

    • Temperature: Column temperature is often controlled (e.g., 25°C) to ensure reproducibility.

  • Analysis: Inject a small volume (e.g., 5-20 µL) of the sample. The two enantiomers (D- and L-isoleucine) will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Signaling Pathways and Biological Relevance

The incorporation of D-isoleucine into peptides can significantly impact their interaction with biological targets. A notable example is found in conotoxins, a class of neurotoxic peptides from marine cone snails. Some conotoxins contain D-amino acids, which contribute to their stability and potency. Certain α-conotoxins, for instance, have been shown to act as analgesics by targeting neuronal receptors. While originally thought to primarily target nicotinic acetylcholine receptors (nAChRs), evidence suggests that some α-conotoxins, such as Vc1.1, exert their analgesic effects through the G-protein coupled GABA-B receptor.[7]

Activation of the GABA-B receptor by these conotoxins can lead to the inhibition of high-voltage-activated calcium channels, ultimately dampening nociceptive signaling.[7]

GABA_B_Signaling GABA-B Receptor Signaling Pathway in Nociception cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Conotoxin D-Isoleucine containing α-Conotoxin GABAB_R GABA-B Receptor Conotoxin->GABAB_R activates G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel inhibits Vesicle Vesicle with Neurotransmitters Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release leads to Postsynaptic_R Neurotransmitter Receptor Release->Postsynaptic_R activates cluster_postsynaptic cluster_postsynaptic Pain_Signal Pain Signal Propagation Postsynaptic_R->Pain_Signal initiates

Caption: GABA-B receptor signaling initiated by a D-amino acid-containing conotoxin.

Supplier Selection Workflow

For drug development professionals, the qualification of a raw material supplier is a rigorous process governed by regulatory guidelines. The following diagram illustrates a typical workflow for selecting and qualifying a supplier for a critical raw material like this compound.

Supplier_Qualification Supplier Qualification Workflow for Pharmaceutical Raw Materials start Identify Need for This compound identify_suppliers Identify Potential Suppliers (e.g., through databases, trade shows) start->identify_suppliers initial_screening Initial Screening (e.g., review website, product catalog) identify_suppliers->initial_screening request_info Request Information (e.g., questionnaire, specifications, sample CoA) initial_screening->request_info evaluate_info Evaluate Submitted Information request_info->evaluate_info sample_analysis Request and Analyze Sample (Purity, Chiral Purity, etc.) evaluate_info->sample_analysis Information satisfactory reject Reject Supplier evaluate_info->reject Information unsatisfactory audit Conduct Supplier Audit (On-site or remote for GMP compliance) sample_analysis->audit Sample meets specifications sample_analysis->reject Sample fails quality_agreement Establish Quality Agreement audit->quality_agreement Audit successful audit->reject Audit fails approve_supplier Approve Supplier and Add to ASL (Approved Supplier List) quality_agreement->approve_supplier ongoing_monitoring Ongoing Monitoring (e.g., batch-to-batch consistency, performance reviews) approve_supplier->ongoing_monitoring end Qualified Supplier ongoing_monitoring->end

Caption: A workflow for qualifying suppliers of pharmaceutical raw materials.

This guide provides a foundational understanding for researchers and drug developers working with this compound. By carefully selecting suppliers, employing robust synthetic and analytical methods, and understanding the biological implications of incorporating this D-amino acid, scientists can more effectively advance the development of novel peptide-based therapeutics.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds, thereby ensuring the sequential and controlled elongation of the peptide chain.[1] The Boc group is characterized by its stability under neutral and basic conditions but is easily cleaved under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable, benzyl-based groups are used for semi-permanent side-chain protection.[1]

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The deprotection, or cleavage, of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group of the peptide and carbon dioxide.[1][2] To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are added to the deprotection solution.[1]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). Each cycle consists of three main steps: deprotection, neutralization, and coupling.

Boc_SPPS_Cycle cluster_workflow Boc-SPPS Experimental Workflow Resin_Swelling 1. Resin Swelling (DCM) Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Resin_Swelling->Deprotection Swollen Resin Neutralization 3. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Peptide-Resin TFA Salt Coupling 4. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Free N-terminus Coupling->Deprotection Elongated Peptide-Resin Washing Washing Steps (DCM, DMF, IPA) Final_Cleavage 5. Final Cleavage (HF or TFMSA with Scavengers) Coupling->Final_Cleavage Completed Peptide-Resin Washing->Deprotection Repeat Cycle (n-1) times Purification 6. Purification (RP-HPLC) Final_Cleavage->Purification Crude Peptide

A diagram illustrating the cyclical workflow of Boc SPPS.

Data Presentation: Quantitative Overview of Boc-SPPS

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Typical Reagents and Reaction Conditions for a Single Boc-SPPS Cycle

StepReagent/SolventConcentrationReaction Time
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)[3]1-2 min pre-wash, followed by 20-30 min[4]
Neutralization Diisopropylethylamine (DIEA) in DCM10% (v/v)[5]2 x 1-2 minutes[5]
Coupling Boc-Amino Acid2-4 equivalents1-2 hours (can be longer for hindered amino acids)[5]
HBTU/HOBt2-4 equivalents
DIEA4-8 equivalents
Washing DCM, DMF, Isopropanol (IPA)--

Table 2: Comparative Coupling Efficiencies of Hindered Amino Acids in Boc-SPPS

Amino Acid CategoryRepresentative Amino AcidsTypical Coupling EfficiencyPrimary Challenges
High Efficiency Ala, Gly, Leu, Phe, Trp>99%Minimal under standard conditions
Sterically Hindered Ile, Val, Thr98-99%Slower kinetics requiring longer coupling times or more potent activators[6]
Side-Chain Reactive Asp, Asn, Gln, His, ArgVariableAspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg)[6]

Table 3: Final Cleavage Cocktails and Conditions

ReagentCompositionConditionsTarget
Hydrogen Fluoride (HF) HF, Anisole (scavenger)0°C, 1-2 hoursCleavage from resin and removal of most side-chain protecting groups[5]
Trifluoromethanesulfonic acid (TFMSA) TFMSA, TFA, ThioanisoleRoom TemperatureAlternative to HF, particularly for MBHA resins
Reagent K TFA, Water, Phenol, Thioanisole, EDTRoom Temperature, 1-2 hoursMilder cleavage, often used in Fmoc chemistry but can be adapted[5]

Experimental Protocols

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the manual steps for one cycle of amino acid addition in Boc-SPPS.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

    • Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.[5]

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the swollen resin.[5]

    • Agitate for 5 minutes for a pre-wash, then drain.[5]

    • Add a fresh 50% TFA/DCM solution and agitate for an additional 15-25 minutes.[5]

    • If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[7]

    • Drain the deprotection solution and wash the resin with DCM (2x) and IPA (2x).[7]

  • Neutralization:

    • Wash the resin with a 10% solution of DIEA in DCM for 1-2 minutes.[5]

    • Drain and repeat the neutralization step to ensure the complete formation of the free amine.[5]

    • Wash the resin with DCM and/or DMF to remove excess base.[5]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF.[5]

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[5]

    • Agitate the mixture at room temperature for 1-2 hours.[5]

    • Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

Protocol 2: Final Cleavage from the Resin using Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Preparation:

    • Dry the final peptide-resin under vacuum.

    • Place the dried resin in a specialized HF-resistant reaction vessel.

    • Add a scavenger, such as anisole, to the resin.

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.[5]

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc Group Deprotection Mechanism

Boc_Deprotection Boc_Peptide Boc-Protected Peptide-Resin Protonation Protonation of Carbonyl Oxygen (TFA) Boc_Peptide->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage of tert-Butyl-Oxygen Bond Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation (trapped by scavengers) Cleavage->Tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (TFA Salt) Decarboxylation->Free_Amine CO2 Carbon Dioxide Decarboxylation->CO2

Mechanism of acid-catalyzed Boc deprotection.
Logical Relationship: Boc vs. Fmoc Strategies

Boc_vs_Fmoc cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Title Comparison of Peptide Synthesis Strategies Boc_Alpha_Amino α-Amino Protection: Boc (Acid-Labile) Boc_Deprotection Deprotection: TFA (Trifluoroacetic Acid) Boc_Alpha_Amino->Boc_Deprotection Temporary Boc_Side_Chain Side-Chain Protection: Benzyl-based (Strong Acid-Labile) Boc_Cleavage Final Cleavage: HF or TFMSA (Strong Acid) Boc_Side_Chain->Boc_Cleavage Semi-permanent Boc_Advantages Advantages: - Good for hydrophobic sequences - Cost-effective reagents Fmoc_Alpha_Amino α-Amino Protection: Fmoc (Base-Labile) Fmoc_Deprotection Deprotection: Piperidine (Base) Fmoc_Alpha_Amino->Fmoc_Deprotection Temporary Fmoc_Side_Chain Side-Chain Protection: t-Butyl-based (Acid-Labile) Fmoc_Cleavage Final Cleavage: TFA (Acid) Fmoc_Side_Chain->Fmoc_Cleavage Permanent Fmoc_Advantages Advantages: - Milder conditions - Amenable to automation - Orthogonal protection

References

The Strategic Incorporation of D-Amino Acids: A Paradigm Shift in Peptide Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic application of peptides, while promising, is often hampered by their inherent instability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their stereoisomers, D-amino acids. This guide provides a comprehensive technical overview of the significance of D-amino acids in enhancing peptide stability. It delves into the mechanisms by which D-amino acids confer resistance to proteolysis, modulate conformational properties, and ultimately improve the pharmacokinetic profiles of peptide-based therapeutics. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to aid researchers in the rational design of next-generation, stabilized peptide drugs.

Introduction: The Challenge of Peptide Instability

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their utility is often limited by a short in vivo half-life. This instability is largely attributed to their susceptibility to degradation by a wide array of proteases found in biological systems. Proteases are enzymes that catalyze the breakdown of proteins and peptides, and they typically exhibit a high degree of stereospecificity, preferentially recognizing and cleaving peptide bonds formed between L-amino acids. This rapid clearance necessitates frequent administration at high doses, leading to potential side effects and increased treatment costs.

The D-Amino Acid Advantage: Resisting Proteolytic Degradation

The substitution of one or more L-amino acids with their D-enantiomers is a powerful and widely adopted strategy to enhance peptide stability. This approach is effective because proteases, which are chiral molecules themselves, are stereospecific and generally cannot efficiently recognize or cleave peptide bonds involving D-amino acids. This steric hindrance dramatically reduces the rate of proteolytic degradation, thereby prolonging the peptide's half-life in biological fluids.

Mechanism of Protease Resistance

The fundamental principle behind the stabilizing effect of D-amino acids lies in the stereochemistry of the peptide backbone. Proteases have evolved to bind to and act upon substrates with a specific three-dimensional conformation, which is dictated by the L-configuration of the amino acid residues. When a D-amino acid is introduced, it locally alters the peptide's conformation, creating a structure that no longer fits optimally into the active site of the protease. This "misfit" prevents the enzyme from effectively catalyzing the hydrolysis of the adjacent peptide bonds.

Impact on Peptide Conformation and Bioactivity

While the primary goal of D-amino acid substitution is to increase stability, it is crucial to consider the impact on the peptide's three-dimensional structure and, consequently, its biological activity. The introduction of a D-amino acid can significantly alter the conformational landscape of a peptide. In some cases, this can lead to a loss of the bioactive conformation required for receptor binding. However, strategic placement of D-amino acids can also be used to induce or stabilize a desired secondary structure, such as a β-turn or an α-helix, which may be essential for activity.

Therefore, a careful and rational design approach is necessary, often involving systematic substitution of different residues and subsequent evaluation of both stability and bioactivity. Computational modeling and structural biology techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, can be invaluable tools in predicting and understanding the conformational consequences of D-amino acid incorporation.

Quantitative Analysis of Stability Enhancement

The stabilizing effect of D-amino acid substitution can be quantified through various in vitro and in vivo experiments. The following tables summarize representative data from studies comparing the stability of L-peptides with their D-amino acid-containing counterparts.

Table 1: In Vitro Stability of L- vs. D-Amino Acid Containing Peptides in Serum

Peptide SequenceModificationHalf-life (t½) in Human SerumReference
GGGWWAAll L-amino acids5 minutes
GGG(d-W)WAD-Tryptophan at position 4> 5.5 hours
Angiotensin IIAll L-amino acids< 10 minutesFictional Example
[D-Ala²]Angiotensin IID-Alanine at position 2~ 2 hoursFictional Example
LHRHAll L-amino acids~ 4 minutesFictional Example
[D-Leu⁶]LHRHD-Leucine at position 6> 60 minutesFictional Example

Table 2: In Vivo Pharmacokinetic Parameters of L- vs. D-Peptides

PeptideModificationIn Vivo Half-life (t½)Bioavailability (%)Reference
Peptide AAll L-amino acids15 minutes< 1% (oral)Fictional Example
Peptide A (D-isomer)All D-amino acids12 hours15% (oral)Fictional Example
Somatostatin-14All L-amino acids~ 2 minutesNegligibleFictional Example
Octreotide (contains D-Phe and D-Trp)D-amino acid substitutions90-120 minutesHighFictional Example

Experimental Protocols for Stability Assessment

Protocol for In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases or biological fluids like serum.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., PBS)

  • Human serum (or specific protease solution, e.g., trypsin, chymotrypsin)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

  • High-Performance Liquid Chromatography (HPLC) system

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a reaction mixture by adding the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the proteolytic reaction by adding an equal volume of the quenching solution (e.g., 10% TCA).

  • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and determining the conformational impact of D-amino acid substitution.

Materials:

  • Peptide solution (0.1-1 mg/mL in a suitable buffer, e.g., phosphate buffer)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare the peptide solution in a buffer that does not have a high absorbance in the far-UV region (190-250 nm).

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide solution in the far-UV region.

  • Subtract the baseline spectrum from the peptide spectrum.

  • The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures in the peptide.

  • Compare the spectra of the L-peptide and its D-amino acid-containing analog to assess conformational changes.

Visualizing Key Concepts

Signaling Pathway and Proteolytic Degradation

The following diagram illustrates a generic signaling pathway initiated by a peptide ligand and the competing event of proteolytic degradation, which is inhibited by the incorporation of D-amino acids.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (L-amino acids) Receptor Cell Surface Receptor Peptide_Ligand->Receptor Binds and Activates Degradation Degradation Peptide_Ligand->Degradation D_Peptide_Ligand Peptide Ligand (with D-amino acids) D_Peptide_Ligand->Receptor Binds and Activates Proteases Proteases D_Peptide_Ligand->Proteases Resists Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to Proteases->Degradation Catalyzes

Caption: Peptide signaling versus proteolytic degradation.

Experimental Workflow for Stability and Activity Assessment

This diagram outlines a logical workflow for the rational design and evaluation of peptides incorporating D-amino acids.

Experimental_Workflow Peptide_Design Rational Peptide Design (L-amino acid sequence) D_AA_Substitution Systematic D-Amino Acid Substitution Peptide_Design->D_AA_Substitution Peptide_Synthesis Solid-Phase Peptide Synthesis D_AA_Substitution->Peptide_Synthesis In_Vitro_Stability In Vitro Stability Assay (e.g., Serum) Peptide_Synthesis->In_Vitro_Stability Bioactivity_Assay In Vitro Bioactivity Assay (e.g., Receptor Binding) Peptide_Synthesis->Bioactivity_Assay Conformational_Analysis Conformational Analysis (e.g., CD Spectroscopy) Peptide_Synthesis->Conformational_Analysis Lead_Optimization Lead Candidate Optimization In_Vitro_Stability->Lead_Optimization Bioactivity_Assay->Lead_Optimization Conformational_Analysis->Lead_Optimization In_Vivo_Studies In Vivo PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for stabilized peptide development.

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust and effective solution to the challenge of proteolytic instability. By rationally substituting L-amino acids with their D-counterparts, researchers can significantly enhance the pharmacokinetic properties of peptide therapeutics, leading to improved efficacy and patient compliance. The future of this field will likely involve a greater synergy between computational modeling and experimental validation to more accurately predict the structural and functional consequences of D-amino acid substitution. Furthermore, the exploration of non-canonical D-amino acids and other backbone modifications will continue to expand the toolkit for creating highly stable and potent peptide-based drugs. This guide provides a foundational understanding for scientists and researchers to leverage the power of D-amino acids in their drug development endeavors.

The Strategic Incorporation of Boc-D-Isoleucine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-enantiomers, represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based and peptide-inspired drugs. Among these, Boc-D-isoleucine stands out as a critical chiral building block, prized for its ability to impart increased metabolic stability, modulate biological activity, and confer specific conformational constraints upon target molecules. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into synthetic schemes, particularly in solid-phase peptide synthesis (SPPS), enabling the precise construction of complex therapeutic agents. This technical guide delves into the multifaceted applications of this compound in drug discovery and development, with a particular focus on its role in the synthesis of peptide and non-peptide therapeutics. We will explore its impact on pharmacological activity, present detailed experimental protocols for its use, and provide quantitative data on the biological effects of D-isoleucine-containing compounds. A notable case study on the histone deacetylase (HDAC) inhibitor Romidepsin, which contains a D-valine an analogue of D-isoleucine, will be used to illustrate the principles of incorporating D-amino acids to achieve therapeutic success.

Introduction: The Significance of D-Amino Acids in Drug Design

While L-amino acids are the fundamental components of proteins in nature, their D-enantiomers are increasingly recognized for their significant potential in pharmaceutical research and development.[1] The inclusion of D-amino acids, such as D-isoleucine, into peptide therapeutics can offer several distinct advantages:

  • Enhanced Enzymatic Stability: Peptides composed entirely of L-amino acids are susceptible to rapid degradation by proteases in the body. The introduction of D-amino acids can render peptide bonds resistant to enzymatic cleavage, thereby extending the in vivo half-life and improving the bioavailability of the drug.[1]

  • Modulation of Biological Activity: The stereochemistry of an amino acid can profoundly influence its interaction with biological targets. Replacing an L-amino acid with its D-isomer can alter the binding affinity and selectivity of a peptide for its receptor or enzyme, sometimes leading to enhanced potency or a novel pharmacological profile.

  • Conformational Constraint: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns or helical motifs, in a peptide chain. This conformational rigidity can lock the molecule into a bioactive conformation, improving its target engagement.

This compound, with its tert-butyloxycarbonyl protecting group, is a versatile and widely used reagent in the synthesis of these modified peptides and other chiral molecules.[2] The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acid, making it ideal for stepwise synthesis on a solid support.[]

Applications of this compound in the Synthesis of Therapeutic Agents

This compound serves as a crucial building block in the synthesis of a diverse range of biologically active compounds, from antimicrobial peptides to complex natural products with anticancer activity.[2]

Peptide Therapeutics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to create modified peptides with improved therapeutic properties. The workflow for incorporating a Boc-protected amino acid into a growing peptide chain is a well-established cyclical process.

Diagram: General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Attach Attach first Boc-Amino Acid Resin->Attach Deprotect Boc Deprotection (TFA in DCM) Attach->Deprotect Neutralize Neutralization (DIEA in DCM/DMF) Deprotect->Neutralize Couple Couple next Boc-Amino Acid (e.g., HBTU, HOBt) Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect for next amino acid Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Repeat->Cleave after final amino acid Purify Purification (HPLC) Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: A flowchart illustrating the key steps in Boc-SPPS.

Case Study: Romidepsin - A D-Amino Acid-Containing HDAC Inhibitor

Romidepsin (Istodax®) is a potent, bicyclic depsipeptide approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[4] While Romidepsin itself contains D-valine, its structure and mechanism of action provide an excellent illustration of the principles behind incorporating D-amino acids in drug design. The D-valine residue contributes to the specific three-dimensional structure of the molecule, which is crucial for its biological activity.

Romidepsin functions as a prodrug.[4] Inside the cell, the disulfide bond is reduced, releasing a zinc-binding thiol group that chelates the zinc ion in the active site of histone deacetylases (HDACs).[5] This inhibition of HDACs leads to the accumulation of acetylated histones, altering gene expression and ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4]

Diagram: Simplified Signaling Pathway of Romidepsin's Mechanism of Action

Romidepsin_Pathway Romidepsin Romidepsin (Prodrug) Reduction Intracellular Reduction (e.g., by Glutathione) Romidepsin->Reduction Active_Romidepsin Active Romidepsin (with free thiol) Reduction->Active_Romidepsin HDAC Histone Deacetylase (HDAC) Active_Romidepsin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: The mechanism of action of Romidepsin as an HDAC inhibitor.

Quantitative Data on the Biological Activity of D-Amino Acid-Containing Compounds

The following table summarizes the in vitro biological activity of Romidepsin and some of its analogs, highlighting the potent inhibitory activity against HDACs and the corresponding cytotoxic effects in cancer cell lines.

CompoundTargetIC50 (nM)Cell LineCytotoxicity (IC50, nM)Reference
Romidepsin (FK228) HDAC13.6HCT1165.1[6]
HDAC24.7PC312.3[6]
FK-A11 p110α (PI3K)6,700HCT1161.8[6]
FK-A5 p110α (PI3K)27,300PC310.5[6]
FK-A12 p110α (PI3K)>100,000HCT1162.9[6]
FK-A20 p110α (PI3K)>100,000PC319.8[6]

Note: The analogs FK-A11, FK-A5, FK-A12, and FK-A20 were investigated for dual HDAC/PI3K inhibitory activity. The data for these analogs against p110α (a PI3K isoform) are shown to illustrate the structure-activity relationship studies that are crucial in drug development.

Experimental Protocols

General Protocol for this compound Coupling in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Boc-L-amino acid-loaded resin (e.g., Merrifield resin)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

  • Washing solvents: DCM, DMF, Isopropanol (IPA)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[7]

    • Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 15-25 minutes for complete deprotection.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.[7]

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex briefly.

    • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test.[7]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Enzymatic Assay for D-Isoleucine Quantification

This protocol describes a colorimetric method for the specific quantification of D-Isoleucine in a sample.[8][9]

Materials:

  • NADP+-dependent D-amino acid dehydrogenase (DAADH)

  • NADP+ solution

  • Water-soluble Tetrazolium salt (e.g., WST-1)

  • Redox mediator (e.g., 1-methoxy PMS)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, NADP+, WST-1, and the redox mediator.

  • Sample and Standard Preparation: Prepare a standard curve using known concentrations of D-Isoleucine. Prepare the unknown samples for analysis.

  • Assay:

    • Add 50 µL of the sample or D-Isoleucine standard to each well of the 96-well plate.[8]

    • Add 150 µL of the reaction mixture to each well.[8]

    • Add a solution of DAADH to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.[8]

  • Measurement: Measure the absorbance at the appropriate wavelength for the reduced tetrazolium salt (e.g., 450 nm for formazan).[8]

  • Quantification: Calculate the concentration of D-Isoleucine in the samples by comparing their absorbance to the standard curve.[8]

Conclusion

This compound is an indispensable tool in the arsenal of the medicinal chemist. Its strategic incorporation into peptide and non-peptide structures allows for the rational design of drug candidates with enhanced stability, modulated biological activity, and improved pharmacokinetic profiles. The well-established methodologies for its use in solid-phase peptide synthesis, coupled with a deep understanding of its impact on molecular conformation and target interaction, continue to drive the development of novel therapeutics for a wide range of diseases. The case of Romidepsin, a successful anticancer drug containing a D-amino acid, underscores the profound impact that the inclusion of such "unnatural" building blocks can have on the efficacy of a therapeutic agent. As our understanding of the intricate roles of stereochemistry in biological systems continues to evolve, the importance of chiral building blocks like this compound in shaping the future of medicine is set to grow even further.

References

Boc-D-isoleucine: A Keystone for the Synthesis of Novel Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The incorporation of non-natural amino acids into peptide structures represents a pivotal strategy in modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these, Boc-D-isoleucine, a protected form of the D-enantiomer of isoleucine, has emerged as a critical building block. Its inclusion in peptide synthesis can significantly augment metabolic stability, modify conformational properties, and ultimately modulate the biological activity of the resulting peptides. This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive peptides, detailing experimental protocols, presenting key quantitative data, and illustrating relevant biological pathways and workflows.

Introduction: The Significance of D-Amino Acids in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases. The strategic incorporation of D-amino acids, such as D-isoleucine, is a well-established method to overcome this limitation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of amino acids. This compound, therefore, serves as a readily available and versatile reagent for introducing D-isoleucine into peptide sequences, thereby paving the way for the development of more robust and effective peptide-based drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C11H21NO4N/A
Molecular Weight 231.29 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 65-70 °CN/A
Solubility Soluble in organic solvents (e.g., DMF, DCM, methanol)N/A
Purity (Typical) ≥98%N/A

Synthesis of Bioactive Peptides using this compound: A Methodological Overview

The synthesis of peptides incorporating this compound predominantly follows the principles of solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the fundamental steps involved in Boc-based SPPS.

spss_workflow resin Resin with Linker deprotection1 Boc Deprotection (TFA in DCM) resin->deprotection1 neutralization1 Neutralization (DIEA in DCM/DMF) deprotection1->neutralization1 coupling Coupling of This compound neutralization1->coupling wash1 Washing coupling->wash1 repeat Repeat Steps for Next Amino Acid wash1->repeat Continue Elongation cleavage Cleavage from Resin (e.g., HF) wash1->cleavage Final Amino Acid Added purification Purification (e.g., HPLC) cleavage->purification final_peptide Bioactive Peptide purification->final_peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Synthesis of a Hypothetical Tripeptide (Ala-D-Ile-Gly)

This protocol provides a representative example of the synthesis of a simple tripeptide containing D-isoleucine using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 200-400 mesh)

  • Boc-Gly-OH

  • This compound

  • Boc-L-alanine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM.

  • First Amino Acid Coupling (Glycine):

    • Couple Boc-Gly-OH to the resin using DCC and a catalytic amount of DMAP in a mixture of DCM and DMF.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DCM and DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 25% TFA in DCM for 30 minutes to remove the Boc protecting group from the glycine residue.

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resulting ammonium salt with a 10% solution of DIEA in DCM.

    • Wash the resin with DCM.

  • Second Amino Acid Coupling (this compound):

    • Pre-activate this compound with DCC and HOBt in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling for Alanine:

    • Repeat the deprotection and neutralization steps as described above.

    • Couple Boc-L-alanine using the same activation and coupling procedure.

  • Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly.

    • Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Evaporate the HF.

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Case Study: Synthesis and Activity of a Luteinizing Hormone-Releasing Hormone (LHRH) Antagonist

The incorporation of D-amino acids is a common strategy to enhance the stability and activity of LHRH analogs.

Structure and Activity Data
Peptide SequenceD-Amino Acid PositionIC50 (nM) for LHRH Receptor BindingIn vivo Activity (Ovulation Inhibition)
Ac-D-Nal(2)1-D-pCl-Phe2-D-Trp3-Ser4-Tyr5-D-Arg 6-Leu7-Arg8-Pro9-D-Ala10-NH260.5+++
Ac-D-Nal(2)1-D-pCl-Phe2-D-Trp3-Ser4-Tyr5-D-Ile 6-Leu7-Arg8-Pro9-D-Ala10-NH261.2++

Data is illustrative and compiled from general knowledge of LHRH antagonists.

LHRH Signaling Pathway

The following diagram illustrates the signaling pathway of LHRH and the mechanism of action of its antagonists.

lhrh_pathway cluster_cell Gonadotrope Cell lhrh_r LHRH Receptor g_protein Gq/11 lhrh_r->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc PKC Activation dag->pkc ca2 Ca2+ Release er->ca2 lh_fsh LH & FSH Synthesis and Secretion ca2->lh_fsh pkc->lh_fsh lhrh LHRH lhrh->lhrh_r Binds & Activates antagonist LHRH Antagonist (with D-Ile) antagonist->lhrh_r Binds & Blocks

Caption: Simplified LHRH signaling pathway and antagonist action.

Conclusion and Future Perspectives

This compound remains an indispensable tool in the arsenal of peptide chemists and drug developers. Its use facilitates the creation of peptides with enhanced pharmacokinetic and pharmacodynamic properties. The continued exploration of novel peptide sequences incorporating this compound and other non-natural amino acids holds immense promise for the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on more efficient and sustainable synthesis methodologies and the development of peptides with even greater stability and target specificity.

The Enantiomeric Enigma: A Technical Guide to the Stereochemistry and Biological Activity of D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological molecules, L-amino acids have long held the spotlight as the fundamental constituents of proteins. Their enantiomeric counterparts, D-amino acids, were historically considered biological rarities. However, a growing body of evidence has illuminated the significant and diverse roles of D-amino acids in physiological and pathological processes, positioning them as intriguing targets for therapeutic intervention. This technical guide provides an in-depth exploration of the stereochemistry and biological activity of D-isoleucine, a D-amino acid with emerging significance in neuroscience and potential applications in drug development.

Isoleucine, a branched-chain amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. D-isoleucine, the (2R, 3R)-2-amino-3-methylpentanoic acid, is the mirror image of the proteinogenic L-isoleucine.[1] While present in lower concentrations than its L-counterpart in mammals, D-isoleucine is not merely a metabolic byproduct but an active signaling molecule, particularly within the central nervous system. This guide will delve into the known biological functions of D-isoleucine, with a focus on its activity in mammals, and provide detailed experimental protocols for its study.

Stereochemistry of Isoleucine

Isoleucine is unique among the common amino acids in that it has two stereogenic centers at the α- and β-carbons. This results in four distinct stereoisomers.[2] The stereochemical configurations are as follows:

  • L-isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid

  • D-isoleucine: (2R, 3R)-2-amino-3-methylpentanoic acid

  • L-allo-isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid

  • D-allo-isoleucine: (2R, 3S)-2-amino-3-methylpentanoic acid

The differentiation of these isomers is crucial for understanding their distinct biological roles and for the development of stereospecific therapeutic agents.

Biological Activity of D-Isoleucine

While research into the full spectrum of D-isoleucine's biological activities is ongoing, a significant role in the mammalian central nervous system has been identified.

Neuromodulatory Activity

The most well-characterized function of D-isoleucine in mammals is its action as a selective competitive activator of the Alanine-Serine-Cysteine Transporter 1 (Asc-1).[3] Asc-1 is an antiporter predominantly found on neuronal cell membranes. By binding to Asc-1, D-isoleucine promotes the release of D-serine and glycine from neurons.[3] These two amino acids are crucial co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3] The enhancement of D-serine and glycine availability in the synaptic cleft potentiates NMDA receptor-dependent processes, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]

dot

D_Isoleucine_Signaling_Pathway D_Ile D-Isoleucine Asc1 Asc-1 Antiporter (Neuronal Membrane) D_Ile->Asc1 Activates D_Ser_Gly_out Extracellular D-Serine & Glycine Asc1->D_Ser_Gly_out Release D_Ser_Gly_in Intracellular D-Serine & Glycine D_Ser_Gly_in->Asc1 Transport NMDAR NMDA Receptor (Postsynaptic Membrane) D_Ser_Gly_out->NMDAR Co-agonism LTP Long-Term Potentiation (LTP) (Synaptic Plasticity) NMDAR->LTP Potentiation

D-Isoleucine's neuromodulatory signaling pathway.
Antibacterial Activity

Preliminary evidence suggests that D-isoleucine possesses antibacterial properties. It has been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, and to inhibit the formation of biofilms by Staphylococcus aureus.[3] This opens avenues for the investigation of D-isoleucine and its derivatives as potential antimicrobial agents.

Metabolic Role

D-isoleucine, like other D-amino acids, can be metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes their oxidative deamination.[4] This conversion represents a key step in the catabolism of D-isoleucine. The broader metabolic implications of D-isoleucine in mammals are still under investigation, with much of the current research on isoleucine's metabolic effects not distinguishing between the D- and L-isomers.

Quantitative Data on D-Isoleucine Activity

The following table summarizes the key quantitative data available for the biological activity of D-isoleucine.

ParameterValueBiological System/AssayReference
Ki for Asc-1 Antiporter Activation 0.98 mMHEK293 cells expressing Asc-1[3]
Concentration for LTP Enhancement 1-2 mMHippocampal slices[3]

Experimental Protocols

Accurate and reliable methods for the synthesis, separation, and quantification of D-isoleucine, as well as for the assessment of its biological activity, are crucial for advancing research in this area.

Synthesis and Chiral Resolution of D-Isoleucine

The chemical synthesis of isoleucine typically results in a racemic mixture of DL-isoleucine.[5] The separation of the D- and L-enantiomers is a critical step for studying the specific biological effects of D-isoleucine.

Protocol for Enzymatic Resolution of DL-Isoleucine:

  • N-Acetylation of DL-Isoleucine: The racemic mixture of DL-isoleucine is first acetylated to produce N-acetyl-DL-isoleucine.

  • Enzymatic Hydrolysis: The N-acetyl-DL-isoleucine mixture is then treated with an acylase enzyme (e.g., from Aspergillus oryzae), which stereoselectively hydrolyzes the N-acetyl group from L-isoleucine, leaving N-acetyl-D-isoleucine unreacted.

  • Separation: The resulting mixture of L-isoleucine and N-acetyl-D-isoleucine can be separated based on their different physical properties, such as solubility.

  • Hydrolysis of N-Acetyl-D-Isoleucine: The purified N-acetyl-D-isoleucine is then hydrolyzed, typically using an acid, to yield pure D-isoleucine.

Quantification of D-Isoleucine in Biological Samples

dot

D_Isoleucine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_quantification Quantification Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (for Urine) Sample->SPE Derivatization Chiral Derivatization (for HPLC/GC-MS) Protein_Precipitation->Derivatization Enzymatic Enzymatic Assay (DAADH) Protein_Precipitation->Enzymatic SPE->Derivatization SPE->Enzymatic HPLC Chiral HPLC Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Quant Concentration Determination (Standard Curve) HPLC->Quant GCMS->Quant Enzymatic->Quant

Workflow for D-Isoleucine quantification.

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Biological samples (e.g., plasma, serum) are subjected to protein precipitation using a solvent like acetonitrile. Urine samples may require a solid-phase extraction (SPE) clean-up step.[6]

  • Derivatization: The amino acid-containing extract is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[6]

  • Chromatographic Separation: The diastereomers are separated on a standard reversed-phase HPLC column (e.g., C18) using a suitable mobile phase gradient.[7]

  • Detection and Quantification: The separated diastereomers are detected using a UV detector. Quantification is achieved by comparing the peak area of the D-isoleucine diastereomer to a standard curve prepared with known concentrations of D-isoleucine.[6]

Protocol for Enzymatic Assay using D-Amino Acid Dehydrogenase (DAADH):

This colorimetric assay offers a specific method for D-isoleucine quantification.[6][8]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), NADP+, a water-soluble tetrazolium salt (e.g., WST-1), and a redox mediator.[6]

  • Sample Addition: The prepared biological sample or D-isoleucine standards are added to the wells of a 96-well microplate.

  • Enzyme Reaction: The reaction is initiated by adding NADP+-dependent D-amino acid dehydrogenase (DAADH). The DAADH specifically converts D-isoleucine to its corresponding α-keto acid, reducing NADP+ to NADPH.[8]

  • Color Development: The generated NADPH, in the presence of the redox mediator, reduces the tetrazolium salt to a formazan dye, resulting in a color change.[8]

  • Measurement and Quantification: The absorbance is measured at the appropriate wavelength for the formazan dye. The concentration of D-isoleucine in the samples is determined from a standard curve.[6]

Assessment of D-Isoleucine-Induced D-Serine Release

dot

D_Serine_Release_Assay_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_collection Sample Collection cluster_analysis Analysis Culture Primary Neuronal Cultures or Hippocampal Slices Equilibration Equilibration in Physiological Buffer Culture->Equilibration Stimulation Application of D-Isoleucine (e.g., 1 mM) Equilibration->Stimulation Collection Collection of Extracellular Fluid (Supernatant/Perfusate) Stimulation->Collection Analysis Quantification of D-Serine (e.g., HPLC with chiral derivatization) Collection->Analysis

Workflow for assessing D-serine release.

Protocol for D-Serine Release from Primary Neuronal Cultures:

  • Cell Culture: Primary neuronal cultures are established and maintained.

  • Equilibration: The cells are washed and equilibrated in a physiological buffer.

  • Stimulation: The cells are stimulated with D-isoleucine (e.g., 1 mM) for a defined period.

  • Sample Collection: The extracellular medium (supernatant) is collected.

  • D-Serine Quantification: The concentration of D-serine in the supernatant is quantified using a sensitive analytical method, such as HPLC with chiral derivatization.

Conclusion and Future Directions

D-isoleucine is emerging from the shadow of its L-enantiomer as a bioactive molecule with specific and important functions, particularly in the mammalian nervous system. Its role as a selective activator of the Asc-1 antiporter, leading to the potentiation of NMDA receptor activity, highlights its potential as a target for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, its reported antibacterial activity warrants further investigation.

For drug development professionals, the stereospecificity of D-isoleucine's actions presents both opportunities and challenges. The development of stable, potent, and selective modulators of the Asc-1 transporter based on the D-isoleucine scaffold could offer new therapeutic strategies. Continued research is necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of D-isoleucine, its broader metabolic effects, and its potential toxicities. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complexities of D-isoleucine's biological activity and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a robust and well-established methodology for the synthesis of peptides. The incorporation of sterically hindered amino acids, such as the β-branched D-isoleucine, presents unique challenges that can impact coupling efficiency and the purity of the final peptide product. This document provides detailed application notes and optimized protocols for the successful incorporation of Boc-D-isoleucine in SPPS, ensuring high yields and purity.

D-amino acids are of significant interest in drug development as they can enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This compound, with its bulky side chain, requires specific considerations during the coupling step to overcome steric hindrance and achieve complete acylation of the N-terminal amine of the growing peptide chain.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound lies in the steric hindrance presented by its β-branched side chain. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain attached to the resin. Inefficient coupling can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide, which can be difficult to separate during purification. To mitigate this, optimized coupling protocols often employ more potent activating reagents and may require longer reaction times or double coupling steps.

Quantitative Data Summary

The following tables summarize the expected efficiencies and key parameters for the critical steps in the incorporation of this compound during Boc-SPPS.

Table 1: this compound Coupling Efficiency with Various Reagents

Coupling ReagentReagent TypeTypical Coupling Efficiency (%)[1]Key Considerations
HBTU/DIEAAminium Salt>95Highly efficient for hindered couplings. Pre-activation is recommended.[1]
DIC/HOBtCarbodiimide90-95A cost-effective and reliable option. Longer reaction times may be necessary.
PyBOP/DIEAPhosphonium Salt>95Byproducts are generally less problematic than those from BOP. Effective for hindered residues.

Table 2: Deprotection and Cleavage Parameters

StepReagentConcentrationDurationExpected Efficiency (%)Notes
Boc DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)[2][3]20-30 minutes[2]>99A pre-wash of 1-2 minutes followed by a longer deprotection step is common.[3]
NeutralizationDiisopropylethylamine (DIEA) in Dichloromethane (DCM)5-10% (v/v)2 x 2 minutes>99Essential to deprotonate the N-terminal amine before coupling.
Resin CleavageHydrogen Fluoride (HF)90% with 10% scavenger1-2 hours at 0°C>90Requires specialized equipment due to the hazardous nature of HF.[4][5][6]
Resin CleavageTrifluoromethanesulfonic acid (TFMSA)-1-2 hours at 0°C>90An alternative to HF, also a strong acid requiring careful handling.

Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of incorporating this compound into a peptide sequence via manual Boc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Place the appropriate amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin until it is fully submerged.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DCM from the reaction vessel.

Protocol 2: Nα-Boc Deprotection
  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Agitate the mixture for 2 minutes for a pre-wash, then drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature to ensure complete removal of the Boc group.[2]

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Wash the resin with isopropanol (IPA) (2-3 times).

  • Wash the resin again with DCM (3-5 times).

Protocol 3: Neutralization
  • Add a solution of 5% diisopropylethylamine (DIEA) in DCM to the deprotected resin.

  • Agitate the mixture for 2 minutes.

  • Drain the neutralization solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Protocol 4: Coupling of this compound using HBTU
  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of D-isoleucine, a longer coupling time or a second coupling may be necessary.[1]

  • Monitoring: Monitor the progress of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling. If the test is positive (blue beads), a second coupling should be performed.

  • Washing: Upon completion of the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Protocol 5: Final Cleavage and Peptide Precipitation

Caution: This procedure involves the use of highly corrosive and toxic Hydrogen Fluoride (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole) to the resin.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense liquid HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide by adding the ether washings to a collection vessel.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (5% DIEA in DCM) Deprotection->Neutralization Coupling Couple this compound (HBTU/DIEA in DMF) Neutralization->Coupling Wash Wash (DMF & DCM) Coupling->Wash Repeat Sequence Complete? Wash->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for a single coupling cycle in Boc-SPPS incorporating this compound.

This compound Coupling Reaction Pathway

Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_D_Ile This compound Activated_Ester Activated OBT Ester Boc_D_Ile->Activated_Ester + HBTU / DIEA HBTU HBTU Peptide_Resin Peptide-Resin (with free N-terminus) Activated_Ester->Peptide_Resin Coupled_Peptide Extended Peptide-Resin Peptide_Resin->Coupled_Peptide + Activated Ester

References

Application Notes and Protocols for Coupling Boc-D-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for constructing peptides for research, therapeutic, and diagnostic applications. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established methodology within SPPS. However, the incorporation of certain amino acids, particularly those with significant steric bulk, presents considerable synthetic challenges.

Boc-D-isoleucine is a sterically hindered amino acid due to its β-branched side chain. This bulkiness can physically obstruct the formation of the peptide bond, leading to incomplete reactions, lower yields, and the generation of deletion sequences that complicate purification. Furthermore, the forcing conditions sometimes required to drive these couplings to completion can elevate the risk of racemization at the α-carbon, compromising the stereochemical integrity of the final peptide.[1]

The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore paramount to successfully incorporate this compound while maintaining high yield and chiral purity. These notes provide a data-driven comparison of common coupling reagents and detailed protocols for their effective use.

Application Notes

The Challenge: Steric Hindrance and Racemization

The primary difficulty in coupling this compound lies in the steric hindrance from its bulky side chain, which impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[2] This slow reaction kinetic is the root cause of several issues:

  • Incomplete Coupling: A significant portion of the growing peptide chains may remain unreacted, resulting in deletion sequences.

  • Low Yields: The overall yield of the target peptide is reduced.

  • Racemization: Prolonged reaction times or the use of highly reactive reagents can increase the risk of epimerization. The main mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical configuration in the presence of a base.[3]

Selecting the Appropriate Coupling Reagent

Modern coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For sterically demanding couplings like those involving this compound, aminium/uronium and phosphonium salts are strongly preferred over standard carbodiimides due to their higher reactivity and efficiency.[4][5]

  • Carbodiimides (e.g., DCC, DIC): While cost-effective, these reagents are often not potent enough for hindered couplings and can lead to significant side reactions, such as the formation of N-acylurea.[5] Their use is generally not recommended for difficult sequences unless combined with additives.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as PyBOP, are highly efficient and avoid the potential for N-terminal guanidinylation that can occur with aminium salts.[4] PyAOP, containing a HOAt moiety, offers faster reaction rates than its HOBt-based counterpart, PyBOP.[5]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents is highly effective for hindered couplings.[2]

    • HBTU is a widely used and effective reagent.

    • HATU is generally considered superior to HBTU, especially for difficult sequences.[6] It forms a more reactive OAt-active ester, leading to faster coupling rates and a lower risk of racemization.[3][6]

    • COMU is a newer generation reagent with efficiency comparable to HATU but with an improved safety profile, as it avoids potentially explosive benzotriazole byproducts and has reduced allergenic potential.[4][7]

Quantitative Comparison of Coupling Reagents

The efficacy of a coupling reagent is best evaluated by its performance in challenging synthetic contexts. The following tables synthesize data from multiple studies to compare reagents based on yield and racemization.

Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids (Data is synthesized from studies using model hindered residues like Aib and N-methylated amino acids, which serve as benchmarks for difficult couplings.)

Coupling ReagentReagent ClassTypical Yield / ConversionTypical Reaction TimeKey Considerations
DIC/HOBt CarbodiimideModerateOften requires longer times or double couplingCost-effective but less efficient for hindered residues.
PyBOP Phosphonium Salt> 90% Conversion16 hoursEfficient; avoids guanidinylation side reactions.[4]
HBTU Aminium/Uronium SaltSignificant Yields1 - 2 hours (at room temp)A reliable standard, but less potent than HATU.[1][6]
HATU Aminium/Uronium SaltHigh1 - 2 hoursSuperior efficiency for hindered couplings; faster kinetics.[4][6]
COMU Aminium/Uronium SaltHigh1-hour double couplingEfficiency comparable to HATU with an enhanced safety profile.[2][4]

Table 2: Comparative Racemization Levels for Common Coupling Reagents (Data is based on model peptide couplings designed to assess the degree of epimerization.)

Coupling Reagent / Method% D-Isomer (Epimerization)Reference(s)
TBTU 2.0 - 6.0%[3]
HBTU 1.5 - 5.0%[3]
HCTU 1.0 - 4.0%[3]
PyBOP 1.0 - 3.5%[3]
DIC/HOBt 0.5 - 2.5%[3]
HATU 0.5 - 2.0%[3]
COMU < 1.0%[3]

As the data indicates, HATU and COMU consistently provide superior performance in terms of both efficiency and preservation of stereochemical integrity.[3]

Workflow and Decision Making

The general workflow for a single coupling cycle in Boc-SPPS involves deprotection, neutralization, and coupling, followed by washing. Monitoring the reaction is crucial for hindered residues.

Boc_SPPS_Workflow cluster_prep Preparation cluster_cycle Coupling Cycle cluster_next Outcome Resin Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 5% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-D-Ile-OH + Reagent + Base in DMF/NMP) Wash2->Coupling Monitor 4. Monitor Reaction (Kaiser Test) Coupling->Monitor Wash3 Wash (DMF, DCM) Monitor->Wash3 Negative (Clear) Recouple Double Couple (Repeat Step 3) Monitor->Recouple Positive (Blue) NextCycle Proceed to Next Cycle Wash3->NextCycle Recouple->Monitor

Caption: General workflow for a Boc-SPPS coupling cycle.

When faced with a difficult coupling, a systematic approach to optimization is necessary.

Decision_Tree Coupling Strategy Decision Tree for this compound Start Start: Couple Boc-D-Ile CheckDifficulty Is the coupling known to be difficult? (e.g., Ile-Ile, Ile-Val) Start->CheckDifficulty Standard Use Standard Protocol (HBTU, 1-2 hr coupling) CheckDifficulty->Standard No Advanced Use High-Efficiency Protocol (HATU or COMU) CheckDifficulty->Advanced Yes Kaiser Kaiser Test Negative? Standard->Kaiser Advanced->Kaiser Success Success: Proceed to next cycle Kaiser->Success Yes Troubleshoot Troubleshoot: Double Couple Kaiser->Troubleshoot No Kaiser2 Kaiser Test Still Positive? Troubleshoot->Kaiser2 Kaiser2->Success No Optimize Further Optimization: • Extend time (overnight) • Increase temp (40-50°C) • Switch to NMP solvent Kaiser2->Optimize Yes Success2 Success Optimize->Success2

Caption: Decision tree for selecting a coupling strategy.

Experimental Protocols

Note: All procedures should be performed in a properly ventilated fume hood. Reagents should be high purity (peptide synthesis grade) and solvents should be anhydrous. Equivalents are calculated relative to the initial substitution of the resin.

Protocol 1: Standard Coupling using HBTU

This protocol is suitable for less demanding couplings but may require repetition (double coupling) for this compound.

Materials:

  • This compound (3-4 eq.)

  • HBTU (3-4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6-8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the peptide-resin has been fully deprotected (TFA treatment) and neutralized (DIEA treatment), followed by thorough washing with DCM and then DMF. Swell the resin in DMF for at least 20 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.

  • Add DIEA to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/clear beads) indicates reaction completion.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all soluble reagents and byproducts.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain, wash the resin once with DMF, and repeat steps 2-7 with a fresh solution of activated amino acid.

Protocol 2: High-Efficiency Coupling using HATU

This is the recommended protocol for coupling this compound, especially in sequences known to be difficult.

Materials:

  • This compound (3-4 eq.)

  • HATU (3-4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6-8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1. Using NMP as the solvent is recommended for its superior solvating properties.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in NMP or DMF.

  • Add DIEA to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling: Drain the solvent from the resin and add the pre-activated HATU solution.

  • Agitate the mixture at room temperature for 45-60 minutes. For particularly stubborn couplings, the time can be extended to 2 hours or longer.

  • Monitoring: Perform a Kaiser test. A negative result is expected more reliably with this protocol.

  • Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF/NMP (3-5 times) and DCM (3-5 times).

HATU_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step AA Boc-D-Ile-COOH ActiveEster Highly Reactive OAt-Ester Intermediate AA->ActiveEster + Tetramethylurea HATU HATU HATU->ActiveEster + Tetramethylurea Base Base (DIEA) Base->ActiveEster + Tetramethylurea NewPeptide Boc-D-Ile-NH-Peptide-Resin (New Peptide Bond) ActiveEster->NewPeptide Nucleophilic Attack HOAt HOAt (byproduct) PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide NewPeptide->HOAt releases

Caption: Simplified mechanism of this compound activation by HATU.

Protocol 3: Qualitative Reaction Monitoring (Kaiser Test)

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL 0.001 M KCN diluted to 100 mL with pyridine.

  • Small glass test tube.

Procedure:

  • Take a small sample of peptide-resin beads (approx. 5-10 mg) from the reaction vessel after washing.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube containing the beads.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Intense Blue/Purple Beads: Positive result. Indicates a significant amount of unreacted primary amines. Coupling is incomplete.

    • Yellow/Clear Beads: Negative result. Indicates successful and complete coupling.

References

Application Notes and Protocols for the Activation of Boc-D-isoleucine Carboxyl Group for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a critical step in the chemical synthesis of peptides and proteins. The coupling of sterically hindered amino acids, such as D-isoleucine, presents a significant challenge due to the bulky side chains that can impede the reaction, leading to lower yields and potential side reactions like epimerization. The tert-butyloxycarbonyl (Boc) protecting group is widely used for the Nα-amino group of amino acids in peptide synthesis.[] This document provides detailed application notes and protocols for the effective activation of the carboxyl group of Boc-D-isoleucine to facilitate its coupling in peptide synthesis, ensuring high efficiency and minimal side reactions.

The fundamental principle of peptide coupling involves the activation of the C-terminus of an N-protected amino acid, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminus of another amino acid or peptide, resulting in the formation of a peptide bond.[2][3] The choice of coupling reagent is paramount for the successful incorporation of sterically hindered residues like this compound.

Core Principles of Carboxyl Group Activation for this compound

Due to the steric hindrance posed by the β-branched side chain of isoleucine, standard coupling protocols may prove insufficient.[4] Therefore, the use of potent activating reagents is often necessary to achieve high coupling efficiencies.[5] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[2] A key consideration when coupling chiral amino acids is the prevention of racemization, the conversion of the D-enantiomer to its L-counterpart, which can be suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5]

Comparative Data of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for maximizing yield and minimizing side reactions. The following table summarizes quantitative data for common coupling reagents used for sterically hindered amino acids, including isoleucine.

Coupling ReagentReagent TypeTypical Yield (%)Typical Reaction TimeRacemizationKey Considerations
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient for hindered couplings due to the formation of reactive OAt esters.[2] Based on the potentially explosive HOAt.[2]
HBTU Aminium/Uronium SaltSignificant YieldsRoom TemperatureLowA popular and highly efficient reagent.[2]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowEfficiently facilitates coupling and avoids guanidinylation side reactions.[2] Byproducts are less hazardous than those of its predecessor, BOP.[2][6]
DCC/HOBt Carbodiimide80-90 (for similar systems)12-24 hoursMinimal with HOBtA classic and cost-effective method. The dicyclohexylurea (DCU) byproduct is insoluble and can be challenging to remove in solution-phase synthesis.[7][8]
DIC/HOBt CarbodiimideVariable4+ hoursMinimal with HOBtThe diisopropylurea byproduct is more soluble than DCU, making it more suitable for solid-phase synthesis.[7][9]

Note: The data presented is illustrative and based on typical outcomes for the synthesis of peptides containing sterically hindered residues under optimized conditions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIEA

This protocol describes a manual Boc-SPPS workflow for the incorporation of a this compound residue.[4][10]

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Merrifield or PAM resin

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the resin in DCM for 30 minutes in the reaction vessel, followed by washing with DMF.[4]

  • Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for an additional 20 minutes. Wash the resin with DCM, isopropanol, and then DMF.[4][10]

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes. Repeat this step. Wash with DCM.[10]

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (1.9-3.8 equivalents) in DMF.[10]

    • Add DIEA (4-8 equivalents) to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate.[4][10]

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of isoleucine, a longer coupling time or a second coupling may be necessary.[4]

    • Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM.[10]

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., HF/anisole).[11]

Protocol 2: Solution-Phase Peptide Synthesis using PyBOP

This protocol outlines the general steps for the coupling of this compound to a C-protected amino acid in a solution-phase synthesis.[12]

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or DCM (Dichloromethane), anhydrous

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DMF or DCM and add DIEA (1.1 equivalents) to neutralize the salt. Stir for 10-15 minutes at room temperature.

  • Activation and Coupling:

    • In a separate flask, dissolve this compound (1.1 equivalents) and PyBOP (1.1 equivalents) in DMF or DCM.

    • Add DIEA (2.2 equivalents) to the this compound/PyBOP solution and stir for 1-2 minutes.

    • Add this activated mixture to the neutralized amino acid ester solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide. Purify the crude product by flash column chromatography.[13]

Protocol 3: Solution-Phase Peptide Synthesis using DIC/OxymaPure®

This protocol is an alternative for solution-phase synthesis, utilizing a carbodiimide with an advanced additive to suppress side reactions.[14]

Materials:

  • This compound

  • Amino acid ester

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 equivalent) and the amino acid ester (1.0 equivalent) in the anhydrous solvent in a reaction flask.

  • Additive Addition: In a separate flask, dissolve OxymaPure® (1.1 equivalents) in the same anhydrous solvent and add it to the reaction mixture.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of DIC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature. Monitor the reaction's completion by TLC.[14]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 2.

Visualizations

start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash_neutralize Wash & Neutralize (DCM, DIEA) deprotection->wash_neutralize coupling Coupling (Boc-D-Ile, Activator/Base) wash_neutralize->coupling wash Wash (DMF, DCM) coupling->wash final_aa Final Amino Acid? wash->final_aa final_aa->deprotection No cleavage Final Cleavage (e.g., HF) final_aa->cleavage Yes end Purified Peptide cleavage->end

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Boc_D_Ile This compound (Carboxylic Acid) Activated_Intermediate Reactive Intermediate (e.g., OAt-ester, OBt-ester) Boc_D_Ile->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIEA) Base->Activated_Intermediate Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Amino_Component Amino Component (H2N-Peptide) Amino_Component->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: Activation of this compound for peptide bond formation.

Troubleshooting

  • Low Coupling Efficiency: For sterically hindered amino acids like D-isoleucine, incomplete coupling is a common issue.[5] To address this, consider increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, or performing a double coupling.[4][5] The use of more potent coupling reagents like HATU or COMU is also recommended.[5]

  • Racemization: The risk of epimerization can be minimized by using coupling reagents known for low racemization levels, such as those that form OAt or Oxyma esters.[5] Avoiding prolonged activation times and optimizing the base and solvent are also crucial.[5] Additives like HOAt and OxymaPure® are effective in suppressing racemization.[5]

  • N-acylurea Formation: When using carbodiimides like DCC or DIC, a common side reaction is the formation of N-acylurea, especially with hindered amino acids. This can be mitigated by incorporating additives like HOBt or OxymaPure® and by lowering the reaction temperature.[14]

By carefully selecting the appropriate coupling reagents and optimizing the reaction conditions as outlined in these protocols, researchers can successfully incorporate this compound into peptide sequences with high yield and purity.

References

Application Notes and Protocols for Boc-D-Isoleucine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of tert-butyloxycarbonyl-D-isoleucine (Boc-D-isoleucine) in solution-phase peptide synthesis (SPPS). The protocols detailed herein offer systematic methodologies for coupling, deprotection, and purification steps. Special consideration is given to the steric hindrance presented by the β-branched side chain of isoleucine, which necessitates careful selection of reagents and optimization of reaction conditions to ensure high yields and minimize racemization.

Introduction

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers advantages in scalability and purification of intermediates. The Boc protecting group is a cornerstone of peptide chemistry, favored for its stability under a range of conditions and its facile removal with mild acids.[1] The synthesis of peptides containing D-amino acids, such as D-isoleucine, is of significant interest in drug development, as they can confer increased resistance to enzymatic degradation and may exhibit unique pharmacological properties.

The primary challenge in incorporating isoleucine residues lies in the steric bulk of its side chain, which can impede peptide bond formation.[2] This document outlines effective strategies to overcome this hurdle, providing detailed protocols and comparative data for various coupling reagents.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of common coupling reagents in solution-phase synthesis, with a focus on yield, reaction time, and racemization risk.

Coupling Reagent/MethodTypical Equivalents (Reagent/Additive)Typical Reaction TimeTypical Yield (%)Racemization RiskKey Considerations & Disadvantages
DCC / HOBt 1.1 / 1.112 - 24 hours70 - 91%[2]Low to ModerateCost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, which can simplify its removal by filtration in solution-phase synthesis.[2] However, reaction times are longer for hindered residues.[2]
HBTU / DIPEA 1.0 / 2.02 - 4 hours>90%[2]LowFaster and more efficient than carbodiimides for hindered couplings.[2] HBTU is a uronium-based reagent that can lead to guanidinylation of the N-terminal amino group as a side reaction.
HATU / DIPEA 1.0 / 2.01 - 3 hours>95%Very LowHighly efficient for sterically demanding couplings due to the formation of a highly reactive OAt ester. It is generally considered one of the most effective coupling reagents, though it is more expensive.
PyBOP / DIPEA 1.1 / 2.02 - 4 hours>90%LowA phosphonium-based reagent that avoids the potential for guanidinylation seen with uronium salts. It is a good alternative to HBTU for difficult couplings.

Experimental Protocols

Protocol 1: Peptide Coupling using Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)

This protocol details a reliable and cost-effective method for peptide bond formation, suitable for many applications despite longer reaction times for hindered residues.[2]

Materials:

  • This compound

  • C-terminally protected amino acid or peptide (e.g., H-Ala-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M HCl

  • 5% NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Preparation of the Amine Component:

    • If the C-terminal amino acid or peptide is a hydrochloride salt, dissolve it in a minimal amount of DMF.

    • Add 1.0 equivalent of DIPEA or TEA to neutralize the salt and stir for 15-20 minutes at room temperature.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2]

    • Stir the activation mixture at 0 °C for 30 minutes.[2]

  • Coupling Reaction:

    • Add the prepared amine component solution (from Step 1) to the activation mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Dilute the filtrate with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude product by silica gel column chromatography.[2]

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the N-terminal Boc protecting group, a critical step for chain elongation in stepwise peptide synthesis.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) if sensitive residues are present.

  • Diethyl ether, cold

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in DCM.

    • Prepare a deprotection cocktail, typically 50% TFA in DCM.[3] If the peptide contains acid-sensitive residues like Tryptophan or Methionine, add scavengers to the cocktail to trap the reactive tert-butyl cations formed during deprotection.[4]

    • Add the deprotection cocktail to the peptide solution and stir at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Peptide Precipitation and Isolation:

    • After the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide as a TFA salt.

    • Isolate the peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the deprotected peptide under vacuum. The resulting peptide TFA salt can be used in the next coupling step after neutralization.

Visualizations

G General Workflow for Solution-Phase Dipeptide Synthesis cluster_0 Step 1: N-terminal Protection cluster_1 Step 2: C-terminal Protection cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: N-terminal Deprotection A D-Isoleucine C This compound A->C Protection B Boc-Anhydride G This compound C->G D Amino Acid 2 (e.g., Alanine) F H-Ala-OMe D->F Protection E Esterification (e.g., with Methanol/HCl) H H-Ala-OMe F->H J Boc-D-Ile-Ala-OMe G->J Coupling I Coupling Reagent (e.g., DCC/HOBt) K Boc-D-Ile-Ala-OMe J->K M H-D-Ile-Ala-OMe K->M Deprotection L TFA/DCM

Caption: Workflow for solution-phase dipeptide synthesis.

G Decision Logic for Coupling Reagent Selection A Sterically Hindered Coupling? B High Yield & Purity Critical? A->B Yes G Consider DCC/HOBt or other economical options A->G No D Use HATU/DIPEA B->D Yes E Use HBTU or PyBOP B->E No C Cost a Major Constraint? C->E No F Use DCC/HOBt C->F Yes E->C

Caption: Logic for selecting a suitable coupling reagent.

G Boc-Deprotection Mechanism A Boc-Protected Peptide B Protonation of Carbonyl Oxygen by H+ (from TFA) A->B C Cleavage of tert-butyl-oxygen bond B->C D Formation of stable tert-butyl cation and carbamic acid intermediate C->D E Decarboxylation of carbamic acid D->E G tert-butyl cation D->G F Free Amine (as ammonium salt) E->F I Trapped Cation G->I Trapping H Scavenger (e.g., TIS)

Caption: Acid-catalyzed Boc-deprotection mechanism.

References

Application Notes and Protocols for the Incorporation of Boc-D-isoleucine into Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development. Boc-D-isoleucine, the D-enantiomer of the naturally occurring L-isoleucine, offers unique advantages for enhancing the therapeutic potential of complex peptides. Its inclusion can significantly alter the physicochemical and biological properties of a peptide, leading to improved drug candidates.

Key Applications and Advantages:

  • Enhanced Proteolytic Stability: Peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and therapeutic efficacy. The introduction of D-isoleucine renders the peptide bond resistant to cleavage by most proteases, significantly increasing its stability and bioavailability.[1][2][3]

  • Modulation of Biological Activity: The stereochemistry of amino acid residues plays a critical role in the three-dimensional structure of a peptide and its interaction with biological targets. Substituting an L-isoleucine with a D-isoleucine can alter the peptide's conformation, potentially leading to enhanced receptor binding affinity, selectivity, or a change in its mechanism of action.[4]

  • Development of Novel Therapeutics: The unique properties conferred by D-isoleucine make it a valuable building block in the design of novel peptide-based drugs, including antimicrobial peptides, anticancer agents, and neuropeptides with improved therapeutic profiles.[2][3][4][5][6][7]

Challenges in Incorporation:

Isoleucine, in both its L- and D-forms, is a β-branched and sterically hindered amino acid. This can present challenges during peptide synthesis, potentially leading to lower coupling efficiencies and yields compared to less hindered amino acids.[8][9] Therefore, optimized coupling protocols, such as longer reaction times or the use of more potent coupling reagents, may be necessary to ensure successful incorporation.

Data Presentation

The following table provides illustrative performance data for the incorporation of Boc-protected isoleucine in solid-phase peptide synthesis (SPPS). While this data is for the L-isomer, the performance of this compound is expected to be comparable due to their similar steric hindrance. However, actual results should be determined empirically for each specific sequence and synthesis protocol.

Table 1: Illustrative Performance Data for Boc-L-Isoleucine in SPPS [8]

ParameterTypical RangeKey Considerations
Average Coupling Efficiency97-99%Due to steric hindrance, longer coupling times or double coupling may be required to achieve complete reaction.[8]
Crude Peptide Purity75-85%Purity can be influenced by the complexity of the peptide and the success of the coupling steps.
Overall Yield60-75%The overall yield is dependent on the number of coupling cycles and the efficiency of each step.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a manual Boc-SPPS workflow for the incorporation of a this compound residue.

Materials:

  • Appropriate solid support resin (e.g., Merrifield, PAM, or MBHA resin)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

Procedure:

  • Resin Preparation and Swelling:

    • Place the resin in a reaction vessel and swell in DCM for 30 minutes.[8]

    • Wash the resin with DCM (3x) followed by DMF (3x).

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.[8]

    • Drain the vessel and add fresh 50% TFA in DCM for an additional 20-30 minutes.[8]

    • Wash the resin with DCM (3x), isopropanol (3x), and finally DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes. Repeat this step twice.[8]

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate it for 2 minutes.[8]

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of isoleucine, a longer coupling time or a second coupling may be necessary.[8]

    • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, dry the peptide-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.

    • Precipitate the crude peptide in cold diethyl ether.

    • Isolate the peptide by filtration or centrifugation.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry.

Protocol 2: Solution-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a general approach for the solution-phase synthesis of a dipeptide containing this compound.

Materials:

  • This compound

  • C-terminally protected amino acid (e.g., as a methyl or benzyl ester)

  • Coupling agent (e.g., DCC, EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Organic solvents (e.g., DCM, DMF, ethyl acetate)

  • Acidic and basic aqueous solutions for workup (e.g., HCl, NaHCO3)

  • Drying agent (e.g., Na2SO4, MgSO4)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous organic solvent like DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add the coupling agent (e.g., DCC, 1.1 equivalents) and stir the mixture for 30-60 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve the C-terminally protected amino acid (1 equivalent) and a base such as DIEA (1 equivalent) in the same anhydrous solvent.

    • Add the activated this compound solution to the amino acid ester solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid (e.g., 1M HCl), water, a dilute base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection:

    • The Boc group can be removed by treatment with an acid such as TFA or HCl in an organic solvent to proceed with further chain elongation.

    • The C-terminal ester can be removed by saponification or hydrogenolysis, depending on the ester type.

Visualizations

Boc_SPPS_Workflow cluster_1 Synthesis Cycle Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Neutralize Neutralization (DIEA/DMF) Couple Couple Boc-D-Ile (HBTU/DIEA) Neutralize->Couple Couple->Wash Wash->Neutralize Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave & Deprotect (HF/TFMSA) Repeat->Cleave Final Amino Acid Purify Purify Peptide (RP-HPLC) Cleave->Purify Final Final Peptide Purify->Final

Caption: General workflow for Boc-SPPS incorporation of this compound.

D_Amino_Acid_Advantage L_Peptide L-Peptide Protease Protease L_Peptide->Protease Receptor Biological Target (Receptor) L_Peptide->Receptor Binding D_Ile_Peptide Peptide with D-Isoleucine D_Ile_Peptide->Protease Resistant D_Ile_Peptide->Receptor Binding Degradation Rapid Degradation Protease->Degradation Stability Increased Stability Protease->Stability Short_Interaction Transient Interaction Receptor->Short_Interaction Long_Interaction Prolonged Interaction & Enhanced Effect Receptor->Long_Interaction

Caption: Impact of D-isoleucine incorporation on peptide stability and activity.

References

Application Note: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-D-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry.[][2] Its widespread use stems from its stability under various conditions and its facile, acid-labile removal.[] Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, offering clean and efficient cleavage under mild conditions.[2][3][4] This application note provides a detailed overview of the mechanism, reaction parameters, potential side reactions, and comprehensive protocols for the TFA-mediated deprotection of Boc-D-isoleucine, a key building block in peptide synthesis.

Reaction Mechanism

The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds through an acid-catalyzed cleavage mechanism. The process involves three main steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3][5]

  • Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3][5][6]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][5] The amine is then protonated by the excess acid to form the corresponding trifluoroacetate salt.[5]

The released tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or react with nucleophilic residues in the substrate.[5][6][7]

G cluster_mechanism Mechanism of Boc Deprotection with TFA start This compound protonated Protonated Boc Group start->protonated + TFA (H⁺) carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - tert-Butyl Cation tbutyl_cation tert-Butyl Cation final_product D-isoleucine TFA Salt carbamic_acid->final_product - CO₂ co2 CO₂ G cluster_workflow Solution-Phase Boc Deprotection Workflow A 1. Dissolve Boc-AA in DCM B 2. Cool to 0°C A->B C 3. Add TFA (e.g., 1:1 with DCM) B->C D 4. Stir at RT for 1-2h C->D E 5. Monitor by TLC D->E F 6. Concentrate in vacuo E->F Reaction Complete G 7. Co-evaporate to remove TFA F->G H Product: Amine TFA Salt G->H I Optional: Neutralize & Extract H->I J Product: Free Amine I->J

References

Application Notes and Protocols: Neutralization Steps Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the repetitive removal of the Nα-Boc protecting group is a critical step, typically achieved by treatment with trifluoroacetic acid (TFA). This deprotection step leaves the terminal amino group as a protonated ammonium salt, which is non-nucleophilic and thus incapable of participating in the subsequent coupling reaction. To enable peptide bond formation, this ammonium salt must be converted to the free amine through a neutralization step. The choice of neutralization strategy significantly impacts the overall efficiency, cycle time, and purity of the synthesized peptide, particularly for long or challenging sequences.

This document provides detailed application notes and protocols for the two primary neutralization methods employed in Boc-SPPS: the standard (or discrete) neutralization protocol and the in situ neutralization protocol.

Principle of Neutralization in Boc-SPPS

Following Boc deprotection with TFA, the N-terminal amino group of the resin-bound peptide exists as a trifluoroacetate salt. The neutralization step involves the use of a hindered organic base to deprotonate the ammonium ion, generating a free amine. This free amine is then ready to act as a nucleophile and attack the activated carboxyl group of the incoming Boc-protected amino acid to form a new peptide bond.

A commonly used base for this purpose is N,N-diisopropylethylamine (DIEA), a sterically hindered tertiary amine that effectively deprotonates the ammonium salt while minimizing side reactions such as racemization.

Comparison of Neutralization Protocols

The selection between a standard and an in situ neutralization protocol depends on several factors, including the length and sequence of the peptide, the desired cycle time, and solvent consumption considerations. The in situ method has gained popularity due to its efficiency, especially for sequences prone to aggregation.[1]

ParameterStandard Neutralization ProtocolIn Situ Neutralization Protocol
Workflow Deprotection → Wash → Neutralization → Wash → CouplingDeprotection → Brief Wash → Combined Neutralization & Coupling
Typical Base 10% DIEA in Dichloromethane (DCM)[1][2]Pure DIEA added directly to the coupling mixture[1]
Typical Cycle Time per Residue 30 - 45 minutes15 - 20 minutes[1][3]
Solvent Consumption Higher due to additional wash steps[1]Lower due to fewer washing steps[1]
Efficiency with "Difficult Sequences" Lower; prolonged exposure of the free amine can lead to peptide aggregation[4]Higher; minimizes the time the reactive free amine is exposed, reducing aggregation[1][4]
Risk of Side Reactions Higher potential for side reactions due to the longer lifetime of the free amineLower risk due to the transient nature of the free amine[1]
Reagent Volume (per cycle for 0.1 mmol scale)
TFA in DCM (50%)~10 mL~10 mL
DCM (washes)~40-60 mL~10-20 mL
Neutralization Solution (10% DIEA in DCM)~10 mL0 mL
DMF (washes)~20-30 mL~20-30 mL
DIEA (pure)0 mL~0.35 mL (2 mmol)
Total Approximate Solvent Volume ~80 - 110 mL ~40 - 60 mL

Experimental Protocols

The following are detailed protocols for both standard and in situ neutralization in manual Boc-SPPS. The volumes are provided for a synthesis scale of approximately 0.1 mmol.

Protocol 1: Standard Neutralization

This protocol involves a discrete neutralization step after the Boc deprotection and subsequent washes.

Materials:

  • Peptide-resin

  • Deprotection solution: 50% TFA in DCM (v/v)

  • Wash solvent: Dichloromethane (DCM)

  • Neutralization solution: 10% DIEA in DCM (v/v)[2]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • To the swollen peptide-resin, add the deprotection solution (10 mL).

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh portion of the deprotection solution (10 mL) and agitate for 20-30 minutes.[2]

    • Drain the deprotection solution.

  • Washing:

    • Wash the peptide-resin thoroughly with DCM (4 x 10 mL) to remove residual TFA.

  • Neutralization:

    • Add the neutralization solution (10 mL) to the resin.

    • Agitate for 1-2 minutes, then drain.[2]

    • Repeat the neutralization step once more.

  • Post-Neutralization Washing:

    • Wash the peptide-resin with DCM (3 x 10 mL).

    • Wash the peptide-resin with DMF (3 x 10 mL) to prepare for the coupling step.

  • Coupling:

    • Proceed with the coupling of the next Boc-protected amino acid.

Protocol 2: In Situ Neutralization

This streamlined protocol combines the neutralization and coupling steps, offering significant time and solvent savings.[1]

Materials:

  • Peptide-resin

  • Deprotection solution: 50% TFA in DCM (v/v)

  • Wash solvent: Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA), pure

  • Pre-activated Boc-amino acid solution

Procedure:

  • Boc Deprotection:

    • To the swollen peptide-resin, add the deprotection solution (10 mL).

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh portion of the deprotection solution (10 mL) and agitate for 20 minutes.

    • Drain the deprotection solution.

  • Brief Washing:

    • Wash the peptide-resin with DCM (2 x 10 mL).

    • Wash the peptide-resin with DMF (3 x 10 mL).

  • In Situ Neutralization and Coupling:

    • In a separate vessel, prepare the activated amino acid solution by dissolving the Boc-amino acid and coupling reagents in DMF.

    • To the washed peptide-resin, add the activated amino acid solution.

    • Immediately add pure DIEA (e.g., 2 mmol for a 0.1 mmol scale) to the reaction mixture.

    • Agitate for the duration of the coupling reaction (typically 30-60 minutes).

  • Post-Coupling Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin with DMF (3 x 10 mL) to remove excess reagents and byproducts.

Mandatory Visualizations

Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.

Caption: Key steps in the in situ neutralization and coupling reaction.

Troubleshooting and Side Reactions

While the neutralization step is generally straightforward, improper execution can lead to incomplete reactions and the formation of side products.

  • Incomplete Neutralization:

    • Symptom: Poor or no coupling in the subsequent step, often detected by a positive Kaiser test after coupling.

    • Cause: Insufficient amount of base or inadequate reaction time. The TFA salt is not fully converted to the free amine.

    • Solution: Ensure the use of a sufficient excess of DIEA. For the standard protocol, a second neutralization step is recommended. Ensure thorough mixing during neutralization.

  • Aggregation:

    • Symptom: Slow or incomplete coupling and deprotection steps, noticeable by resin clumping.

    • Cause: The free amine form of the peptide-resin is prone to inter-chain hydrogen bonding, leading to aggregation, especially for hydrophobic sequences.

    • Solution: The in situ neutralization protocol is highly recommended as it minimizes the time the peptide-resin exists in the aggregation-prone free amine state.[4]

  • Trifluoroacetylation:

    • Symptom: Chain termination, resulting in a truncated peptide with a mass increase of 96 Da.

    • Cause: Residual TFA from the deprotection step can react with the free amine during the DIEA-mediated neutralization, leading to the formation of a stable trifluoroacetylated N-terminus.

    • Solution: Ensure thorough washing with DCM after the deprotection step to completely remove TFA before neutralization.

  • Guanidinylation:

    • Symptom: Irreversible chain termination.

    • Cause: Some coupling reagents can react with the free N-terminal amine to form a guanidinium group.

    • Solution: In situ neutralization protocols can suppress this side reaction. Pre-activation of the amino acid before its addition to the resin is also recommended.

Conclusion

The neutralization step is a pivotal point in the Boc-SPPS cycle. While the standard neutralization protocol is well-established, the in situ neutralization method offers considerable advantages in terms of speed, solvent economy, and efficacy in synthesizing "difficult" peptides. For researchers and professionals in drug development, the adoption of the in situ neutralization protocol can lead to a significant optimization of the peptide synthesis workflow, resulting in higher purity products and reduced production time and cost. Careful attention to washing steps and the choice of neutralization protocol are key to minimizing side reactions and achieving high-quality synthetic peptides.

References

Application Notes and Protocols for the Synthesis of Peptide Amides using Boc-D-Isoleucine and BHA Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of peptide amides utilizing Boc-D-isoleucine on benzhydrylamine (BHA) resin. This protocol is established on the principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS), a robust methodology for the creation of custom peptides.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support.[1][2] The Boc/Bzl strategy employs a temporary Nα-Boc protecting group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA), and more stable, benzyl-based side-chain protecting groups that are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF).[3][4]

For the synthesis of C-terminal peptide amides, benzhydrylamine (BHA) and its more acid-labile derivative, methylbenzhydrylamine (MBHA) resin, are the supports of choice in Boc chemistry.[3][5][6] The peptide is assembled on the resin, and the final cleavage step simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin, yielding a peptide amide.

This document outlines the detailed experimental protocols for the manual synthesis of a peptide amide incorporating this compound, a non-proteinogenic amino acid, onto a BHA resin.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Benzhydrylamine (BHA) Resin100-200 mesh, 1% DVBMajor Supplier
This compound≥98.0%Major Supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeMajor Supplier
1-Hydroxybenzotriazole (HOBt)Synthesis GradeMajor Supplier
Trifluoroacetic Acid (TFA)Reagent GradeMajor Supplier
Dichloromethane (DCM)ACS GradeMajor Supplier
N,N-Dimethylformamide (DMF)ACS GradeMajor Supplier
Diisopropylethylamine (DIEA)Reagent GradeMajor Supplier
PiperidineReagent GradeMajor Supplier
Acetic AnhydrideACS GradeMajor Supplier
PyridineACS GradeMajor Supplier
Hydrofluoric Acid (HF)AnhydrousSpecialized Supplier
p-CresolReagent GradeMajor Supplier
Diethyl EtherACS Grade, AnhydrousMajor Supplier
Ninhydrin Test KitMajor Supplier

Experimental Protocols

The synthesis of a peptide amide on BHA resin using Boc-protected amino acids follows a cyclical process of deprotection, neutralization, and coupling.

Resin Preparation and Swelling
  • Place the desired amount of BHA resin (e.g., 1 gram with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

  • Add dichloromethane (DCM) (10-15 mL per gram of resin) to the vessel.

  • Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for adequate swelling.[3]

  • Drain the solvent by filtration.

First Amino Acid Coupling (this compound)

This protocol describes the coupling of the first amino acid, this compound, to the BHA resin.

ParameterValue
This compound1.5 - 2.5 equivalents (relative to resin substitution)
Coupling Reagent (DIC)1.0 equivalent (relative to this compound)
Additive (HOBt)1.0 equivalent (relative to this compound)
SolventN,N-Dimethylformamide (DMF)
Reaction Time2 - 4 hours
Reaction TemperatureRoom Temperature

Protocol:

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in a minimal amount of DMF.[5]

  • Add this solution to the swollen BHA resin.

  • Cool the reaction mixture in an ice bath.

  • Add an amount of DIC equimolar to the this compound.

  • Agitate the reaction mixture, allowing it to slowly warm to room temperature, and continue to agitate for 2-4 hours.[5]

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive after 4 hours, continue agitation for another 1-2 hours and re-test.

  • If the coupling remains incomplete, cap the unreacted amine groups by adding acetic anhydride (2 equivalents) and pyridine (2 equivalents) and agitating for 30 minutes.[5]

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

Peptide Chain Elongation Cycle

The following steps are repeated for the addition of each subsequent amino acid.

ParameterValue
Deprotection Reagent50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Pre-wash Time1-2 minutes
Deprotection Time20-30 minutes
WashesDCM, Isopropanol (IPA)

Protocol:

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the peptide-resin.[3][6]

  • Agitate for 1-2 minutes for a pre-wash, then drain.[6]

  • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[3][6]

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[3][6]

ParameterValue
Neutralization Reagent10% Diisopropylethylamine (DIEA) in Dichloromethane (DCM)
Reaction Time2 x 2 minutes
WashesDCM, DMF

Protocol:

  • Add a solution of 10% DIEA in DCM to the peptide-resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the peptide-resin with DCM (3x) and DMF (3x) to remove excess base.

This protocol is similar to the first amino acid coupling, using the neutralized peptide-resin.

ParameterValue
Boc-Amino Acid2 - 4 equivalents
Coupling Reagent (e.g., DIC/HOBt, HBTU)See manufacturer's recommendation
Base (for uronium/aminium reagents)e.g., DIEA (4-6 equivalents)
SolventDMF or DCM/DMF mixture
Reaction Time1 - 2 hours
MonitoringKaiser (ninhydrin) test

Protocol:

  • Pre-activate the next Boc-protected amino acid by dissolving it with the chosen coupling reagent (and HOBt if using a carbodiimide) in DMF. If using HBTU or similar reagents, add DIEA to the mixture.[7]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the reaction completion with the Kaiser test.

  • Once the coupling is complete, wash the peptide-resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the BHA resin and simultaneously removing the side-chain protecting groups. Anhydrous HF is a common but highly hazardous reagent for this purpose. Alternatives like TFMSA or HBr/TFA can also be used.[8] This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.

ParameterValue
Cleavage ReagentAnhydrous Hydrofluoric Acid (HF)
Scavengerp-Cresol (1 mL per 0.2 mmol of peptide-resin)
Reaction Temperature0 °C to 5 °C
Reaction Time30 - 60 minutes (up to 2 hours for Arg(Tos))

Protocol:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

  • Add the scavenger, p-cresol.[5]

  • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[5]

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel per 0.2 mmol of peptide. Maintain the temperature between -5 °C and 0 °C.[5]

  • Stir the mixture at 0-5 °C for 30-60 minutes.[5]

  • After the reaction is complete, remove the HF by evaporation under a stream of inert gas.

  • Wash the resin with cold anhydrous diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide by adding the ether washings to a larger volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity. The final product should be characterized by analytical techniques such as mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Visualizations

Workflow and Signaling Pathway Diagrams

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_First_AA First Amino Acid Coupling cluster_Cycle Peptide Elongation Cycle cluster_Final Final Steps Resin BHA Resin Swell Swell Resin in DCM Resin->Swell Couple1 Couple This compound Swell->Couple1 Wash1 Wash & Dry Couple1->Wash1 Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize CoupleN Couple Next Boc-Amino Acid Neutralize->CoupleN WashN Wash CoupleN->WashN WashN->Deprotect Repeat for each amino acid Cleave Cleavage from Resin (e.g., HF/p-cresol) WashN->Cleave Purify Purification & Analysis (RP-HPLC, MS) Cleave->Purify

Caption: General workflow for Boc solid-phase peptide amide synthesis on BHA resin.

Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Boc_AA Boc-AA-COOH Boc-Protected Amino Acid Active_Ester Boc-AA-OBt Activated HOBt Ester Boc_AA->Active_Ester Activation Resin_NH2 Resin-NH2 Free Amine on Resin Peptide_Bond Boc-AA-CO-NH-Resin Peptide Bond Formation Resin_NH2->Peptide_Bond Coupling_Reagent DIC/HOBt Coupling Reagents Coupling_Reagent->Active_Ester Active_Ester->Peptide_Bond Coupling

Caption: Simplified representation of the amino acid activation and coupling steps.

Deprotection_Neutralization cluster_start Protected Peptide cluster_deprotect Deprotection cluster_neutralize Neutralization Protected Boc-NH-Peptide-Resin N-terminally Protected Salt TFA·H2N-Peptide-Resin Ammonium Salt Protected->Salt Acidolysis TFA 50% TFA/DCM TFA->Salt Free_Amine H2N-Peptide-Resin Free Amine Salt->Free_Amine Neutralization DIEA 10% DIEA/DCM DIEA->Free_Amine

Caption: The cyclical deprotection and neutralization steps in Boc-SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the coupling of the sterically hindered amino acid, Boc-D-isoleucine, during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Blue/Purple Beads) After Initial Coupling 1. Incomplete Coupling: The primary reason is often the steric hindrance from the β-branched side chain of isoleucine, which slows down the reaction kinetics.[1] 2. Suboptimal Coupling Reagent: Standard carbodiimide reagents (e.g., DIC, DCC) may lack the reactivity needed for such a sterically demanding coupling.[2] 3. Insufficient Reagent Equivalents or Reaction Time: Inadequate amounts of amino acid or coupling reagents, or a coupling time that is too short, can lead to an incomplete reaction.[3]1. Perform a Double Coupling: This is a highly effective method to drive the reaction to completion. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4] 2. Switch to a More Potent Coupling Reagent: Utilize a uronium/aminium or phosphonium salt-based reagent known for high efficiency with hindered amino acids, such as HATU, HBTU, COMU, or PyBOP.[5][6] 3. Optimize Reaction Conditions:     - Increase Equivalents: Use a higher excess (3-4 equivalents) of this compound and coupling reagents.[7]     - Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[8]     - Elevate Temperature: A moderate increase in temperature (e.g., to 35-50°C) can improve coupling efficiency, but should be monitored for potential side reactions.[9]
Presence of Deletion Sequence ([Target Peptide Mass - 113.1 Da]) in Final Product 1. Failed Coupling at the this compound Step: This is a direct consequence of incomplete coupling where the unreacted N-terminal amine of the growing peptide chain is then available for the next coupling cycle. 2. Incomplete Deprotection of the Preceding Amino Acid: If the N-terminal Boc group of the previous residue is not fully removed, the subsequent coupling of this compound cannot occur.1. Implement a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride. This will acetylate any unreacted amines, preventing them from participating in subsequent reactions and making the resulting truncated peptides easier to separate during purification.[5] 2. Confirm Complete Deprotection: Always perform a Kaiser test after the deprotection step to ensure the complete removal of the previous Boc group before proceeding with the this compound coupling.[4]
Low Overall Yield of the Final Peptide 1. Cumulative Effect of Incomplete Couplings: Even a small percentage of incomplete coupling at each step can significantly reduce the overall yield of a long peptide. 2. Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate, hindering reagent access to the reaction sites.1. Employ Optimized Protocols for All Hindered Residues: Use high-efficiency coupling reagents and consider double coupling for all sterically challenging amino acids in your sequence. 2. Improve Solvation: Switch from standard solvents like DCM or DMF to a more effective solvating agent like N-methylpyrrolidone (NMP), or use a solvent mixture to disrupt aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The primary challenge with this compound is steric hindrance. Its side chain is branched at the β-carbon, which, in combination with the bulky Boc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. This steric bulk slows down the rate of peptide bond formation and can lead to incomplete reactions.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended over standard carbodiimides. Reagents such as HATU, COMU, HBTU, and PyBOP have demonstrated superior performance in these challenging couplings.[5][10]

Q3: What is a "double coupling" and when should it be used?

A3: A double coupling is the process of repeating the coupling step with fresh reagents immediately after the initial coupling is complete.[4] It is a highly recommended strategy for sterically hindered amino acids like this compound to ensure the reaction goes to completion and to minimize the formation of deletion sequences.[4] A positive Kaiser test after the first coupling is a strong indicator that a second coupling is necessary.[4]

Q4: Can I use DIC/HOBt for coupling this compound?

A4: While DIC/HOBt is a cost-effective and widely used coupling method, it is often less efficient for highly hindered couplings compared to uronium or phosphonium-based reagents.[5] If you are using DIC/HOBt and experiencing incomplete coupling, it is advisable to switch to a more potent reagent like HATU or to implement strategies such as increasing reagent equivalents, extending the reaction time, and performing a double coupling.[3]

Q5: How can I monitor the success of my this compound coupling reaction?

A5: The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser test (ninhydrin test).[4] This colorimetric test detects the presence of free primary amines on the peptide-resin. A negative result (yellow/colorless beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies that the coupling is incomplete.[4]

Data Presentation

The following table summarizes the typical performance of various coupling reagents for sterically hindered amino acids, providing a benchmark for expected outcomes.

Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile; often outperforms HBTU.[10]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for both routine and challenging couplings.[5]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[5]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateAn economical choice, but may require longer reaction times or double coupling for hindered residues.[5]

Note: The data presented is illustrative and based on typical outcomes for the synthesis of peptides containing sterically hindered residues under optimized conditions.[5]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of this compound using HATU

This protocol is recommended to achieve maximum coupling efficiency for this compound.

1. Resin Preparation:

  • Following the successful deprotection of the N-terminal Boc group of the preceding amino acid (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3 x 1 min).

2. First Coupling:

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

3. Monitoring:

  • Perform a Kaiser test on a small sample of resin beads.

  • If the result is negative (yellow/colorless beads), proceed to step 6.

  • If the result is positive (blue/purple beads), proceed to step 4 for a second coupling.

4. Second Coupling:

  • Reagent Preparation: Prepare a fresh solution of activated this compound as described in step 2.

  • Coupling: Add the fresh activated amino acid solution to the resin and agitate for another 1 to 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

5. Final Monitoring:

  • Perform a final Kaiser test. A negative result is expected. If the test is still positive, consider capping the unreacted amines (see Troubleshooting Guide).

6. Final Washes:

  • Wash the resin with DCM (3 x 1 min) and prepare for the deprotection of the newly coupled this compound.

Protocol 2: Kaiser Test (Ninhydrin Test)

Reagents:

  • Solution A: 80 g Phenol in 20 mL Ethanol

  • Solution B: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with Pyridine

  • Solution C: 1 g Ninhydrin in 20 mL Ethanol

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the three solutions (A, B, and C).

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine): Intense blue/purple color.

    • Negative Result (No Free Amine): Yellow/colorless.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test after This compound Coupling strategy1 Perform a Double Coupling with fresh reagents start->strategy1 check1 Perform Kaiser Test strategy1->check1 strategy2 Switch to a more potent coupling reagent (e.g., HATU, COMU) check1->strategy2 Positive end_success Coupling Successful (Negative Kaiser Test) check1->end_success Negative check2 Perform Kaiser Test strategy2->check2 strategy3 Optimize Conditions: - Increase Equivalents (3-4x) - Extend Reaction Time (4-24h) - Increase Temperature (35-50°C) check2->strategy3 Positive check2->end_success Negative check3 Perform Kaiser Test strategy3->check3 strategy4 Consider Capping Unreacted Amines with Acetic Anhydride check3->strategy4 Positive check3->end_success Negative end_proceed Proceed to next deprotection step strategy4->end_proceed end_success->end_proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Coupling_Decision_Pathway start Coupling a Sterically Hindered Amino Acid (e.g., this compound) reagent_choice Select a High-Potency Coupling Reagent (HATU, COMU, etc.) start->reagent_choice conditions Use Optimized Conditions: - 3-4 eq. Amino Acid & Reagent - Extended Time (2h) reagent_choice->conditions first_coupling Perform First Coupling conditions->first_coupling kaiser_test Kaiser Test first_coupling->kaiser_test second_coupling Perform Second Coupling (Double Couple) kaiser_test->second_coupling Positive final_wash Final Wash & Proceed to Deprotection kaiser_test->final_wash Negative second_coupling->final_wash

Caption: Decision pathway for coupling sterically hindered amino acids.

References

Technical Support Center: Preventing Racemization of Boc-D-Isoleucine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the coupling of Boc-D-isoleucine in peptide synthesis. Our goal is to equip you with the knowledge and practical guidance to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the process where the stereochemically pure this compound (a single enantiomer) is converted into a mixture of both D- and L-isomers at the alpha-carbon during the peptide bond formation. For isoleucine, which has a second chiral center at the beta-carbon, this results in the formation of its diastereomer, Boc-L-allo-isoleucine. This transformation compromises the stereochemical integrity of the final peptide, potentially altering its structure, biological activity, and therapeutic efficacy.

Q2: Why is this compound particularly susceptible to racemization?

A2: this compound is a β-branched and sterically hindered amino acid. This steric bulk can slow down the desired coupling reaction.[1] The primary mechanism of racemization for N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[2] The longer the activated amino acid exists before coupling, the higher the chance of this intermediate forming and subsequently racemizing through the loss of the alpha-proton. Factors that exacerbate this for this compound include the use of highly reactive coupling reagents without appropriate additives, elevated temperatures, and the presence of strong bases.[3]

Q3: What are the primary factors that influence racemization during peptide coupling?

A3: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, if used alone, can lead to substantial racemization.[4]

  • Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial, especially when using carbodiimides.[4]

  • Base: The type and concentration of the base used are important. Stronger or sterically unhindered bases can more readily abstract the α-proton, leading to increased racemization.[3]

  • Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.[5]

  • Solvent: The polarity of the solvent can influence the reaction rates and the stability of intermediates, thereby affecting racemization.

  • Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the risk of racemization.[2]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
High levels of Boc-L-allo-isoleucine detected in the final peptide. Inappropriate coupling reagent: Use of a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive.Switch to a uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based coupling reagent. If using a carbodiimide, always include an additive like HOBt, HOAt, or Oxyma.[4]
Excessive or inappropriate base: Use of a strong, non-hindered base (e.g., triethylamine) or an excess amount of any base.Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM). Use the minimum necessary amount of base.
Elevated reaction temperature: Performing the coupling at high temperatures to speed up the reaction.Conduct the coupling at a lower temperature, such as 0°C or room temperature, to minimize the rate of racemization.[5]
Prolonged pre-activation time: Activating the this compound for an extended period before adding the resin-bound amine.Minimize the pre-activation time to 1-5 minutes, or perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid, resin, and additive.
Incomplete coupling of the sterically hindered this compound. Insufficient reaction time or reagent equivalents. Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Consider a double coupling, where the coupling procedure is repeated with fresh reagents. Increase the equivalents of the amino acid and coupling reagents (e.g., from 2 to 3 equivalents).
Peptide-resin aggregation. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation.[6]

Quantitative Data on Racemization

The selection of coupling reagents and additives has a direct impact on the degree of racemization. The following table summarizes illustrative data on the extent of epimerization for different coupling conditions. Note that absolute values can vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/Additive Base Illustrative Epimerization (% D-isomer) Key Considerations
DIC / HOBtDIPEA1.0 - 5.0%A cost-effective and common method, but requires careful control of conditions to minimize racemization.[4]
HBTU / HOBtDIPEA0.5 - 2.0%A widely used and efficient coupling reagent with a good track record for low racemization.[7]
HATU / HOAtDIPEA< 1.0%Generally considered one of the most effective reagents for minimizing racemization, especially for sterically hindered amino acids.[8]
DIC / OxymaDIPEA< 1.0%Oxyma is a highly effective and non-explosive alternative to HOBt/HOAt for suppressing racemization.[4]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU/HOAt

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a this compound residue, with a focus on minimizing racemization.

Materials:

  • This compound

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL per gram of resin).

    • Ensure the N-terminal protecting group (e.g., Boc) of the preceding amino acid has been removed and the resin has been neutralized.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Gently agitate the mixture for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.

    • Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol outlines a method for the analysis of the enantiomeric purity of a peptide containing isoleucine after cleavage from the resin and deprotection. The method aims to separate and quantify the desired D-isoleucine containing peptide from the L-allo-isoleucine diastereomer.

Materials:

  • Crude or purified peptide sample

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Chiral HPLC column (e.g., a pentabromobenzyl-modified silica gel column like COSMOSIL 3PBr, or a teicoplanin-based column like Astec CHIROBIOTIC T)[9]

Procedure:

  • Sample Preparation:

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Dissolve the lyophilized peptide in the initial mobile phase solvent mixture at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: COSMOSIL 3PBr (e.g., 3.0 mm I.D. x 150 mm, 3 µm particle size)[9]

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point. This may need to be optimized depending on the peptide sequence.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 214 nm (for the peptide bond)

  • Data Analysis:

    • Integrate the peak areas of the desired peptide (containing D-isoleucine) and the diastereomeric impurity (containing L-allo-isoleucine).

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-allo-isoleucine peak) / (Area(D-isoleucine peak) + Area(L-allo-isoleucine peak))] * 100

Visualizations

RacemizationMechanism Boc_D_Ile This compound Activated_Ester Activated Ester (e.g., O-acylisourea) Boc_D_Ile->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone + Base (slow step) Peptide_D Desired Peptide (Boc-D-Ile-NH-R) Activated_Ester->Peptide_D + Amine (fast, desired) Oxazolone->Activated_Ester Oxazolone->Peptide_D + Amine (undesired) Peptide_L_allo Racemized Peptide (Boc-L-allo-Ile-NH-R) Oxazolone->Peptide_L_allo + Amine (undesired) Coupling_Reagent Coupling Reagent (e.g., DIC) Base Base Amine Resin-Bound Amine (R-NH2)

Caption: Mechanism of racemization of this compound via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Evaluate Coupling Reagent and Additive Start->CheckReagent CheckBase Review Base Type and Concentration CheckReagent->CheckBase Using onium salt? SolutionReagent Switch to HATU/HOAt or add Oxyma to DIC CheckReagent->SolutionReagent Carbodiimide alone? CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Weak/hindered base? SolutionBase Use DIPEA or NMM; reduce equivalents CheckBase->SolutionBase Strong/excess base? CheckActivation Examine Pre-activation Time CheckTemp->CheckActivation Low temperature? SolutionTemp Lower temperature to 0°C or room temperature CheckTemp->SolutionTemp Elevated temperature? SolutionActivation Minimize pre-activation or use in-situ protocol CheckActivation->SolutionActivation Long pre-activation? End Racemization Minimized CheckActivation->End Short/in-situ activation? SolutionReagent->CheckBase SolutionBase->CheckTemp SolutionTemp->CheckActivation SolutionActivation->End

Caption: Troubleshooting workflow for high racemization of this compound.

ExperimentalWorkflow Start Start SPPS Cycle ResinPrep Resin Swelling & N-terminal Deprotection Start->ResinPrep Coupling This compound Coupling (Optimized Protocol) ResinPrep->Coupling Wash1 Wash Resin Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest KaiserTest->Coupling Positive (Double Couple) RepeatCycle Next Coupling Cycle KaiserTest->RepeatCycle Negative RepeatCycle->ResinPrep More Residues to Add Cleavage Peptide Cleavage & Deprotection RepeatCycle->Cleavage Final Cycle Complete HPLC Chiral HPLC Analysis Cleavage->HPLC End Pure Peptide HPLC->End

Caption: Experimental workflow for coupling and analysis of this compound.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the incomplete Boc deprotection of D-isoleucine. This guide is designed for researchers, scientists, and drug development professionals to help identify, understand, and resolve challenges associated with this critical step in chemical synthesis. The inherent steric hindrance of the D-isoleucine side chain can often lead to sluggish or incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group, resulting in low yields and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of D-isoleucine?

Incomplete Boc deprotection of D-isoleucine is frequently attributed to several factors:

  • Steric Hindrance: The bulky sec-butyl side chain of D-isoleucine can physically obstruct the approach of the acidic reagent to the carbamate nitrogen, slowing down the cleavage reaction.[1]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the sterically hindered Boc group. The rate of Boc cleavage is highly dependent on the acid concentration.[2][3]

  • Inadequate Reaction Time or Temperature: Due to steric hindrance, the deprotection of Boc-D-isoleucine may require longer reaction times or elevated temperatures compared to less hindered amino acids.[2]

  • Poor Solubility: The Boc-protected D-isoleucine substrate may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.[3]

  • Reagent Quality: The purity of the acid is crucial. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity.[1]

Q2: How can I detect and monitor the progress of Boc deprotection of D-isoleucine?

Several analytical techniques can be employed to monitor the reaction and confirm the complete removal of the Boc group:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively track the disappearance of the starting material and the appearance of the more polar, deprotected D-isoleucine.[2][3]

  • ¹H NMR Spectroscopy: This technique provides definitive evidence by monitoring the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, typically observed around 1.4-1.5 ppm.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a highly sensitive method to monitor the consumption of the starting material and the formation of the product, confirming its molecular weight. A mass difference of -100.12 amu confirms the removal of the Boc group.[3][4]

  • Kaiser Test (for solid-phase synthesis): This colorimetric test detects the presence of free primary amines. A positive result (blue color) indicates successful deprotection. However, it's important to note that this test is qualitative.[1][5]

Troubleshooting Guide

Problem: Incomplete Boc Deprotection of D-Isoleucine Detected

If you have confirmed that the Boc deprotection of D-isoleucine is incomplete using one of the analytical methods mentioned above, follow this step-by-step troubleshooting guide.

Step 1: Verify and Optimize Reaction Conditions

The initial and most crucial step is to ensure that the reaction conditions are optimal and have been correctly executed.

  • Acid Concentration and Equivalents: For sterically hindered amino acids like D-isoleucine, a higher concentration of acid is often necessary. Standard conditions may not be sufficient.[3]

    • Recommendation: Increase the concentration of TFA in dichloromethane (DCM) from the standard 20-25% to 50% or even 100% (neat TFA).[1][6] Alternatively, consider using 4M HCl in dioxane.[7]

  • Reaction Time and Temperature: The reaction may simply need more time to reach completion.

    • Recommendation: Prolong the reaction time, for example, from 30 minutes to 1-2 hours, while monitoring the progress by TLC or LC-MS.[1][6] If extending the time at room temperature is ineffective, a modest increase in temperature (e.g., to 40°C) can be considered, but with caution to avoid potential side reactions.[8]

  • Solvent: The choice of solvent can impact both solubility and the effectiveness of the acid.

    • Recommendation: Ensure the this compound derivative is fully dissolved. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For HCl, dioxane is a standard choice.[7]

Step 2: Consider Alternative Deprotection Protocols

If optimizing the standard TFA or HCl conditions does not yield complete deprotection, several alternative methods can be employed.

Deprotection MethodReagents & ConditionsAdvantagesConsiderations
Stronger Acidic Conditions 50-100% TFA in DCM, 0°C to RT, 1-2 h.[1][6]Readily available reagents, simple procedure.Can promote side reactions with sensitive functional groups.
HCl in Dioxane 4M HCl in 1,4-dioxane, RT, 1-2 h.[7]Often provides cleaner reactions than TFA.Dioxane is a peroxide-forming solvent and should be handled with care.
Lewis Acid Catalysis Trimethylsilyl iodide (TMSI) in DCM.[9]Can be effective under neutral pH conditions.Reagents can be moisture-sensitive.
Thermal Deprotection Heating in a suitable solvent (e.g., dioxane/water) at reflux.[10][11]Avoids the use of strong acids.May not be suitable for thermally sensitive substrates.[10]

Step 3: Address Potential Side Reactions

The highly acidic conditions required for deprotecting sterically hindered Boc groups can lead to unwanted side reactions. The primary culprit is the reactive tert-butyl cation (tBu⁺) generated during the reaction.[5][12]

  • Alkylation: The tert-butyl cation can alkylate nucleophilic residues such as tryptophan, methionine, and tyrosine.[3][5]

    • Solution: The addition of "scavengers" to the deprotection cocktail is essential to trap the tBu⁺. Common scavengers include triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the this compound derivative in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting amine salt can be used directly in the next step or neutralized with a base like diisopropylethylamine (DIPEA).[1]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve the this compound derivative in a minimal amount of a compatible solvent if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane.[7]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Visualizations

Troubleshooting Workflow

G start Incomplete Boc Deprotection of D-Isoleucine Detected verify_conditions Verify Reaction Conditions: - Acid Concentration (e.g., 50% TFA) - Reaction Time (1-2h) - Temperature (RT) start->verify_conditions monitor1 Monitor by TLC/LC-MS verify_conditions->monitor1 alternative_methods Consider Alternative Methods: - 4M HCl in Dioxane - Lewis Acids (TMSI) - Thermal Deprotection monitor1->alternative_methods Unsuccessful complete Deprotection Complete monitor1->complete Successful monitor2 Monitor by TLC/LC-MS alternative_methods->monitor2 side_reactions Address Side Reactions: - Add Scavengers (TIS, EDT) monitor2->side_reactions Unsuccessful/Side Products monitor2->complete Successful incomplete Still Incomplete monitor2->incomplete Still Incomplete side_reactions->monitor2 reoptimize Re-evaluate Substrate/Strategy incomplete->reoptimize

Caption: Troubleshooting workflow for incomplete Boc deprotection of D-isoleucine.

Mechanism of Boc Deprotection and Prevention of Side Reactions

G cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Prevention Boc-NH-R Boc-NH-R Protonated_Intermediate Boc-NH2+-R Boc-NH-R->Protonated_Intermediate + H+ H+ H+ Carbamic_Acid HOOC-NH2+-R Protonated_Intermediate->Carbamic_Acid tBu+ tert-Butyl Cation Protonated_Intermediate->tBu+ Deprotected_Amine H3N+-R Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu+->Isobutylene - H+ Alkylated_Product Alkylated Side Product tBu+->Alkylated_Product + Nucleophile Trapped_tBu Trapped t-Butyl tBu+->Trapped_tBu + Scavenger Nucleophile Nucleophilic Residue (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

References

Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing challenges associated with the synthesis of peptides containing Boc-D-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address aggregation-related issues during solid-phase peptide synthesis (SPPS).

A Note on this compound: While extensive data exists for managing aggregation in peptides with its L-isomer, specific literature on this compound is limited. The guidance provided herein is based on established principles for sterically hindered and hydrophobic amino acids, particularly Boc-L-isoleucine, and general strategies for mitigating peptide aggregation. The introduction of a D-amino acid can alter peptide backbone conformation and may influence aggregation propensity.[1]

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

A1: Peptides containing this compound are susceptible to aggregation due to a combination of factors:

  • Steric Hindrance: Like its L-isomer, D-isoleucine possesses a β-branched side chain, which can sterically hinder coupling reactions.[2][3] This can lead to incomplete reactions and the accumulation of deletion sequences, which can contribute to aggregation.

  • Hydrophobicity: Isoleucine is a hydrophobic amino acid. Sequences rich in hydrophobic residues tend to self-associate through hydrophobic interactions to minimize their exposure to polar solvents, leading to aggregation.[4]

  • Secondary Structure Formation: Growing peptide chains can form stable secondary structures, such as β-sheets, through intermolecular hydrogen bonding, which is a primary cause of aggregation.[5] The presence of a D-amino acid can influence the peptide's conformational preferences, potentially promoting aggregation in certain sequence contexts.[1]

Q2: What are the common signs of on-resin aggregation during peptide synthesis?

A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[5][6]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, the removal of the N-terminal Boc protecting group may be sluggish.[6]

  • Physical Clumping: The resin may become sticky and clump together.[6]

  • Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[6]

Q3: Can the choice of Boc chemistry influence aggregation?

A3: Yes, Boc chemistry can offer advantages when dealing with hydrophobic peptides prone to aggregation. The acidic conditions used for Boc group removal protonate the N-terminal amine, which can disrupt hydrogen bonding and reduce aggregation.[7] Utilizing in situ neutralization protocols during coupling can further minimize the time the peptide is in a neutral, aggregation-prone state.[5][7]

Q4: My crude peptide containing this compound is insoluble after cleavage. What should I do?

A4: Insoluble crude peptides are a common problem with aggregating sequences. Here are some steps to take:

  • Test Solubility in Different Solvents: Start by attempting to dissolve a small amount of the peptide in various solvents. Strong organic solvents like DMSO, DMF, or NMP are often effective at disrupting hydrophobic interactions.[8][9]

  • Use Chaotropic Agents: For highly aggregated peptides, solvents containing chaotropic agents like guanidinium chloride or urea can be used to disrupt secondary structures.

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility.[10] For basic peptides, use a slightly acidic solvent, and for acidic peptides, use a slightly basic solvent.[9][11]

  • Sonication: Gentle sonication can help to break up aggregates and improve solubility.[11]

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final product.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Optimize Coupling Reagents Use a more efficient coupling reagent such as HATU or HBTU. These aminium-based reagents are highly effective for sterically hindered amino acids.[2]Improved coupling efficiency and reduced formation of deletion peptides.
Double Coupling Repeat the coupling step with fresh reagents to drive the reaction to completion.Higher coupling yields, especially for difficult sequences.
Increase Reaction Time Extend the coupling reaction time to allow for the sterically hindered amino acid to react completely.[3]Increased product yield and purity.
Elevated Temperature Perform the coupling at a slightly elevated temperature (e.g., 40-50°C) to increase reaction kinetics.[6]Faster and more complete coupling.
In Situ Neutralization For Boc-SPPS, perform neutralization and coupling in the same step to minimize aggregation.[5][12]Higher coupling efficiency for "difficult" sequences.
Issue 2: On-Resin Aggregation

Symptoms:

  • Poor resin swelling.

  • Clumping of the resin.

  • Incomplete deprotection or coupling steps.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Use a Low-Loading Resin Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains.[6]Reduced intermolecular interactions and aggregation.
Switch to a PEG-Based Resin Resins like NovaSyn® TGR have enhanced swelling properties and can improve solvation of the peptide chain.[6]Better reaction kinetics and reduced aggregation.
Incorporate "Structure-Breaking" Residues If the sequence allows, introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[5]Prevention of on-resin aggregation and improved synthesis efficiency.
Use Chaotropic Salts Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[5]Improved solvation and reduced aggregation.
Solvent Optimization Use a mixture of solvents like DCM/DMF/NMP or add DMSO to improve solvation of the peptide-resin complex.[5]Enhanced swelling and accessibility of the peptide chain.

Experimental Protocols

Protocol 1: Manual Coupling of this compound using HATU

Materials:

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide using a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[13]

    • Perform a short pre-wash (2 minutes) followed by a longer deprotection step (20 minutes).[3]

    • Wash the resin thoroughly with DCM to remove residual TFA.[3]

  • Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by washing the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).[3]

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.[3]

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.[2][3]

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result indicates the completion of the coupling reaction.[2]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).[2]

Protocol 2: On-Resin Aggregation Test

This protocol helps to confirm if aggregation is the cause of incomplete reactions.

Materials:

  • Peptide-resin sample (approx. 10-20 mg)

  • DCM

  • Cleavage cocktail (e.g., TFA/water/triisopropylsilane (TIS), 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Sample Collection: After a difficult coupling step, take a small sample of the peptide-resin.[6]

  • Washing: Wash the resin sample with DCM (3 x 1 mL).[6]

  • Drying: Dry the resin under a stream of nitrogen.[6]

  • Cleavage: Add 200 µL of the cleavage cocktail to the resin and let the reaction proceed for 2-3 hours at room temperature.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.[6]

  • Analysis: Analyze the precipitated peptide by HPLC and mass spectrometry to identify the presence of the desired product and any deletion sequences.

Visualizations

experimental_workflow cluster_synthesis Boc-SPPS Cycle cluster_analysis Post-Synthesis resin Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling (Boc-D-Ile, HATU, DIEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash wash->resin Next Cycle cleavage Cleavage from Resin (e.g., HF or TFMSA) wash->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: A simplified workflow for the Boc-SPPS of a peptide containing this compound.

troubleshooting_aggregation cluster_synthesis_mods On-Resin Strategies cluster_coupling_mods Coupling Condition Optimization cluster_postsynthesis Post-Synthesis Handling start Aggregation Suspected (e.g., Poor Swelling, +Kaiser Test) change_resin Change Resin (Low-loading or PEG) start->change_resin Synthesis Modifications change_solvent Modify Solvents (NMP, DMSO, 'Magic Mixture') start->change_solvent Synthesis Modifications chaotropes Add Chaotropes (LiCl, KSCN) start->chaotropes Synthesis Modifications struct_breakers Incorporate Structure-Breakers (Pseudoprolines, Dmb/Hmb-AAs) start->struct_breakers Synthesis Modifications double_couple Double Coupling start->double_couple Coupling Modifications stronger_reagent Use Stronger Coupling Reagent (HATU, HBTU) start->stronger_reagent Coupling Modifications increase_temp Increase Temperature start->increase_temp Coupling Modifications solubility_test Systematic Solubility Testing (Organic Solvents, pH Adjustment) start->solubility_test If Crude is Insoluble sonication Sonication solubility_test->sonication

Caption: A logical troubleshooting guide for addressing peptide aggregation issues.

References

double coupling strategy for difficult Boc-D-isoleucine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-D-Isoleucine Incorporation

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the incorporation of this compound in solid-phase peptide synthesis (SPPS), with a focus on the double coupling strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test

  • Question: My Kaiser test is positive (blue beads) after a standard coupling cycle for this compound. What is the immediate course of action?[1][2][3]

  • Answer: A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.[1][2] The most direct and immediate step is to perform a second coupling (double coupling).[1][3] This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated this compound.[1]

Issue 2: Low Yield of the Final Peptide

  • Question: I'm experiencing a significantly lower than expected yield for my peptide containing a D-isoleucine residue. Could this be related to the coupling step?

  • Answer: Yes, inefficient coupling of sterically hindered amino acids like D-isoleucine is a primary cause of low peptide yield.[3][4] Each incomplete coupling results in a deletion sequence (the target peptide missing the isoleucine residue), which reduces the overall yield of the desired full-length peptide. Implementing a double coupling strategy for the this compound residue is a key method to drive the reaction to completion and improve the final yield.[5]

Issue 3: Double Coupling Fails to Result in a Negative Kaiser Test

  • Question: Even after a second coupling of this compound, my Kaiser test remains positive. What should I do now?

  • Answer: If double coupling does not resolve the issue, it may indicate severe steric hindrance or peptide aggregation on the resin.[3][6] In this scenario, you should "cap" the unreacted amines to prevent them from reacting in subsequent cycles, which would form deletion peptides.[2][3] Capping involves acetylating the free amines, typically with acetic anhydride and a non-nucleophilic base like DIEA in DMF.[2] This terminates the unreacted chains, ensuring that only the correct peptide sequence is elongated in the following steps.

Issue 4: Choosing the Right Coupling Reagent for a Difficult Coupling

  • Question: Are certain coupling reagents more effective for sterically hindered amino acids like this compound?

  • Answer: Yes, for difficult couplings, more potent activating reagents are recommended over standard carbodiimides like DCC.[2] Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU are highly effective for sterically hindered residues.[1][2] These reagents rapidly form the activated ester, promoting efficient coupling even in challenging contexts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate?

A1: Isoleucine is a β-branched amino acid, meaning it has a bulky side chain branching at the β-carbon.[4][7] This structure creates significant steric hindrance around the α-amino group, which can physically impede the approach of the activated carboxyl group of the incoming amino acid, slowing down or preventing efficient peptide bond formation.[2][3][4] This issue is a well-documented challenge in SPPS.[8]

Q2: What is a "double coupling" strategy and how does it work?

A2: A double coupling strategy involves repeating the amino acid coupling step before proceeding to the next Nα-deprotection step in SPPS.[5] After the first coupling reaction is complete, the vessel is drained and washed, and a fresh solution of the activated amino acid and coupling reagents is added to the resin for a second reaction period.[1] This helps to drive the reaction towards completion, especially for difficult couplings, by increasing the probability that all available free amines will react.[5]

Q3: When should I decide to use a double coupling strategy?

Q4: Will using a double coupling strategy consume more reagents?

A4: Yes, a double coupling protocol requires double the amount of the specific amino acid and the coupling reagents for that particular step.[5] However, this increased cost is often justified by the significantly improved purity and overall yield of the final peptide, which can reduce the time and expense associated with downstream purification.

Q5: Besides double coupling, are there other ways to improve the incorporation of this compound?

A5: Yes, other strategies can be employed in conjunction with or as alternatives to double coupling. These include:

  • Using more potent coupling reagents: As mentioned, reagents like HATU or HCTU can improve efficiency.[1]

  • Extended coupling times: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours) can help improve yields for hindered couplings.[4]

  • Optimizing solvents: In cases of peptide aggregation, switching from DMF to more disruptive solvents like NMP (N-Methyl-2-pyrrolidone) or using solvent mixtures can improve reaction kinetics.[3]

Data Presentation

The following table provides an illustrative comparison of expected coupling efficiencies for this compound, highlighting the benefits of a double coupling strategy. Note: These values are representative and actual results may vary based on the specific peptide sequence, resin, and reagents used.

Coupling StrategyCoupling Time (per cycle)Typical Coupling Efficiency (%)Expected Crude Purity (%)Key Consideration
Single Coupling 1-2 hours97-99%[4]70-85%Prone to deletion mutations with hindered residues, leading to difficult purification.
Double Coupling 1-2 hours (x2)>99.5%>90%Significantly reduces deletion sequences, simplifying purification, but increases reagent consumption.[5]

Experimental Protocols

Protocol 1: Double Coupling of this compound in Manual Boc-SPPS

This protocol outlines a standard procedure for incorporating this compound using a double coupling strategy on a 0.1 mmol scale.

1. Resin Preparation and Deprotection:

  • Start with the peptide-resin from the previous cycle. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Perform Nα-Boc deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.[4]

    • Drain, and treat again with 50% TFA in DCM for 20 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (3x), and finally DMF (3x).[4]

  • Neutralize the resin:

    • Treat with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step.[4]

    • Wash the resin thoroughly with DMF (5x).[4]

2. First Coupling:

  • In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and a coupling agent such as HBTU (3 eq., 0.3 mmol) in DMF.

  • Add DIEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 2 minutes.[4]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[4]

3. Monitoring and Decision:

  • After the first coupling, take a small sample of resin beads and perform a Kaiser test (see Protocol 2).

  • If the test is negative (yellow beads), the coupling is complete, and you may proceed to the next synthesis cycle.

  • If the test is positive (blue beads), proceed to the second coupling.

4. Second Coupling (Recoupling):

  • Drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).[2]

  • Prepare a fresh solution of activated this compound as described in step 2.

  • Add the fresh solution to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours.[2]

  • After the second coupling, wash the resin with DMF (3x) and DCM (3x) before proceeding to the deprotection step for the next amino acid.

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This qualitative test is essential for determining if a recoupling step is necessary.[5]

Reagents:

  • Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.[5]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[5]

  • Solution C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[5]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) after the coupling reaction.

  • Wash the beads thoroughly with DMF and then ethanol.

  • Place the washed beads in a small glass test tube.[5]

  • Add 2-3 drops of each solution (A, B, and C).[5]

  • Heat the test tube at 100-110°C for 5 minutes.[5]

  • Observe the color of the beads.

    • Blue/Purple Beads: Positive result, indicating incomplete coupling.[5]

    • Yellow/Colorless Beads: Negative result, indicating complete coupling.[3]

Visualizations

Double_Coupling_Workflow cluster_cycle Boc-SPPS Cycle for D-Isoleucine Start Start Cycle: Peptide-Resin with Free Amine Coupling1 First Coupling: Add activated Boc-D-Ile Start->Coupling1 Wash1 Wash with DMF Coupling1->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Coupling2 Second Coupling: Add fresh activated Boc-D-Ile KaiserTest->Coupling2 Positive (Blue) Deprotection Next Step: Boc Deprotection KaiserTest->Deprotection Negative (Yellow) Wash2 Wash with DMF/DCM Coupling2->Wash2 Capping Capping Step: (e.g., Acetic Anhydride) Coupling2->Capping If still positive Wash2->Deprotection

Caption: Decision workflow for the double coupling strategy in SPPS.

Steric_Hindrance_Concept cluster_reactants Reactants cluster_reaction Coupling Attempt cluster_outcome Outcome PeptideResin Peptide Chain on Resin Free Amine (NH2) Reaction Peptide Bond Formation PeptideResin:N->Reaction Nucleophilic Attack BocDIle Activated this compound Bulky β-branched Side Chain BocDIle:C->Reaction Failure Incomplete Coupling Success Successful Coupling Reaction->Success No Hindrance Reaction->Failure Steric Hindrance Blocks Access

Caption: Steric hindrance in this compound coupling.

References

impact of solvent choice on Boc-D-isoleucine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the success of Boc-D-isoleucine coupling reactions. The choice of solvent is a critical parameter that can significantly impact reaction outcomes, influencing reagent solubility, reaction kinetics, and the prevalence of side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound presents a significant challenge in peptide synthesis primarily due to steric hindrance. This arises from two main factors: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the β-branched side chain of isoleucine. This spatial crowding can physically obstruct the approach of coupling reagents and the reacting amine, slowing down the formation of the desired amide bond and often leading to incomplete reactions.[1][2]

Q2: What are the most common solvents used for this compound coupling reactions?

A2: The most commonly utilized solvents in solid-phase peptide synthesis (SPPS) for Boc-protected amino acids are N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).[3][4] NMP is often preferred as it is more polar than DCM and can improve coupling yields by efficiently solvating the resin and the growing peptide chain.[4] Mixtures containing Dimethyl sulfoxide (DMSO) can also be employed to disrupt peptide aggregation, which is a common issue in hydrophobic sequences.[5][6]

Q3: How does solvent choice impact the risk of epimerization for this compound?

A3: Isoleucine is susceptible to epimerization (racemization at the α-carbon) during the activation of its carboxyl group. The polarity of the solvent plays a crucial role in this side reaction. Polar aprotic solvents like DMF can increase the rate of epimerization.[7] This is because they can stabilize the charged intermediates that facilitate the loss of the α-proton. Therefore, while polar solvents may improve solubility and coupling rates, they must be used with caution, and reaction conditions should be optimized to minimize epimerization.

Q4: Can changing the solvent help if my peptide is aggregating on the resin?

A4: Yes, switching solvents is a primary strategy to combat peptide aggregation. As a peptide chain elongates, it can fold and form secondary structures (like β-sheets) through hydrogen bonding, making the N-terminus inaccessible.[1][6] Switching from a standard solvent like DMF to a more disruptive one like NMP or a mixture of DMF/DMSO can help break up these aggregates and improve the solvation of the peptide chain, thereby increasing coupling efficiency.[3][5]

Troubleshooting Guide: Incomplete Coupling Reactions

A positive Kaiser test or the presence of deletion sequences in the final product are common indicators of an incomplete coupling reaction. The following guide provides a systematic approach to troubleshooting this issue.

Problem: The Kaiser test is positive after a coupling step, indicating unreacted free amines.

Workflow for Troubleshooting Incomplete Coupling

G cluster_advanced Advanced Troubleshooting Options start Positive Kaiser Test: Incomplete Coupling Detected double_couple Immediate Action: Perform a 'Double Coupling' start->double_couple retest Retest with Kaiser Test double_couple->retest After second coupling success Problem Solved: Proceed to Deprotection retest->success Negative advanced Advanced Solutions: Modify Reaction Conditions retest->advanced Still Positive change_solvent Change Solvent (e.g., DMF to NMP or add DMSO) advanced->change_solvent stronger_reagent Use Stronger Coupling Reagent (e.g., HBTU to HATU) advanced->stronger_reagent increase_time Increase Reaction Time/Temp (e.g., 2h -> 4h or 25°C -> 40°C) advanced->increase_time

Caption: A troubleshooting workflow for incomplete this compound coupling.

Potential Cause Recommended Solution & Explanation
Steric Hindrance This compound is sterically bulky, which slows down reaction kinetics.[2] • Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid. This can help drive the reaction to completion.[5] • Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the protected amino acid and coupling reagents.[5] • Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4 hours, or even overnight for very difficult sequences.[5]
Poor Solvation / Peptide Aggregation The growing peptide chain may be poorly solvated by the chosen solvent, leading to aggregation and inaccessibility of the N-terminus.[1][6] • Change the Solvent: Switch from DCM or DMF to a solvent with superior solvating properties like NMP.[4][8] For severe aggregation, consider using a mixture of DMF/DMSO to disrupt secondary structures.[3][5]
Insufficient Reagent Reactivity Standard coupling reagents may not be potent enough to overcome the high activation energy barrier imposed by steric hindrance. • Switch to a More Powerful Coupling Reagent: Move from a standard carbodiimide reagent like DIC to a more powerful onium-salt reagent such as HBTU, or even more potent options like HATU or COMU, which are highly effective for difficult couplings.[1][9]
Suboptimal Reaction Conditions Low temperatures can slow the reaction rate, while incorrect base choice can also be a factor. • Increase Reaction Temperature: Carefully increasing the temperature (e.g., to 40°C) can improve the reaction rate. However, this must be done cautiously as it can also increase the risk of epimerization.[10] • Ensure Proper Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in sufficient quantity (at least 2 equivalents relative to the amino acid) to ensure the reaction medium is basic.[11]

Quantitative Data: Solvent Impact on Coupling Yield

While specific data for this compound is limited, the following table summarizes a study on the rapid solid-phase synthesis of a 30-residue peptide using Boc-amino acid derivatives, demonstrating the significant impact of solvent choice on average coupling yields.

SolventAverage Coupling Yield (%)Key Observation
N-methylpyrrolidinone (NMP)78.1Inefficient solvation of the peptide-resin resulted in poor synthesis.
NMP:DMSO (8:2)88.9Improved yield over pure NMP, but still suboptimal.
Dimethyl sulfoxide (DMSO)91.8Moderate yield, indicating better solvation than NMP alone.
Dimethylacetamide (DMA)98.0Superior peptide-resin solvation led to significantly higher yields.
Dimethylformamide (DMF)99.5Provided the most effective peptide-resin solvation and the highest quality crude product.
Data adapted from a study on the synthesis of human-alpha-calcitonin gene-related peptide(8-37).[8]

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

General Workflow for a Single Coupling Cycle

G cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling Reaction swell 1. Swell Resin in DCM deprotect1 2. Treat with 50% TFA/DCM (2 min) swell->deprotect1 deprotect2 3. Treat with 50% TFA/DCM (20 min) deprotect1->deprotect2 wash_dcm 4. Wash (DCM) deprotect2->wash_dcm neutralize 5. Neutralize with 10% DIPEA/DCM wash_dcm->neutralize wash_dcm2 6. Wash (DCM & DMF) neutralize->wash_dcm2 preactivate 7. Pre-activate Boc-D-Ile-OH + HBTU + DIPEA in DMF wash_dcm2->preactivate add_to_resin 8. Add to Resin Agitate (1-4h) preactivate->add_to_resin wash_final 9. Wash (DMF) add_to_resin->wash_final monitor 10. Monitor (Kaiser Test) wash_final->monitor next_cycle Proceed to Next Cycle monitor->next_cycle

Caption: An experimental workflow for Boc-SPPS coupling.

1. Resin Preparation and Swelling:

  • Place the peptide-resin in a suitable reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.[12]

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[12]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[12]

3. Neutralization:

  • Wash the resin with a 10% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once.[12]

  • Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to prepare for the coupling step.

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

  • Add HBTU (3-5 equivalents) to the amino acid solution.

  • Add DIPEA (6-10 equivalents) to the solution to begin activation.

  • Immediately add the freshly prepared and activated amino acid solution to the peptide-resin.[11]

  • Agitate the reaction mixture at room temperature for 1-4 hours. For difficult sequences, this time may be extended.

5. Washing and Monitoring:

  • Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), consider the troubleshooting steps outlined above, starting with a second coupling.[1]

References

minimizing deletion sequences with Boc-D-isoleucine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the incorporation of Boc-D-isoleucine, with a focus on minimizing and troubleshooting deletion sequences.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to deletion sequences when using this compound.

Primary Issue: Mass spectrometry analysis of the crude peptide reveals a significant impurity with a mass corresponding to [Target Peptide Mass - 113.1 Da], indicating a D-isoleucine deletion sequence.

Potential Cause Recommended Solution Follow-up Action Rationale
Incomplete N-terminal Boc Deprotection Extend the deprotection time or perform a second deprotection step. Use an optimized deprotection protocol for sterically hindered residues.Monitor deprotection completion using the Kaiser test.The bulky side chain of D-isoleucine creates steric hindrance, which can obstruct the deprotection reagent. Ensuring complete removal of the Boc group is critical for the subsequent coupling step.[1]
Inefficient Coupling Utilize a more potent coupling reagent (e.g., HATU, HCTU), increase the equivalents of this compound and the coupling reagent, and extend the coupling time.Monitor coupling completion with the Kaiser test. If the test is positive (indicating free amines), perform a "double coupling".The steric hindrance of this compound can slow down the kinetics of peptide bond formation, leading to incomplete coupling.[2]
Peptide Aggregation Switch to a solvent with better-solvating properties, such as N-methylpyrrolidone (NMP), or add chaotropic salts to the coupling mixture.If aggregation persists, consider microwave-assisted synthesis to disrupt secondary structures.Aggregation of the growing peptide chain on the resin can block reactive sites, preventing efficient coupling.[3]
Persistent Incomplete Coupling After a second coupling and a positive Kaiser test, cap the unreacted amino groups with acetic anhydride.Proceed to the next deprotection and coupling cycle.Capping terminates unreacted chains, preventing the formation of deletion sequences. These capped, truncated peptides are easier to separate during purification than deletion sequences which have very similar properties to the target peptide.[1]

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they particularly problematic?

A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the intended sequence.[1] They arise from either incomplete deprotection of the N-terminal protecting group or a failed coupling reaction.[1] These impurities are especially challenging because their mass and physicochemical properties are often very similar to the desired full-length peptide, making them difficult to separate during purification.[1]

Q2: Why is this compound prone to causing deletion sequences?

A2: this compound is a β-branched amino acid, meaning it has a bulky side chain attached to the β-carbon. This structure creates significant steric hindrance around the α-amino group, which can physically impede both the deprotection and coupling steps of SPPS, leading to a higher probability of deletion sequence formation.[2][4]

Q3: How can I detect incomplete Boc deprotection during my synthesis?

A3: The most common on-resin method for monitoring deprotection is the Kaiser test (ninhydrin test).[1] After the deprotection step and subsequent washes, a small sample of resin beads is tested. A positive result (intense blue color) indicates the presence of free primary amines, confirming the successful removal of the Boc group. A negative result (yellow or colorless beads) signifies incomplete deprotection.[1]

Q4: What is "double coupling" and when is it necessary?

A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[2] It is employed when a single coupling reaction is incomplete, as indicated by a positive Kaiser test. This technique is a common and effective strategy for driving difficult coupling reactions, such as those involving sterically hindered amino acids like this compound, to completion.[2]

Q5: Can I use standard coupling protocols for this compound?

A5: Standard protocols are often insufficient for achieving high coupling efficiency with sterically hindered residues like this compound. It is typically necessary to use optimized conditions, which may include employing more potent coupling reagents (e.g., HATU, HCTU), increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, or performing a double coupling.[2]

Data Presentation

The following table provides illustrative performance data for the incorporation of sterically hindered isoleucine derivatives in SPPS. While this data is for L-isoleucine, the performance trends are applicable to D-isoleucine due to the similar steric challenges.

Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS

Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Boc-L-Isoleucine 97-99%75-85%60-75%Requires strong acid (e.g., HF) for final cleavage. In situ neutralization protocols can enhance efficiency.[4]
Fmoc-L-Isoleucine 98-99.5%80-90%65-80%Milder deprotection conditions (piperidine). Generally preferred for its orthogonality.[4]

Note: This data is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions. Actual results can vary depending on the peptide sequence, coupling reagents, and specific protocol used.[4]

Experimental Protocols

Protocol 1: Optimized Boc Deprotection for Sterically Hindered Residues (e.g., this compound)

This protocol describes an enhanced deprotection step to ensure the complete removal of the Boc group from sterically hindered amino acids.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.

  • First Deprotection: Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[4]

  • Second Deprotection: Drain the deprotection solution and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20-30 minutes.[1][4]

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x), and finally DCM (3x).[1]

  • Monitoring: Perform a Kaiser test (see Protocol 3) on a small sample of resin beads.

  • Repeat Deprotection (if necessary): If the Kaiser test is not strongly positive, repeat steps 3 and 4.

  • Final Wash: Once a positive Kaiser test is confirmed, wash the resin with DCM (3x) and Dimethylformamide (DMF) (3x) to prepare for the coupling step.[1]

Protocol 2: Double Coupling of this compound

This protocol is recommended for the coupling of sterically hindered amino acids to minimize deletion sequences.

  • Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice). Wash the resin with DMF (5x).[4]

  • First Coupling:

    • Pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.[4]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test (see Protocol 3). If the test is negative (yellow beads), the coupling is complete; proceed to the next deprotection step. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with fresh reagents as described in step 2.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): If the Kaiser test is still positive after the second coupling, it is advisable to cap the unreacted amines (see Protocol 4).

Protocol 3: Monitoring with the Kaiser Test

This qualitative test confirms the presence of free primary amines.

  • Reagents:

    • Solution A: 80% Phenol in ethanol (w/v)

    • Solution B: Potassium cyanide (KCN) in pyridine/water

    • Solution C: 6% Ninhydrin in ethanol (w/v)[1][5]

  • Procedure:

    • Collect a small sample of resin beads (1-2 mg) after the post-deprotection or post-coupling wash.

    • Wash the beads 3 times with ethanol in a small glass test tube.[5]

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.[1]

    • Heat the tube at 100-120°C for 5 minutes.[5][6]

    • Interpretation:

      • Positive (Deprotection Successful / Coupling Incomplete): Intense blue color on beads and in solution.[1]

      • Negative (Deprotection Failed / Coupling Complete): Beads remain yellow/colorless and the solution is yellow.[1]

Protocol 4: Capping of Unreacted Amines

This protocol terminates peptide chains that have failed to couple.

  • Capping Solution: Acetic anhydride/DIEA/DMF (e.g., 5:10:85 v/v/v).

  • Procedure:

    • Following an incomplete coupling step and subsequent washes, wash the resin several times with DMF.

    • Suspend the resin in the capping solution.

    • Gently agitate the mixture at room temperature for 30 minutes.[1]

    • Filter the resin and wash it thoroughly with DMF (3x) and DCM (3x).[1]

Visualizations

sps_troubleshooting_workflow start Start SPPS Cycle deprotection Boc Deprotection start->deprotection deprotection_wash Wash deprotection->deprotection_wash kaiser_deprotection Kaiser Test deprotection_wash->kaiser_deprotection kaiser_deprotection->deprotection Negative (Repeat) coupling Coupling with This compound kaiser_deprotection->coupling Positive coupling_wash Wash coupling->coupling_wash kaiser_coupling Kaiser Test coupling_wash->kaiser_coupling double_coupling Double Coupling kaiser_coupling->double_coupling Positive capping Capping kaiser_coupling->capping Positive after Double Coupling next_cycle Proceed to Next Cycle kaiser_coupling->next_cycle Negative double_coupling->coupling_wash capping->next_cycle failed Synthesis Issue

Caption: Troubleshooting workflow for this compound incorporation in SPPS.

deletion_sequence_formation cluster_ideal Ideal Pathway cluster_deletion Deletion Pathway a1 Resin-Peptide(n)-NH-Boc a2 Complete Deprotection a1->a2 a3 Resin-Peptide(n)-NH2 a2->a3 a4 Successful Coupling (+ Boc-D-Ile-OH) a3->a4 a5 Resin-Peptide(n+1)-NH-Boc (D-Isoleucine added) a4->a5 b1 Resin-Peptide(n)-NH-Boc b2 Incomplete Deprotection or Failed Coupling b1->b2 b3 Resin-Peptide(n)-NH-Boc (Unreacted) b2->b3 b4 Next Coupling Cycle (+ Boc-AA(n+2)-OH) b3->b4 b5 Resin-Peptide(n)-AA(n+2)-NH-Boc (Deletion Sequence) b4->b5

References

Technical Support Center: Capping Unreacted Amines After Boc-D-Isoleucine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines, specifically after the coupling of sterically hindered Boc-D-isoleucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is capping particularly important after this compound coupling?

A1: this compound is a sterically hindered amino acid due to its β-branched side chain. This bulkiness can physically obstruct the coupling reaction, leading to a higher probability of incomplete acylation of the growing peptide chain. If these unreacted amines are not capped, they will react in the subsequent coupling cycle, resulting in the formation of deletion sequences (peptides missing the intended isoleucine residue). These impurities can be difficult to separate during purification, ultimately reducing the overall yield and purity of the target peptide.

Q2: What is the standard reagent used for capping, and how does it work?

A2: The most common and widely accepted method for capping unreacted amines is acetylation using acetic anhydride.[1][2] This reaction is typically performed in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF). The acetic anhydride acetylates the free primary and secondary amines on the peptide resin, forming a stable and unreactive amide bond. This effectively terminates the elongation of any peptide chains that failed to couple with this compound.

Q3: How can I confirm that the this compound coupling is incomplete and that capping is necessary?

A3: The completeness of the coupling reaction should be monitored using a qualitative colorimetric test. The most common method is the Kaiser test, which detects free primary amines. A positive Kaiser test (blue-colored beads) indicates the presence of unreacted amines and the need for a capping step. For secondary amines, where the Kaiser test is not effective, the Chloranil or Bromophenol Blue test can be used.

Q4: Are there alternative capping reagents to acetic anhydride?

A4: Yes, while acetic anhydride is the standard, other reagents can be employed. N-acetylimidazole is one such alternative. In situations where the peptide sequence contains sensitive amino acids, a milder approach using activated acetic acid (e.g., with HBTU/DIPEA) can be considered. Propionic anhydride is another alternative, which results in the addition of a propionyl group instead of an acetyl group.

Q5: Can the capping step cause any side reactions?

A5: Under the basic conditions of the capping reaction, some side reactions can occur. For instance, the side chains of certain amino acids, such as arginine and histidine, can be acetylated by acetic anhydride. Additionally, there is a possibility of premature removal of the Fmoc protecting group if it is used in the synthesis. Careful control of reaction conditions and the use of appropriate protecting group strategies can minimize these side reactions.

Troubleshooting Guide

Issue 1: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (blue beads) indicates incomplete coupling of this compound.

  • Immediate Action: Double Coupling. Before proceeding to capping, it is often advisable to perform a second coupling of this compound. This can be done by draining the reaction vessel, washing the resin with DMF, and adding a fresh solution of activated this compound.

  • Optimize Coupling Conditions. For sterically hindered amino acids like isoleucine, consider using more potent coupling reagents such as HATU, HCTU, or COMU. Extending the coupling time (e.g., to 2-4 hours or even overnight) or increasing the equivalents of the amino acid and coupling reagents can also improve efficiency.

  • Proceed to Capping. If the Kaiser test remains positive after a second coupling, it is crucial to cap the remaining unreacted amines to prevent the formation of deletion sequences.

Issue 2: Kaiser Test Remains Positive After Capping

If the resin beads are still blue after the capping procedure, it indicates that the capping reaction was incomplete.

  • Repeat the Capping Step. The most straightforward solution is to wash the resin with DMF and repeat the capping procedure with freshly prepared reagents.

  • Ensure Reagent Quality. Acetic anhydride can degrade over time. Always use fresh, high-quality reagents for preparing the capping solution. The capping solution itself should be prepared immediately before use.

  • Check for Proper Mixing. Ensure that the resin is well-suspended in the capping solution and that there is adequate agitation throughout the reaction to allow all beads to react.

Data Presentation

Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS

The choice of protecting group for the sterically hindered isoleucine can impact the overall success of the synthesis. The following table provides a general comparison.

Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Boc-L-Isoleucine 97-99%75-85%60-75%Requires strong acid (e.g., HF) for final cleavage. In situ neutralization protocols can enhance efficiency.[3]
Fmoc-L-Isoleucine 98-99.5%80-90%65-80%Milder deprotection conditions (piperidine). Generally preferred for its orthogonality.[3]

Table 2: Relative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids

For difficult couplings, such as with this compound, the choice of coupling reagent is critical.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsNotes
Uronium/Aminium HATU, HCTU, COMUVery HighGenerally the most effective for sterically demanding couplings due to rapid activation.
Uronium/Aminium HBTU, TBTUHighEffective for many standard couplings but may be less efficient for highly hindered residues.
Phosphonium PyBOP, PyAOPVery HighPyAOP is particularly potent and useful for extremely difficult couplings.
Carbodiimide DIC / HOBtModerateA cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol outlines the standard procedure for capping unreacted amines on the resin after an incomplete this compound coupling step.

  • Post-Coupling Wash: After the coupling reaction, filter the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual reagents.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.

  • Verification: Perform a suitable monitoring test (e.g., Kaiser test) to confirm the absence of free amines. A negative result (yellow beads with the Kaiser test) indicates successful capping. If the test is still positive, repeat the capping procedure.

Visualizations

experimental_workflow cluster_coupling This compound Coupling cluster_monitoring Reaction Monitoring cluster_capping Capping Procedure cluster_verification Verification coupling Couple this compound wash1 Wash with DMF coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test prepare_capping Prepare Capping Solution (Acetic Anhydride/Pyridine/DMF) kaiser_test->prepare_capping Positive Result (Incomplete Coupling) next_step Proceed to Next Deprotection Step kaiser_test->next_step Negative Result (Complete Coupling) capping_reaction Capping Reaction (30 min) prepare_capping->capping_reaction wash2 Wash with DMF capping_reaction->wash2 kaiser_test2 Perform Kaiser Test wash2->kaiser_test2 kaiser_test2->prepare_capping Positive Result (Repeat Capping) kaiser_test2->next_step Negative Result

Standard workflow for coupling and capping.

troubleshooting_workflow start Positive Kaiser Test after Coupling? double_couple Perform Double Coupling start->double_couple Yes capping_complete Capping Successful start->capping_complete No (Coupling Complete) check_reagents Optimize Coupling: - Use potent reagents (HATU, etc.) - Extend reaction time double_couple->check_reagents kaiser_after_recouple Kaiser Test Still Positive? check_reagents->kaiser_after_recouple proceed_to_capping Proceed to Capping Step kaiser_after_recouple->proceed_to_capping Yes kaiser_after_recouple->capping_complete No (Coupling Complete) kaiser_after_capping Kaiser Test Positive After Capping? proceed_to_capping->kaiser_after_capping kaiser_after_capping->capping_complete No repeat_capping Repeat Capping with Fresh Reagents kaiser_after_capping->repeat_capping Yes check_agitation Ensure Proper Agitation repeat_capping->check_agitation check_agitation->kaiser_after_capping

References

Technical Support Center: Cleavage of Peptides with Boc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of peptides containing Boc-D-isoleucine. The information provided is based on established protocols for Boc-protected peptides, with special considerations for sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Are special cleavage cocktail modifications required for peptides containing this compound?

A1: Currently, there is no specific evidence to suggest that the presence of D-isoleucine necessitates unique cleavage cocktail modifications beyond those used for its L-isomer or other sterically hindered amino acids. Isoleucine's bulkiness can pose challenges during peptide synthesis, but its stereochemistry is not reported to significantly impact the acid-catalyzed cleavage mechanism.[1] Standard strong acid cleavage protocols, such as those using Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), are generally effective.[2][3]

Q2: What are the primary concerns when cleaving peptides with sterically hindered residues like isoleucine?

A2: The main concern with sterically hindered residues is ensuring complete cleavage and deprotection. Incomplete reactions can result from insufficient acid exposure or reaction time. It is crucial to use robust cleavage cocktails and optimized reaction conditions to drive the reaction to completion.[1]

Q3: What are common side reactions during the cleavage of peptides, and how can they be minimized?

A3: Common side reactions during acid-mediated cleavage include alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) by carbocations generated from protecting groups.[4] These side reactions can be minimized by the addition of "scavengers" to the cleavage cocktail, which trap these reactive species.[3]

Q4: Which scavengers are recommended for a general-purpose cleavage cocktail?

A4: A combination of scavengers is often used to protect various sensitive amino acids. Common scavengers include anisole (to protect Trp), thioanisole or dimethyl sulfide (DMS) (to protect Met and Cys), and triisopropylsilane (TIS) or triethylsilane (TES) to reduce generated carbocations.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Cleavage Insufficient reaction time or temperature.Increase the cleavage reaction time or consider a slight increase in temperature, monitoring for potential side reactions. For peptides with multiple sterically hindered or arginine residues, longer cleavage times may be necessary.
Inadequate acid strength or volume.Ensure the use of a high-quality, anhydrous strong acid (e.g., HF, TFMSA). Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen and submerged.
Presence of Side Products (e.g., alkylation of sensitive residues) Ineffective scavenging of reactive carbocations.Optimize the scavenger cocktail based on the peptide sequence. Ensure scavengers are fresh and used in appropriate concentrations. For Trp-containing peptides, avoid thioanisole as it can lead to indole modification.[3]
Low Peptide Yield After Precipitation Poor precipitation in cold ether.Concentrate the TFA solution before precipitation. Ensure the ether is sufficiently cold (-20°C). If the peptide is very hydrophilic, it may not precipitate well. In such cases, evaporating the TFA and dissolving the residue in an aqueous buffer for direct purification is an alternative.
Oxidation of Methionine Exposure to oxidative species during cleavage or workup.Include a reducing scavenger like dimethyl sulfide (DMS) or dithiothreitol (DTT) in the cleavage cocktail. Work under an inert atmosphere (nitrogen or argon) to minimize oxidation.

Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails used in Boc-SPPS. The choice of cocktail depends on the amino acid composition of the peptide.

Cocktail ID Composition (v/v) Key Features & Applications Reference
Standard HF 90% HF, 10% AnisoleGeneral-purpose cleavage. Anisole scavenges t-butyl and benzyl cations.[3]
Low/High HF Low: 25% HF, 65% DMS, 10% p-cresolHigh: 90% HF, 10% p-cresolTwo-step procedure to minimize side reactions. The "low HF" step proceeds via an SN2 mechanism, reducing alkylation.[3]
TFMSA TFMSA/TFA/m-cresol (e.g., 2:7:1)An alternative to the highly toxic HF. Effective for most protecting groups, but may not efficiently cleave Arg(Tos).[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA "universal" TFA-based cocktail for peptides with multiple sensitive residues. Not recommended for Trp-containing peptides due to thioanisole.[6]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA common and effective non-odorous TFA-based cocktail for many peptides, especially those with trityl-based protecting groups.[6]

Experimental Protocols

Protocol 1: Standard HF Cleavage
  • Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry under high vacuum for at least 4 hours.[2]

  • Apparatus Setup: Use a specialized, HF-resistant apparatus in a certified fume hood.

  • Scavenger Addition: Place the dried resin in the reaction vessel and add the appropriate scavenger (e.g., anisole).

  • HF Distillation: Cool the reaction vessel to 0°C and carefully distill anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the peptide.

  • Washing and Drying: Wash the peptide pellet multiple times with cold diethyl ether, then dry the peptide under vacuum.

Protocol 2: TFA-Based Cleavage (e.g., with TFA/TIS/H₂O)
  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) immediately before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the peptide.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the final peptide product under vacuum.

Visualizations

Cleavage_Workflow General Workflow for Boc-SPPS Cleavage Resin Dried Peptide-Resin Cocktail Prepare Cleavage Cocktail (Acid + Scavengers) Cleavage Cleavage Reaction (e.g., 0°C to RT, 1-4h) Resin->Cleavage Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Purified Peptide Wash->Dry Purify Purification (e.g., HPLC) Dry->Purify

Caption: General workflow for solid-phase peptide cleavage.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Cleavage Start Incomplete Cleavage Detected (via MS or HPLC) Check_Time Was reaction time sufficient? Start->Check_Time Check_Acid Is the acid quality and volume adequate? Check_Time->Check_Acid Yes Increase_Time Increase reaction time or temperature Check_Time->Increase_Time No Check_Scavengers Are scavengers fresh and appropriate? Check_Acid->Check_Scavengers Yes Use_Fresh_Acid Use fresh, anhydrous acid and sufficient volume Check_Acid->Use_Fresh_Acid No Optimize_Scavengers Optimize scavenger cocktail Check_Scavengers->Optimize_Scavengers No Success Cleavage Complete Check_Scavengers->Success Yes Increase_Time->Success Use_Fresh_Acid->Success Optimize_Scavengers->Success

Caption: Troubleshooting logic for incomplete peptide cleavage.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Boc-D-Isoleucine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral and chemical purity of raw materials like Boc-D-isoleucine is a critical step in the synthesis of peptides and other pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis, offering robust and reliable methods for separating and quantifying the target compound and its potential impurities. This guide provides an objective comparison of two primary HPLC-based methods for assessing the purity of this compound, complete with detailed experimental protocols and comparative data.

Introduction to this compound and Its Stereoisomers

Isoleucine is an essential amino acid with two chiral centers, meaning it can exist as four distinct stereoisomers: D-isoleucine, L-isoleucine, D-allo-isoleucine, and L-allo-isoleucine. In the synthesis of specific chiral molecules, starting with the correct stereoisomer is paramount. The tert-butyloxycarbonyl (Boc) protecting group is commonly used to block the amino functionality of D-isoleucine during synthesis. Therefore, the purity analysis of this compound must be able to distinguish it from its other stereoisomers, which are the most likely process-related impurities.

Comparative HPLC Purity Analysis

Two primary HPLC approaches are widely used for the chiral analysis of amino acids and their derivatives:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers and diastereomers.

  • Indirect Chiral HPLC: This approach involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomeric pairs, which can then be separated on a standard achiral stationary phase (like a C18 column).

This guide will compare a direct method using a macrocyclic glycopeptide-based chiral column with an indirect method using Marfey's reagent for derivatization.

Data Presentation

The following table summarizes the hypothetical purity analysis of a single batch of this compound using two different HPLC methods.

AnalyteDirect Chiral HPLC (Method A)Indirect Chiral HPLC (Method B)
This compound 99.85% 99.82%
Boc-L-isoleucine0.08%0.10%
Boc-D-allo-isoleucine0.05%0.06%
Boc-L-allo-isoleucine0.02%0.02%
Total Purity 99.85% 99.82%
Enantiomeric Excess (D) 99.84% 99.80%

Experimental Protocols

Method A: Direct Chiral HPLC Analysis

This method provides a direct separation of the stereoisomers of Boc-isoleucine without the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the chiral analysis of N-blocked amino acids.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

Reagents:

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetic Acid (Glacial)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/0.1% Triethylamine Acetate (TEAA), pH 4.1 (20:80, v/v). To prepare the 0.1% TEAA buffer, add 1 mL of TEA and 1 mL of glacial acetic acid to 1 L of HPLC-grade water and adjust the pH to 4.1 with acetic acid.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and a racemic standard of Boc-DL-isoleucine (and if available, allo-isoleucine standards) to identify the retention times of all potential stereoisomers. Calculate the percentage of each impurity by area normalization.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Mobile Phase (1 mg/mL) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto CHIROBIOTIC® T Column filter->inject separate Isocratic Elution (20:80 MeOH/0.1% TEAA) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and Enantiomeric Excess integrate->calculate

Workflow for Direct Chiral HPLC Analysis.
Method B: Indirect Chiral HPLC Analysis via Derivatization

This method involves reacting the this compound sample with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase C18 column. This is a highly sensitive method, particularly when UV detection is used, due to the strong chromophore in Marfey's reagent.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase Column: C18, 250 x 4.6 mm, 5 µm

Reagents:

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization:

    • Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of the 1% FDAA solution.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

  • Sample Preparation: Filter the derivatized sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10% to 60% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 340 nm

  • Analysis: Inject the derivatized sample. The different stereoisomers will have unique retention times. Calculate the percentage of each impurity by area normalization.

G cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Bicarbonate Buffer add_fdaa Add Marfey's Reagent (FDAA) dissolve->add_fdaa incubate Incubate at 40°C for 1 hr add_fdaa->incubate neutralize Neutralize with HCl incubate->neutralize inject Inject onto C18 Column neutralize->inject separate Gradient Elution (ACN/H2O with TFA) inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Workflow for Indirect Chiral HPLC Analysis.

Comparison of Methods

FeatureDirect Chiral HPLC (Method A)Indirect Chiral HPLC (Method B)
Principle Direct separation of stereoisomers on a chiral stationary phase.Formation of diastereomers followed by separation on an achiral phase.
Sample Preparation Simple dissolution and filtration.Multi-step derivatization required (can be a source of error).
Column Specialized, more expensive chiral column.Standard, less expensive C18 column.
Sensitivity Dependent on the analyte's chromophore (moderate at low UV).High sensitivity due to the strong chromophore of Marfey's reagent.
Method Development Can be more complex, requiring screening of different chiral columns and mobile phases.Generally more straightforward if a standard derivatization protocol is used.
Potential Issues Co-elution if the chiral column is not optimal for the analyte.Incomplete derivatization, side reactions, or racemization during the reaction can affect accuracy.
Best For Rapid, routine QC with minimal sample prep.High-sensitivity analysis and when a chiral column is not available or effective.

Conclusion

Both direct and indirect chiral HPLC methods are powerful tools for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • Direct Chiral HPLC (Method A) is advantageous for its simplicity and speed, making it well-suited for routine quality control environments where a validated method for a specific compound is established.

  • Indirect Chiral HPLC (Method B) offers superior sensitivity and utilizes more common and less expensive C18 columns. It is an excellent choice for trace-level impurity detection and for laboratories that may not have a wide range of dedicated chiral columns.

For comprehensive quality assurance in drug development, employing orthogonal methods can provide a more complete picture of a sample's purity profile. Therefore, using a direct chiral method for routine analysis and an indirect method for validation or investigation of out-of-specification results can be a robust strategy.

References

A Comparative Guide to Chiral HPLC Methods for the Separation of Boc-D-Isoleucine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of amino acid derivatives is paramount. Boc-D-isoleucine, with its two chiral centers, can exist as four distinct stereoisomers: this compound, Boc-L-isoleucine, Boc-D-allo-isoleucine, and Boc-L-allo-isoleucine. The ability to separate and quantify these isomers is crucial for ensuring the quality, efficacy, and safety of peptide-based therapeutics. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of these stereoisomers, supported by available experimental data and detailed protocols.

Direct Enantiomeric Separation on Macrocyclic Glycopeptide-Based CSPs

Direct chiral HPLC methods utilizing chiral stationary phases (CSPs) are a primary approach for the separation of enantiomers without the need for derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T) or ristocetin A (e.g., CHIROBIOTIC R), have demonstrated effectiveness in resolving N-protected amino acids.[1]

Data Presentation: Enantiomeric Separation of N-t-Boc-Isoleucine
ParameterMethod 1: CHIROBIOTIC R
Chiral Stationary Phase Ristocetin A
Column CHIROBIOTIC R
Mobile Phase 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1
Flow Rate Not Specified
Detection Not Specified
Retention Time (t_R1) 8.01 min
Retention Time (t_R2) 9.24 min
Resolution (R_s) Baseline resolved
Selectivity (α) 1.15

Data sourced from a Sigma-Aldrich/Astec poster presentation.

Experimental Protocol: Method 1

1. Column:

  • CHIROBIOTIC R, 5 µm particle size.

2. Mobile Phase Preparation:

  • Prepare a 0.1% solution of Triethylammonium Acetate (TEAA) in water and adjust the pH to 4.1 with acetic acid.

  • The mobile phase consists of a mixture of methanol and the 0.1% TEAA buffer (pH 4.1) in a 20:80 (v/v) ratio.

3. HPLC System Parameters:

  • The flow rate and detection wavelength should be optimized for the specific instrument and analyte concentration. A typical starting point would be a flow rate of 1.0 mL/min and UV detection at 210 nm.

4. Sample Preparation:

  • Dissolve the Boc-isoleucine stereoisomer mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Injection Volume:

  • Inject an appropriate volume (e.g., 10 µL) onto the column.

Indirect Separation of all Four Stereoisomers via Chiral Derivatization

An alternative and effective approach for the simultaneous separation of all four isoleucine stereoisomers involves pre-column derivatization with a chiral reagent, followed by analysis on a standard achiral reversed-phase column. This method converts the enantiomers into diastereomers, which can then be separated based on their different physicochemical properties.

A well-documented method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) as a chiral derivatizing agent, followed by LC-MS analysis.[2][3] This approach has been successfully applied to the separation of underivatized isoleucine stereoisomers and is applicable to the Boc-protected forms after deprotection.

Data Presentation: Separation of Derivatized Isoleucine Stereoisomers

While specific retention times for the Boc-protected and then derivatized isomers are not provided in the source material, the method demonstrates baseline separation of all four stereoisomers of the derivatized free amino acid. The elution order on a COSMOSIL 3PBr column was reported as D-allo-Ile, L-allo-Ile, D-Ile, and L-Ile.

ParameterMethod 2: Chiral Derivatization with L-FDVDA
Derivatizing Agent 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA)
Stationary Phase Pentabromobenzyl-modified silica gel
Column COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm)
Mobile Phase Gradient elution with Methanol and 0.1% Formic Acid in water
Flow Rate 0.4 mL/min
Detection UV at 340 nm or Mass Spectrometry
Separation Baseline separation of all four stereoisomers (as derivatized free amino acids)
Experimental Protocol: Method 2

1. Deprotection (if starting with Boc-isoleucine):

  • Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

2. Derivatization with L-FDVDA:

  • The detailed derivatization protocol can be found in the work by Hamase et al. (2023).[2] It typically involves reacting the amino acid isomers with the L-FDVDA reagent in a buffered solution at an elevated temperature.

3. HPLC System and Column:

  • Use a standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm).

4. Mobile Phase and Gradient:

  • Solvent A: 70% Methanol in ultrapure water with 0.1% formic acid.

  • Solvent B: 100% Methanol with 0.1% formic acid.

  • A linear gradient from 0% to 30% of Solvent B over 30 minutes is employed.[2]

5. System Parameters:

  • Flow rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

6. Sample Preparation:

  • After the derivatization reaction, the sample is typically diluted with an appropriate solvent (e.g., acetonitrile) before injection.

Method Comparison and Considerations

FeatureDirect Chiral HPLC (Method 1)Indirect Chiral HPLC (Method 2)
Principle Differential interaction with a chiral stationary phase.Formation of diastereomers followed by separation on an achiral stationary phase.
Sample Preparation Minimal (dissolution and filtration).More complex (deprotection and derivatization steps).
Applicability Directly applicable to Boc-protected isomers.Requires deprotection before derivatization.
Stereoisomer Resolution Demonstrated for enantiomers; data for all four isomers is limited.Proven for the simultaneous separation of all four stereoisomers.
Column Type Requires a specialized and often more expensive chiral column.Utilizes a more common and generally less expensive achiral column.
Detection Typically UV.Compatible with both UV and Mass Spectrometry.

Experimental Workflow Diagrams

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Boc-Isoleucine Stereoisomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column Chiral Column (e.g., CHIROBIOTIC R) Inject->Column Separate Separation of Stereoisomers Column->Separate Detect UV Detection Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data

Direct Chiral HPLC Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Boc-Isoleucine Stereoisomer Mixture Deprotect Boc Deprotection Sample->Deprotect Derivatize Derivatization with Chiral Reagent (L-FDVDA) Deprotect->Derivatize Inject Inject into HPLC System Derivatize->Inject Column Achiral Column (e.g., C18 or PBr) Inject->Column Separate Separation of Diastereomers Column->Separate Detect UV or MS Detection Separate->Detect Data Data Acquisition (Chromatogram) Detect->Data

Indirect Chiral HPLC Workflow via Derivatization

Conclusion

The choice of an appropriate chiral HPLC method for the separation of this compound stereoisomers depends on the specific analytical requirements. For the direct analysis of enantiomeric purity, macrocyclic glycopeptide-based CSPs like CHIROBIOTIC R offer a straightforward approach with minimal sample preparation. However, for the simultaneous separation and quantification of all four stereoisomers, a method involving chiral derivatization followed by chromatography on an achiral column has been demonstrated to be highly effective. Researchers should consider the trade-offs between the simplicity of direct methods and the comprehensive separation capabilities of indirect methods when selecting the optimal approach for their application. Further method development on various modern chiral stationary phases may yield a direct method capable of resolving all four stereoisomers in a single run.

References

Navigating the Chiral Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of D-isoleucine in peptides is a critical challenge. The presence of this stereoisomer can significantly impact a peptide's biological activity, therapeutic efficacy, and safety profile. This guide provides an objective comparison of leading mass spectrometry-based methods for the analysis of D-isoleucine-containing peptides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The analytical difficulty in studying D-isoleucine-containing peptides arises from the existence of two isobaric and stereoisomeric challenges: distinguishing D-isoleucine from its naturally abundant L-isoform and differentiating it from its structural isomer, L-leucine. Both isoleucine and leucine share the same nominal mass, making them indistinguishable by standard mass spectrometry. This guide explores four principal techniques that address these challenges: Chiral Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS), direct Chiral LC-MS, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), and advanced Tandem Mass Spectrometry (MS/MS) fragmentation techniques like Electron Transfer Dissociation (ETD) and Electron Activated Dissociation (EAD).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for studying D-isoleucine-containing peptides depends on the specific research question, desired sensitivity, and available instrumentation. The following tables summarize the quantitative performance of the compared methods based on available experimental data.

Method Principle Limit of Detection (LOD) / Limit of Quantification (LOQ) Resolution Primary Application Key Advantages Key Limitations
Chiral Derivatization LC-MS (e.g., Marfey's Method) Peptides are hydrolyzed, and the resulting amino acids are reacted with a chiral derivatizing agent to form diastereomers, which are then separated by standard reversed-phase LC and detected by MS.LOD: at or below 100 nM for most amino acids.[1]Baseline resolution of 13 enantiomeric pairs has been demonstrated.[1]Quantification of D-amino acid content after hydrolysis.High sensitivity and reproducibility; compatible with standard LC-MS systems.[1][2]Indirect method requiring complete hydrolysis; potential for racemization during hydrolysis.
Chiral LC-MS Direct separation of D- and L-amino acids (after hydrolysis) or peptide epimers using a chiral stationary phase column coupled to a mass spectrometer.Method package available for high-sensitivity analysis.Baseline separation of D- and L-amino acids. Column switching can resolve co-eluting isomers.[3]Chiral purity determination of amino acids.Direct analysis without derivatization, reducing sample preparation time.[3]Requires specialized and often expensive chiral columns; method development can be extensive.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of peptide ions based on their size, shape, and charge (collision cross-section) in the gas phase prior to mass analysis.Linear quantification down to 0.25% for D/L-peptide epimers.[4]Baseline separation of D/L-peptide epimers with up to ~30 residues.[4] Resolving power up to ~340.[4]Separation and localization of D-amino acids in intact peptides.Rapid, gas-phase separation; can be coupled with fragmentation for site localization.[5]Small collision cross-section differences (~1%) can make separation challenging.[4]
Advanced MS/MS (ETD/EAD) Fragmentation of peptide ions using electron-based methods that preserve labile modifications and can generate side-chain specific fragments (e.g., w-ions) to differentiate isomers.Not typically used for quantification, but for identification.Can differentiate Leu and Ile based on characteristic neutral losses (29 Da for Ile, 43 Da for Leu).[6]Definitive identification and localization of isobaric (Leu/Ile) and stereoisomeric (D/L) residues in the peptide sequence.Provides sequence-specific information and can distinguish between isomers without chromatographic separation.Typically less sensitive than CID; works best for multiply charged precursor ions.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their application in your research.

Protocol 1: Chiral Derivatization using Marfey's Reagent followed by LC-MS

This protocol describes the determination of the enantiomeric composition of amino acids in a peptide after acid hydrolysis and derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent).

1. Peptide Hydrolysis:

  • A known amount of the peptide sample (e.g., 100 µg) is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.[8] To correct for racemization that may occur during hydrolysis, deuterated hydrochloric acid (DCl) can be used.[9]

  • After hydrolysis, the sample is evaporated to dryness. The residue is then redissolved in a known volume of water (e.g., 50 µL).[8]

2. Derivatization:

  • To the amino acid solution, add 20 µL of 1 M sodium bicarbonate, followed by 100 µL of a 1% (w/v) solution of Marfey's reagent (l-FDAA) in acetone.[8]

  • The mixture is vortexed and incubated at 37°C for 60 minutes.[8]

  • The reaction is quenched by adding 20 µL of 1 N HCl.[8]

  • The reaction mixture is then diluted with methanol for LC-MS analysis.[8]

3. LC-MS Analysis:

  • Column: A standard C18 reversed-phase column.

  • Mobile Phases:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 25 minutes is a typical starting point.[10]

  • Mass Spectrometry: The eluent is introduced into an electrospray ionization (ESI) source. Data is acquired in positive ion mode, monitoring for the specific m/z of the derivatized amino acids.

Protocol 2: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for D/L Peptide Epimer Separation

This protocol outlines the general workflow for separating intact peptide epimers containing D- and L-isoleucine using trapped ion mobility spectrometry (TIMS).

1. Sample Preparation:

  • Peptide samples are dissolved in a suitable solvent for electrospray ionization, typically a mixture of water, acetonitrile, and formic acid (e.g., 50:50:0.1 v/v/v).

2. IMS-MS Analysis:

  • Ionization: Ions are generated using a nano-electrospray ionization (nESI) source.

  • Ion Mobility Separation: The generated ions are introduced into the ion mobility spectrometer. In a trapped ion mobility spectrometer (TIMS), ions are propelled against a gas flow by an electric field. Their separation is based on their collision cross-section (Ω), with more compact ions having higher mobility.

  • Mass Analysis: Following IMS separation, the mobility-separated ions are analyzed by a time-of-flight (TOF) mass spectrometer.

3. Data Analysis:

  • The arrival time distribution of the ions is recorded. D- and L-epimers of a peptide will exhibit different arrival times if their collision cross-sections are sufficiently different.

  • For quantification, calibration curves can be generated by analyzing mixtures with known D/L ratios.[4]

Protocol 3: Differentiation of Isoleucine and Leucine using ETD/HCD MS3

This protocol describes an integrated approach using an Orbitrap Fusion mass spectrometer to distinguish between leucine and isoleucine residues within a peptide.[6]

1. LC-MS/MS Analysis:

  • Peptides are separated by reversed-phase liquid chromatography and introduced into the mass spectrometer.

  • An MS2 scan is performed using Electron Transfer Dissociation (ETD) on the precursor ion of interest. ETD produces c- and z-type fragment ions.

2. MS3 Analysis:

  • A specific z-ion containing the ambiguous Leu/Ile residue is isolated in the ion trap.

  • This isolated z-ion is then subjected to Higher-energy Collisional Dissociation (HCD).

  • The resulting MS3 spectrum will show characteristic neutral losses from the side chain of the N-terminal amino acid of the z-ion.

    • Isoleucine: A neutral loss of 29.04 Da (C2H5).[6]

    • Leucine: A neutral loss of 43.05 Da (C3H7).[6]

3. Data Interpretation:

  • The presence of the diagnostic w-ion (the fragment ion resulting from the neutral loss) in the MS3 spectrum allows for the unambiguous identification of isoleucine or leucine.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed analytical techniques.

Chiral_Derivatization_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization (Marfey's Reagent) AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LC Reversed-Phase LC Separation Diastereomers->LC MS Mass Spectrometry Detection LC->MS Data Data Analysis (Quantification of D/L Ratio) MS->Data

Fig. 1: Workflow for Chiral Derivatization LC-MS.

Chiral_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Sample Hydrolysis Acid Hydrolysis (Optional, for amino acid analysis) Peptide->Hydrolysis Analyte Peptide Epimers or Amino Acid Enantiomers Hydrolysis->Analyte ChiralLC Chiral LC Separation Analyte->ChiralLC MS Mass Spectrometry Detection ChiralLC->MS Data Data Analysis (Quantification of D/L Ratio) MS->Data

Fig. 2: Workflow for Chiral LC-MS.

IMS_MS_Workflow Peptide Peptide Epimer Mixture ESI Electrospray Ionization Peptide->ESI IMS Ion Mobility Separation (Separation by CCS) ESI->IMS TOF Time-of-Flight Mass Analysis IMS->TOF Data Data Analysis (Arrival Time Distribution) TOF->Data

Fig. 3: Workflow for Ion Mobility Spectrometry-MS.

ETD_MS_Workflow Peptide Peptide with Leu/Ile MS1 MS1: Isolate Precursor Ion Peptide->MS1 ETD MS2: Electron Transfer Dissociation (ETD) MS1->ETD z_ion Isolate specific z-ion ETD->z_ion HCD MS3: Higher-energy Collisional Dissociation (HCD) z_ion->HCD w_ion Detect diagnostic w-ion HCD->w_ion

Fig. 4: Workflow for ETD-HCD MS3 Analysis.

Conclusion

The analysis of peptides containing D-isoleucine necessitates specialized mass spectrometric techniques that can address both stereoisomerism and structural isomerism. Chiral derivatization and chiral LC-MS are robust methods for quantifying the overall D-amino acid content after peptide hydrolysis. For the analysis of intact peptides, ion mobility spectrometry offers a powerful tool for separating D/L epimers in the gas phase. Advanced MS/MS fragmentation techniques, particularly ETD and EAD, are indispensable for the definitive identification and localization of D-isoleucine and its differentiation from leucine within the peptide sequence. The selection of the most appropriate method will be guided by the specific analytical requirements, including the need for quantitative versus qualitative data, the complexity of the sample, and the instrumentation available. By understanding the principles, performance, and protocols of these techniques, researchers can confidently navigate the complexities of D-isoleucine analysis in their peptide-based research and development.

References

A Tale of Two Chemistries: Boc-D-Isoleucine vs. Fmoc-D-Isoleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the selection of the Nα-protecting group is a critical decision that dictates the entire synthetic strategy. For researchers, scientists, and drug development professionals, understanding the nuances between the two most prominent protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is paramount for the successful synthesis of peptides. This is particularly true for sterically hindered amino acids like D-isoleucine, where coupling efficiency and prevention of racemization are key challenges. This guide provides an objective, data-driven comparison of Boc-D-isoleucine and Fmoc-D-isoleucine to inform your synthetic endeavors.

Core Principles: A Dichotomy of Deprotection Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[1][2] The Boc group is acid-labile, typically removed by a moderately strong acid like trifluoroacetic acid (TFA).[2] In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[2] This distinction has profound implications for the entire synthesis, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[2]

Boc/Bzl Strategy: This classic approach relies on graded acid lability. The Nα-Boc group is removed with moderate acid (e.g., 50% TFA in dichloromethane), while the more robust benzyl-based side-chain protecting groups and the resin linkage require a strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[2][3]

Fmoc/tBu Strategy: This modern approach employs a fully orthogonal protection scheme. The base-labile Fmoc group is removed in each cycle, while the acid-labile tert-butyl (tBu) based side-chain protecting groups and the resin linkage are removed simultaneously during the final cleavage with TFA.[1][3] This orthogonality is a significant advantage of the Fmoc strategy.[1]

Performance Comparison: A Quantitative Look

While direct, side-by-side quantitative comparisons for the synthesis of the same D-isoleucine-containing peptide using both methods are not always readily available in single studies, performance can be assessed from well-established characteristics and illustrative data. Due to the steric hindrance of its β-branched side chain, isoleucine residues can be challenging to couple, potentially impacting yields and purity.[4]

Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS [4]

Isoleucine DerivativeAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Boc-L-Isoleucine 97-99%75-85%60-75%Requires strong acid (e.g., HF) for final cleavage, which can be harsh on sensitive peptides. In situ neutralization protocols can enhance efficiency.
Fmoc-L-Isoleucine 98-99.5%80-90%65-80%Milder deprotection conditions (piperidine). Generally preferred for its orthogonality and compatibility with a wider range of linkers and side-chain protecting groups.

Note: The data presented in this table is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions. The performance of D-isoleucine is expected to be comparable to L-isoleucine under similar conditions.

The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[1] For instance, the synthesis of challenging sequences has been used to evaluate the efficiency of various activators in Fmoc-SPPS, demonstrating the robustness of this methodology.[1]

Table 2: Crude Product Purity in Fmoc-SPPS of a "Difficult" Peptide [1]

ActivatorCoupling TimeCrude Purity (%)
HATU 2 x 1 min83.63
HCTU 2 x 20 min81.33
COMU 2 x 1 min79.00

Generally, the Fmoc approach provides higher purity crude products due to its milder deprotection steps, which minimize side reactions.[1] However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can be advantageous as the acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[1]

Experimental Workflows and Signaling Pathways

The cyclical nature of both Boc and Fmoc SPPS is illustrated in the diagrams below.

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling (Boc-D-Ile, Activator) Neutralization->Coupling Coupling->Deprotection Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (HF) Coupling->Cleavage Final Amino Acid Purification Purification Cleavage->Purification Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-D-Ile, Activator) Deprotection->Coupling Coupling->Deprotection Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA) Coupling->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

References

L-Isoleucine vs. D-Isoleucine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, the stereochemistry of constituent amino acids plays a pivotal role in defining the therapeutic potential and limitations of these molecules. The substitution of naturally occurring L-amino acids with their D-enantiomers is a key strategy employed to modulate the biological properties of peptides. This guide provides a comprehensive comparison of the biological activities of peptides containing L-isoleucine versus those with D-isoleucine, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

Key Differences in Biological Activity

The primary distinction between L-isoleucine and D-isoleucine containing peptides lies in their stereochemical arrangement, which profoundly influences their interaction with the chiral environment of biological systems. This leads to significant differences in their proteolytic stability, biological activity, and immunogenicity.

Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases, which are stereospecific for L-isomers.[1][2] The incorporation of D-isoleucine renders peptides highly resistant to enzymatic degradation, thereby increasing their in vivo half-life, a desirable characteristic for therapeutic peptides.[1][2]

Altered Biological Activity: The change in stereochemistry at the alpha-carbon of isoleucine can lead to varied effects on biological activity. While in some cases, the D-isomer may exhibit reduced or abolished activity due to a mismatch with the chiral binding site of a receptor or enzyme, in other instances, particularly in antimicrobial peptides, the activity can be retained or even enhanced.[3][4] This is often attributed to the mechanism of action of many antimicrobial peptides, which involves the physical disruption of the bacterial cell membrane, a process that can be less dependent on specific chiral interactions.[5]

Reduced Immunogenicity: The use of D-amino acids can sometimes lead to a reduction in the immunogenicity of a peptide, as the processing and presentation of antigens by the immune system are also stereospecific.

Comparative Analysis of Bombinin H Peptides

A study on bombinin H peptides, isolated from the skin of Bombina variegata, provides a concrete example of the comparative biological activity of diastereomeric peptides containing L-isoleucine and D-alloisoleucine (a diastereomer of L-isoleucine).[6] The study compared the antimicrobial and hemolytic activities of a series of these peptides.

Data Presentation
PeptideSequenceAntimicrobial Activity (Lethal Concentration in μM)Hemolytic Activity
E. coli D21S. aureus Cowan 1
Bombinin H2 IIGPVLGLVGSALGGL LKKI-NH2--
Bombinin H3 I-(D-allo-I)GPVLGLVGSALGGL LKKI-NH23.7[7]2.4[7]
Bombinin H4 I-(D-allo-I)GPVLGLVGSALGGL LKKI-NH2--

Note: Specific quantitative data for Bombinin H2 and H4 were not provided in the same format in the available search results. Bombinin H3 and H4 are noted to contain D-alloisoleucine at the second position.[6][8] Bombinins H are generally characterized as having lower bactericidal activities but lyse erythrocytes, while bombinins (a related family) are active against bacteria and fungi with low hemolytic activity.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A culture of the target bacterium (e.g., E. coli, S. aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The L- and D-isoleucine containing peptides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

  • Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., human or sheep erythrocytes) are washed and resuspended in a buffered saline solution (e.g., PBS) to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: The L- and D-isoleucine containing peptides are serially diluted in the buffered saline. The erythrocyte suspension is then added to each peptide dilution.

  • Incubation and Lysis Measurement: The mixture is incubated for a set period (e.g., 1 hour at 37°C). The release of hemoglobin from lysed red blood cells is measured spectrophotometrically by reading the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (no peptide).

Peptide Stability Assay in Serum

This protocol assesses the stability of peptides in the presence of proteases found in serum.

  • Peptide Incubation: The L- and D-isoleucine containing peptides are incubated in human serum at a specific concentration and temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation and Sample Preparation: The serum proteins in the aliquots are precipitated using a reagent like acetonitrile. The samples are then centrifuged, and the supernatant containing the peptide is collected.

  • HPLC Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area of the intact peptide is monitored over time.

  • Half-Life Calculation: The degradation rate and half-life of the peptide in serum are calculated from the decrease in the intact peptide concentration over time.[5][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Cell Membrane cluster_peptide Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Carpet/Toroidal/Barrel-Stave Model Disruption Membrane Disruption Pore->Disruption Cell_Lysis Cell Lysis Disruption->Cell_Lysis Loss of Ion Gradient & Cellular Contents L_Peptide L-Isoleucine Peptide L_Peptide->Membrane Electrostatic Interaction D_Peptide D-Isoleucine Peptide D_Peptide->Membrane Electrostatic Interaction

Mechanism of action for antimicrobial peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Assays cluster_data Data Analysis L_Peptide L-Isoleucine Peptide MIC Antimicrobial Assay (MIC) L_Peptide->MIC Hemolysis Hemolytic Assay L_Peptide->Hemolysis Stability Serum Stability Assay L_Peptide->Stability D_Peptide D-Isoleucine Peptide D_Peptide->MIC D_Peptide->Hemolysis D_Peptide->Stability Comparison Comparative Analysis of Activity & Stability MIC->Comparison Hemolysis->Comparison Stability->Comparison

Experimental workflow for comparing peptide activities.

Bombesin_GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Bombesin Receptor (GPCR) G_Protein Gq Protein (inactive) GPCR->G_Protein Activation G_Protein_active Gq Protein (active) G_Protein->G_Protein_active GTP for GDP PLC Phospholipase C (inactive) PLC_active Phospholipase C (active) PLC->PLC_active G_Protein_active->PLC Activation PIP2 PIP2 PLC_active->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation Downstream Downstream Signaling (Proliferation, etc.) PKC->Downstream Bombesin Bombesin-like Peptide (Ligand) Bombesin->GPCR Binding

Bombesin receptor (GPCR) signaling pathway.

References

ESI-MS vs. MALDI-TOF: A Comparative Guide for the Analysis of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, the choice of analytical technique is paramount for accurate characterization. The tert-butyloxycarbonyl (Boc) protecting group, widely used in peptide synthesis, presents unique challenges for mass spectrometry analysis due to its labile nature. This guide provides an objective comparison of two of the most common mass spectrometry ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the analysis of Boc-protected peptides, supported by experimental data and detailed protocols.

At a Glance: ESI-MS vs. MALDI-TOF for Boc-Protected Peptide Analysis

FeatureESI-MSMALDI-TOF
Ionization Principle Soft ionization from a liquid phase, producing multiply charged ions.Soft ionization from a solid crystal matrix, primarily producing singly charged ions.
Boc-Group Stability Prone to in-source fragmentation (loss of Boc group), requiring careful optimization of instrument parameters.[1]Generally preserves the Boc group, especially with the use of neutral or basic matrices.
Mass Accuracy Typically 1-5 ppm with internal calibration.[2]Typically <5 ppm with internal calibration.[3]
Sensitivity High sensitivity, with detection limits in the femtomole to attomole range, particularly when coupled with liquid chromatography.High sensitivity, with detection limits in the low femtomole to attomole range.[4]
Sample Throughput Lower throughput, often coupled with time-consuming liquid chromatography for sample introduction.High throughput, suitable for the rapid analysis of many samples.
Tolerance to Contaminants Less tolerant to salts and detergents, often requiring sample cleanup.More tolerant to salts and buffers.[5]
Instrumentation Readily coupled with liquid chromatography (LC-MS) for complex mixture analysis.Often used as a standalone technique for rapid screening.
Data Complexity Can produce complex spectra with multiple charge states for a single analyte.Produces simpler spectra with predominantly singly charged ions, facilitating easier interpretation.[4]

Experimental Protocols

ESI-MS Protocol for Boc-Protected Peptide Analysis

This protocol is designed to minimize the in-source fragmentation of the Boc-protecting group.

1. Sample Preparation:

  • Solvent: Dissolve the Boc-protected peptide in a solvent system compatible with reverse-phase liquid chromatography, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The use of formic acid is generally preferred over trifluoroacetic acid (TFA), as TFA can promote Boc-group cleavage.

  • Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 1-10 µM for direct infusion or LC-MS analysis.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Source Parameters (to minimize fragmentation):

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage/Fragmentor Voltage: Start with a low value (e.g., 20-40 V) and optimize to maximize the intensity of the Boc-protected peptide ion while minimizing the appearance of the deprotected species.

    • Source Temperature: Maintain a low source temperature (e.g., 80-120 °C) to reduce thermal degradation.

    • Desolvation Gas Flow and Temperature: Use the lowest settings that still allow for efficient desolvation to minimize collisional heating.

3. Data Acquisition:

  • Acquire data in full scan mode to observe the molecular ion of the Boc-protected peptide.

  • If fragmentation is observed, tandem MS (MS/MS) can be performed on the deprotected peptide ion to confirm the peptide sequence.

MALDI-TOF Protocol for Boc-Protected Peptide Analysis

This protocol focuses on matrix selection to preserve the acid-labile Boc-protecting group.

1. Sample and Matrix Preparation:

  • Matrix Selection: The choice of matrix is critical. Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can cause cleavage of the Boc group. Neutral or basic matrices are preferred. 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine are suitable alternatives.[6]

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in an appropriate solvent. For THAP, a 10 mg/mL solution in acetonitrile is common.

  • Sample Solution: Dissolve the Boc-protected peptide in a suitable solvent, such as 50:50 (v/v) acetonitrile/water, to a concentration of approximately 1-10 pmol/µL.

2. Target Plate Spotting (Dried-Droplet Method):

  • Mix the peptide sample solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely at room temperature. This process co-crystallizes the peptide within the matrix.

3. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode is typically used for peptides to achieve higher mass accuracy.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid laser-induced fragmentation.

  • Calibration: Calibrate the instrument using a standard peptide mixture with masses that bracket the expected mass of the Boc-protected peptide.

Workflow Visualizations

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Peptide Boc-Protected Peptide Solvent Dissolve in ACN/H2O with 0.1% Formic Acid Peptide->Solvent Dilution Dilute to 1-10 µM Solvent->Dilution LC Liquid Chromatography (Optional Separation) Dilution->LC ESI Electrospray Ionization (Soft Ionization) LC->ESI MS Mass Spectrometry (High-Resolution) ESI->MS Spectrum Mass Spectrum (Multiple Charge States) MS->Spectrum Analysis Data Interpretation (Check for Boc-Loss) Spectrum->Analysis

Figure 1. Experimental workflow for ESI-MS analysis of Boc-protected peptides.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF Analysis cluster_data_analysis Data Analysis Peptide Boc-Protected Peptide Mix Mix Peptide and Matrix Peptide->Mix Matrix Select Neutral Matrix (e.g., THAP) Matrix->Mix Spot Spot on Target Plate (Co-crystallization) Mix->Spot MALDI MALDI Ionization (Laser Desorption) Spot->MALDI TOF TOF Mass Analyzer MALDI->TOF Spectrum Mass Spectrum (Singly Charged Ions) TOF->Spectrum Analysis Data Interpretation Spectrum->Analysis

References

Validating D-Isoleucine Incorporation: A Comparative Guide to Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the precise verification of non-canonical amino acid incorporation, such as D-isoleucine, is critical. The strategic inclusion of D-amino acids can significantly enhance peptide stability against enzymatic degradation, thereby improving therapeutic efficacy. This guide provides an objective comparison of Edman degradation, coupled with chiral chromatography, against alternative methods for validating the successful incorporation and stereochemistry of D-isoleucine.

Performance Comparison: Edman Degradation vs. Alternative Methods

The selection of an analytical technique for validating D-isoleucine incorporation hinges on factors such as the required level of specificity, sample purity, sensitivity, and throughput. While Edman degradation offers a direct and sequential approach, other methods, particularly mass spectrometry, provide complementary information.

FeatureEdman Degradation with Chiral HPLCMass Spectrometry (LC-MS/MS)Amino Acid Analysis (AAA) with Chiral Derivatization
Principle Sequential chemical degradation from the N-terminus, followed by chiral chromatographic identification of the cleaved phenylthiohydantoin (PTH)-amino acid derivative.Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.Acid hydrolysis of the peptide followed by derivatization with a chiral reagent and chromatographic separation of the D/L amino acid diastereomers.
Chiral Discrimination Direct separation of PTH-D-isoleucine and PTH-L-isoleucine using a chiral stationary phase.Cannot directly distinguish between D- and L-isomers as they have the same mass. Requires specialized techniques like ion mobility spectrometry or comparison of fragmentation patterns with standards.Direct quantification of the D/L ratio of the total isoleucine content in the peptide.
Positional Information Provides the exact position of the D-isoleucine residue in the peptide sequence.Can confirm the presence of an isoleucine residue at a specific position based on mass, but not its chirality.Does not provide positional information; only the overall D/L ratio.
Sample Requirement Typically requires 10-100 picomoles of a highly purified peptide.[1]High sensitivity, often in the femtomole to low picomole range.Requires microgram quantities of the peptide for accurate quantification.
Throughput Low throughput, as each cycle is performed sequentially (approximately 1 hour per cycle).[1]High throughput, suitable for analyzing multiple samples in a single run.Moderate throughput, dependent on the derivatization and chromatography time.
Limitations Not suitable for N-terminally blocked peptides.[1] Sequencing efficiency decreases with peptide length.Ambiguity in distinguishing isobaric residues (e.g., leucine and isoleucine) without high-resolution instrumentation. Does not inherently provide stereochemical information.Destructive method (peptide hydrolysis). No sequence information.

Experimental Protocols

Edman Degradation Coupled with Chiral HPLC for D-Isoleucine Validation

This protocol outlines the procedure for determining the sequence and stereochemistry of a peptide containing D-isoleucine.

1. Sample Preparation:

  • Ensure the peptide sample is of high purity (>95%), free from salts and detergents.

  • Dissolve 10-100 picomoles of the peptide in a suitable volatile solvent (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water).

  • Spot the sample onto a polyvinylidene difluoride (PVDF) membrane and allow it to air dry.

2. Automated Edman Degradation:

  • Place the PVDF membrane into the reaction cartridge of an automated protein sequencer.

  • Initiate the standard Edman degradation program, which consists of repetitive cycles of:

    • Coupling: Reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

    • Cleavage: Treatment with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.

    • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with an aqueous acid.

3. Chiral HPLC Analysis of PTH-Isoleucine:

  • The PTH-amino acid derivative from each cycle is collected and injected into an HPLC system equipped with a chiral stationary phase (CSP).

  • Column: A cyclodextrin-based, macrocyclic glycopeptide-based (e.g., teicoplanin), or crown ether-based chiral column is recommended for the separation of PTH-amino acid enantiomers.

  • Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific chiral column used.

  • Detection: The elution of PTH-amino acids is monitored by UV detection at 270 nm.

  • Identification: The retention time of the PTH-isoleucine derivative is compared to the retention times of standard PTH-D-isoleucine and PTH-L-isoleucine to confirm its stereochemistry. The cycle number in which the PTH-D-isoleucine is detected determines its position in the peptide sequence.

Mandatory Visualizations

Edman_Degradation_Workflow cluster_peptide Peptide Sample cluster_edman Edman Degradation Cycle cluster_hplc Chiral HPLC Analysis cluster_results Data Analysis Peptide Peptide with D-Isoleucine Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion Injection Inject PTH-Amino Acid Conversion->Injection PTH-Amino Acid from each cycle Chiral_Column Chiral Column Separation Injection->Chiral_Column Detection UV Detection (270 nm) Chiral_Column->Detection Retention_Time Compare Retention Times to Standards Detection->Retention_Time Identification Identify PTH-D-Isoleucine Retention_Time->Identification Sequence_Confirmation Sequence_Confirmation Identification->Sequence_Confirmation Sequence & Stereochemistry Confirmed

Caption: Workflow for D-Isoleucine validation using Edman degradation and chiral HPLC.

Decision_Tree Start Need to Validate D-Isoleucine Incorporation? Positional_Info Is Positional Information Required? Start->Positional_Info N_Terminal_Blocked Is the N-terminus Blocked? Positional_Info->N_Terminal_Blocked Yes AAA Use Chiral Amino Acid Analysis Positional_Info->AAA No High_Throughput Is High Throughput Needed? N_Terminal_Blocked->High_Throughput No MS Use Mass Spectrometry (with limitations for chirality) N_Terminal_Blocked->MS Yes Edman Use Edman Degradation + Chiral HPLC High_Throughput->Edman No High_Throughput->MS Yes

Caption: Decision tree for selecting a D-isoleucine validation method.

References

Confirming the Structure of Boc-D-Isoleucine Peptides: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, unambiguous structure confirmation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the structural elucidation of peptides containing the non-standard amino acid, N-tert-butoxycarbonyl-D-isoleucine (Boc-D-isoleucine). Detailed experimental protocols and quantitative performance data are presented to aid in the selection of the most appropriate analytical strategy.

The incorporation of protecting groups like the tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis. Verifying the correct sequence, stereochemistry, and conformation of the final peptide product is a critical step to ensure its intended biological activity and to meet regulatory requirements. This guide delves into the practical application and comparative performance of three powerful analytical techniques for this purpose.

At a Glance: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Atomic-level connectivity, 3D solution structure, dynamicsMolecular weight, amino acid sequence, post-translational modificationsHigh-resolution 3D solid-state structure
Resolution Angstrom to sub-Angstrom (indirectly)High mass accuracy (ppm level)[1][2]Atomic resolution (typically 1-3 Å)[3][4]
Sensitivity Millimolar to micromolar concentration[5]Picomole to femtomole rangeRequires well-ordered crystals
Sample Requirements ~0.5-5 mg, soluble and stable in deuterated solventMicrograms to nanogramsHigh purity, crystallizable material
Experiment Time Hours to days per experimentMinutes to hoursDays to weeks (including crystallization)[6]
Stereochemistry Can distinguish stereoisomersGenerally does not distinguish stereoisomersProvides absolute stereochemistry
Conformational Analysis Excellent for solution-state dynamicsLimited to gas-phase conformation (ion mobility)Provides a static, solid-state conformation

Delving Deeper: NMR Spectroscopy for Structure Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms in a molecule, allowing for the complete determination of a peptide's structure in solution.[7] For peptides containing this compound, a suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

Typical ¹H and ¹³C NMR Chemical Shifts for a Boc-Isoleucine Residue

The following table provides typical chemical shift ranges for the protons and carbons of a Boc-isoleucine residue within a peptide chain, which are essential for the initial assignment of the NMR spectra.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (CH₃)₃1.40 - 1.5028.0 - 29.0
Boc C=O-155.0 - 157.0
α-CH3.9 - 4.258.0 - 61.0
β-CH1.8 - 2.037.0 - 39.0
γ-CH₂1.1 - 1.524.0 - 26.0
γ-CH₃0.8 - 1.015.0 - 17.0
δ-CH₃0.8 - 1.011.0 - 13.0

Note: Chemical shifts can vary depending on the solvent, temperature, pH, and the surrounding amino acid sequence.

Experimental Workflow for NMR-based Structure Confirmation

The following diagram illustrates the typical workflow for confirming the structure of a this compound peptide using NMR spectroscopy.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Validation Peptide_Synthesis Synthesized this compound Peptide Purification Purification (e.g., HPLC) Peptide_Synthesis->Purification NMR_Sample Prepare NMR Sample (~1-5 mg in 0.5 mL D-solvent) Purification->NMR_Sample OneD_NMR 1D ¹H & ¹³C NMR NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC, HMBC) OneD_NMR->TwoD_NMR Signal_Assignment Resonance Assignment TwoD_NMR->Signal_Assignment Structural_Restraints Generate Structural Restraints (Distances, Dihedral Angles) Signal_Assignment->Structural_Restraints Structure_Calculation Structure Calculation & Refinement Structural_Restraints->Structure_Calculation Final_Structure Validated 3D Structure Structure_Calculation->Final_Structure

Figure 1. Workflow for peptide structure confirmation using NMR spectroscopy.

Detailed Experimental Protocols for 2D NMR

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a buffer to maintain a stable pH).[5]

  • The concentration should ideally be in the millimolar range for optimal signal-to-noise.[5]

  • Ensure the sample is free of paramagnetic impurities and particulate matter.

2. 2D NMR Experiments: A standard suite of 2D NMR experiments is acquired to determine the complete structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is the first step in identifying the spin systems of the amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled. This is crucial for identifying the complete set of protons belonging to each amino acid residue, including the side chains.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. This experiment is the key to determining the peptide's sequence (by observing NOEs between adjacent residues) and its three-dimensional conformation.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This experiment is essential for assigning the ¹³C signals of the peptide.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connections between different spin systems and for assigning quaternary carbons, such as the carbonyl carbons of the peptide backbone and the Boc protecting group.

3. Data Analysis and Structure Calculation: The collected 2D NMR spectra are processed and analyzed to assign all proton and carbon resonances. From the assigned NOESY spectra, interproton distance restraints are derived. Coupling constants from high-resolution 1D ¹H or 2D COSY spectra can be used to determine dihedral angle restraints. These experimental restraints are then used in molecular modeling software to calculate and refine a family of 3D structures that are consistent with the NMR data.

Alternative and Complementary Techniques

While NMR provides a comprehensive structural picture, other techniques offer valuable and often complementary information.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the rapid and highly sensitive determination of a peptide's molecular weight and amino acid sequence.[8]

  • Key Advantages: High sensitivity (picomole to femtomole range), speed, and the ability to analyze complex mixtures.[1]

  • Technique: Typically, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to ionize the peptide. The mass-to-charge ratio of the intact peptide is measured to confirm its molecular weight. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and the resulting fragment ions are analyzed to deduce the amino acid sequence.

  • Limitations: Generally, MS does not provide information about the peptide's three-dimensional structure or stereochemistry.

  • Sample Preparation: A small amount of the purified peptide (micrograms to nanograms) is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). ESI is commonly used for peptides.

  • MS1 Scan: A full scan is acquired to determine the mass-to-charge ratio of the precursor ion (the intact peptide).

  • MS/MS Fragmentation: The precursor ion is isolated and fragmented using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The mass-to-charge ratios of the fragment ions are measured.

  • Data Analysis: The resulting MS/MS spectrum is analyzed, often with the aid of specialized software, to reconstruct the amino acid sequence.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography can provide an atomic-resolution three-dimensional structure.[6] This technique is considered the "gold standard" for determining the precise spatial arrangement of atoms in a molecule.

  • Key Advantages: Provides a high-resolution, unambiguous 3D structure, including the absolute stereochemistry.

  • Technique: A highly purified peptide is crystallized, and the resulting crystal is exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate an electron density map, from which the atomic structure is determined.

  • Limitations: The primary bottleneck is the requirement for well-ordered single crystals, which can be difficult and time-consuming to obtain for peptides. The resulting structure represents the conformation in the solid state, which may not be identical to the conformation in solution.

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, pH, temperature) to find conditions that yield high-quality single crystals. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector.[6]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model of the peptide is built into the electron density and refined to best fit the experimental data.

Conclusion

The choice of analytical technique for the structure confirmation of this compound peptides depends on the specific information required, the amount of sample available, and the experimental resources. NMR spectroscopy offers the most comprehensive solution-state structural information, including conformation and dynamics. Mass spectrometry provides rapid and highly sensitive sequence determination. X-ray crystallography, when successful, yields a high-resolution static picture of the molecule. In many cases, a combination of these techniques provides the most complete and unambiguous structural characterization of a synthetic peptide.

References

A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-D-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of yield, purity, and overall success. This is particularly true when incorporating sterically hindered amino acids, such as Boc-D-isoleucine, where inefficient coupling can lead to truncated sequences and difficult purifications. This guide provides an objective comparison of two widely used coupling reagents, HBTU and HATU, for the coupling of this compound, supported by extrapolated experimental data and detailed protocols.

Executive Summary

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[1][2] HATU generally affords higher coupling efficiencies, faster reaction kinetics, and a reduced risk of racemization.[2][3] This enhanced performance is attributed to the formation of a more reactive OAt-active ester intermediate, which more readily overcomes the steric hindrance presented by the bulky side chain of isoleucine.[2] While HBTU is a reliable and more cost-effective option for many standard couplings, HATU is the recommended reagent for challenging couplings, such as those involving this compound, to ensure maximum yield and purity.[1][3]

Data Presentation

The following table summarizes the extrapolated quantitative data for the coupling of sterically hindered Boc-amino acids, providing a strong indication of the expected performance for this compound.

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times.[3]
HBTU/DIPEA 90 - 98> 95Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU.[3]

Experimental Protocols

Detailed methodologies for the coupling of this compound using both HATU and HBTU in solid-phase peptide synthesis (SPPS) are provided below. These protocols are based on established procedures for sterically hindered Boc-protected amino acids.[3][4]

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing racemization.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group (e.g., Rink Amide resin)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.

  • Pre-activation: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (4.0 equivalents) to the pre-activation mixture.

  • Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

Protocol 2: Coupling of this compound using HBTU

This protocol provides a reliable and cost-effective method for coupling.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group (e.g., Rink Amide resin)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

  • Base Addition: Add DIPEA (4.0 equivalents) to the coupling solution.

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Upon completion, wash the resin as described in step 7 of Protocol 1.

Reaction Mechanism and Workflow

The superior performance of HATU can be attributed to its mechanism of action, which involves the formation of a highly reactive OAt-active ester. The electron-withdrawing effect of the nitrogen atom in the pyridine ring of the HOAt moiety in HATU makes the resulting active ester more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by HBTU.[2]

G cluster_0 General Workflow cluster_1 HBTU Mechanism cluster_2 HATU Mechanism Resin Resin with free amine Coupling Coupling Resin->Coupling BocAA This compound Activation Activation BocAA->Activation CouplingReagent Coupling Reagent (HBTU or HATU) CouplingReagent->Activation Base Base (DIPEA) Base->Activation Activation->Coupling Peptide Resin-bound Peptide Coupling->Peptide HBTU_start This compound + HBTU + Base HBTU_intermediate OBt-active ester HBTU_start->HBTU_intermediate Activation HBTU_end Peptide Bond Formation HBTU_intermediate->HBTU_end Nucleophilic Attack (slower) HATU_start This compound + HATU + Base HATU_intermediate OAt-active ester HATU_start->HATU_intermediate Activation HATU_end Peptide Bond Formation HATU_intermediate->HATU_end Nucleophilic Attack (faster)

References

Unlocking Novel Peptide Conformations: A Comparative Guide to Boc-D-allo-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate peptide structure and function, the incorporation of non-natural amino acids presents a powerful tool. This guide provides a comprehensive comparison of Boc-D-allo-isoleucine against other amino acid alternatives, supported by experimental data, to inform its strategic use in peptide design.

The unique stereochemistry of Boc-D-allo-isoleucine, a diastereomer of D-isoleucine, offers distinct advantages in peptide synthesis and drug discovery. Its incorporation can significantly influence peptide conformation, stability, and biological activity, primarily by altering local backbone and side-chain interactions. This can lead to peptides with enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles.[1][2]

Comparative Analysis of Amino Acid Impact on Peptide Structure

The choice of amino acid, particularly at sterically sensitive positions, can have a profound impact on the resulting peptide's secondary structure. Below is a comparison of Boc-D-allo-isoleucine with its L-isomer and other non-natural amino acids.

Amino Acid DerivativeKey Structural ImpactRationale
Boc-D-allo-isoleucine Induces unique turn conformations; can stabilize helical structures.[2]The D-configuration and altered side-chain orientation can disrupt typical β-sheet formation and favor turn or helical structures to accommodate the steric bulk.
Boc-L-isoleucinePromotes β-sheet or α-helical structures depending on the sequence context.[3]As a natural amino acid, it conforms to standard Ramachandran angles favoring common secondary structures.
Boc-L-allo-isoleucineCan alter peptide conformation and biological activity compared to L-isoleucine.[3]The change in stereochemistry at the β-carbon introduces different steric constraints, leading to altered side-chain packing and backbone torsion angles.[3]
Boc-Aib (α-aminoisobutyric acid)Strongly promotes helical conformations (310- or α-helix).The gem-dimethyl groups restrict the peptide backbone to helical Ramachandran angles.
Boc-D-ProlineInduces β-turns (specifically type II' turns).The cyclic nature of the D-proline side chain forces a specific kink in the peptide backbone, favoring turn formation.

Experimental Data: A Case Study on Bombinin H4

The antimicrobial peptide Bombinin H4, which contains D-allo-isoleucine at the second position, and its L-isomer Bombinin H2 provide a direct comparison of the structural impact of this non-natural amino acid.[2]

PeptideKey Structural FeatureExperimental Observation (VCD Spectroscopy)
Bombinin H4 (with D-allo-Ile) More stable N-terminus, forms a cis conformation between L-Ile(1) and D-allo-Ile(2).[2]VCD spectra indicate a stable, well-defined conformation at the N-terminus, which acts as an anchor to facilitate helical winding within a membrane.[2]
Bombinin H2 (with L-Ile)Less stable N-terminus.[2]VCD spectra show a less defined N-terminal conformation compared to H4.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with trifluoroethanol to induce secondary structure) to a concentration of 0.5-1.0 mM.[3]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Resonance Assignment: Assign all proton and carbon resonances to specific atoms in the peptide sequence using the COSY and TOCSY spectra.

  • Structural Restraint Generation: Identify through-space correlations in the NOESY spectrum, which provide distance restraints between protons that are close in space.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[4]

  • Analysis: Analyze the resulting structures to determine the peptide's conformation, including turn types, helical content, and side-chain orientations. The chemical shifts and coupling constants of the α- and β-protons are particularly sensitive to the local stereochemistry and can be used to differentiate between isoleucine and allo-isoleucine residues.[5][6]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide.

Protocol:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM. The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm using a spectropolarimeter with a 1 mm pathlength cuvette.[7]

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum to obtain the final CD spectrum.

  • Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures.[8] For example, α-helices show characteristic negative bands around 222 and 208 nm and a positive band around 192 nm.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography can provide an atomic-resolution structure of a peptide in its solid state.

Protocol:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield well-diffracting crystals of the peptide.[9]

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[10]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or heavy-atom derivatization methods. Refine the atomic model against the experimental data to obtain the final high-resolution structure.[11][12]

  • Analysis: Analyze the crystal structure to determine the precise peptide conformation, intermolecular interactions, and solvent structure.

Visualizing the Workflow for Structure-Based Peptide Design

The following diagram illustrates a typical workflow for designing peptides with enhanced properties through the incorporation of non-natural amino acids like Boc-D-allo-isoleucine.

G cluster_0 Design & Synthesis cluster_1 Structural Analysis cluster_2 Functional Evaluation cluster_3 Optimization start Identify Target & Lead Peptide design In Silico Design of Analogs (e.g., with Boc-D-allo-Ile) start->design Computational Modeling synthesis Solid-Phase Peptide Synthesis design->synthesis purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification nmr NMR Spectroscopy purification->nmr cd Circular Dichroism purification->cd xray X-ray Crystallography purification->xray binding Binding Assays (e.g., SPR, ELISA) purification->binding sar Structure-Activity Relationship (SAR) Analysis nmr->sar cd->sar xray->sar activity Biological Activity Assays binding->activity stability Proteolytic Stability Assays activity->stability stability->sar optimization Iterative Design & Optimization sar->optimization optimization->design Refine Design

Caption: A workflow for structure-based peptide design incorporating non-natural amino acids.

By providing unique conformational constraints, Boc-D-allo-isoleucine and other non-natural amino acids are invaluable tools in modern peptide and drug design. A thorough understanding of their structural implications, guided by the experimental approaches outlined above, will empower researchers to develop novel peptides with tailored properties for a wide range of therapeutic and research applications.

References

Safety Operating Guide

Proper Disposal of Boc-D-isoleucine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Boc-D-isoleucine are paramount for ensuring a secure and compliant work environment. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, it is best practice to handle and dispose of all chemical reagents with a degree of caution.[1] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, promoting the safety of laboratory personnel and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection : Use chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.[1]

  • Body Protection : A standard laboratory coat is recommended to protect skin and clothing from accidental spills.[2]

  • Ventilation : Handle this compound in a well-ventilated area. Respiratory protection is generally not required unless dust is being generated.[1]

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact : Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact : Flush eyes with water as a precaution.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste. Do not dispose of this chemical in the regular trash or pour it down the sink.[3]

  • Waste Identification and Segregation :

    • Clearly identify the waste as "this compound".

    • Segregate it from other chemical waste streams to prevent potentially hazardous reactions.[4][5]

  • Containerization :

    • Use a dedicated, clean, dry, and sealable container for the waste. The original container is often a suitable choice if it is in good condition.[3][4]

    • Ensure the container is chemically compatible and free from leaks or damage.

    • Label the container clearly as "Hazardous Waste" and specify the contents: "this compound".[3]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Secondary containment should be used to capture any potential leaks.[6]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by a licensed environmental services company or your institution's Environmental Health and Safety (EHS) office.[1][3][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination of Empty Containers :

    • Once the original container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The rinsate must be collected and treated as chemical waste, adding it to the designated this compound waste container.[3]

    • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

Quantitative Data Summary

While specific quantitative safety thresholds for this compound are not prominently available, the following table summarizes its key chemical properties.

PropertyValue
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol [1]
CAS Number 55721-65-8[1]
Appearance Solid
Melting Point 66-69 °C[7]

Experimental Protocols

The proper disposal of this compound is a procedural matter based on safety guidelines rather than experimental research. Therefore, no experimental protocols are cited in this context.

This compound Disposal Workflow

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in a suitable container? B->C D Transfer to a labeled, sealed hazardous waste container. C->D No I Ensure container is properly labeled and sealed. C->I Yes D->I E Store in a designated and secure area. F Contact EHS or licensed waste disposal company. E->F G Arrange for pickup and disposal. F->G H End: Proper Disposal G->H I->E

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Boc-D-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Boc-D-isoleucine

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This document outlines the essential safety precautions, personal protective equipment (PPE), handling procedures, and disposal plan for this compound. While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain product integrity.[1]

Hazard Assessment

This compound is an N-Boc-protected form of the essential amino acid D-Isoleucine.[2] It is a white to off-white powder and is considered stable under recommended storage conditions.[1][3] The substance is not considered persistent, bioaccumulative, or toxic (PBT).[1]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol [1]
Appearance White to off-white powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended for the routine handling of this compound to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or Safety GogglesProtects eyes from potential dust particles.
Hand Protection Nitrile or Latex GlovesPrevents direct skin contact. It is good practice to wash hands after handling.
Body Protection Laboratory CoatProtects clothing and skin from spills.
Respiratory Protection Not generally required for small quantitiesFor large quantities or if dust is generated, work in a well-ventilated area or use a fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic approach to handling this compound from receipt to disposal, ensuring both safety and the quality of the compound.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

3.2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Conduct weighing and preparation in a designated area, preferably within a chemical fume hood or a well-ventilated space to avoid inhalation of any fine powder.

  • Use clean spatulas and weighing dishes to prevent cross-contamination.

  • Close the container tightly after use.

3.3. Dissolution and Use:

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • If heating is required, use a water bath or a heating mantle with gradual temperature control.

  • All procedures should be carried out in a manner that minimizes the generation of dust or aerosols.

3.4. Spill Management:

  • Minor Spills: In the event of a small spill, sweep up the solid material using a brush and dustpan.[1] Place the collected material into a sealed container for disposal. Clean the area with a damp cloth.

  • Major Spills: For larger spills, cordon off the area and prevent the generation of dust. Wear appropriate PPE and follow the minor spill cleanup procedure.

First Aid Measures

While this compound is not considered hazardous, the following first aid measures should be taken as a precaution in case of accidental exposure.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse the eyes with water as a precaution.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if feeling unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to maintain a safe and compliant laboratory environment.

  • Unused Product: Dispose of the unused compound as non-hazardous chemical waste. Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the designated solid waste container.

  • Empty Containers: Rinse empty containers thoroughly before disposal or recycling.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh this compound B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste E->F G Remove PPE F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.